Tribuloside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3-/t21-,24-,26+,27-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGLGXQSFURLP-PYFXTMFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436355 | |
| Record name | Tribuloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22153-44-2 | |
| Record name | Tribuloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Tribuloside
Introduction
Tribuloside is a naturally occurring flavonoid glycoside, specifically a kaempferol derivative, that has been isolated from plants such as Tribulus terrestris L.[1][2][3][4]. It is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and antibacterial effects, making it a compound of significant interest in phytochemical and drug development research[1][2][5]. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and insights into its biological signaling pathways.
Chemical and Physical Properties
This compound is characterized as a powder and is classified as a flavonoid[2][5]. Its structural identity has been confirmed through various spectroscopic methods. Key chemical and physical data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₆O₁₃ | [2][5][6][7] |
| Molecular Weight | 594.52 g/mol | [2][5][6][7] |
| IUPAC Name | [(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [6] |
| CAS Number | 22153-44-2 | [5][6] |
| Synonyms | Tiliroside, Kaempferol 3-β-D-(6"-p-coumaroyl)glucoside | [7][8] |
| Physical Description | Powder | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol. | [2] |
| Storage (Stock Solution) | Store at -80°C for up to 6 months or at -20°C for 1 month (protect from light) to prevent inactivation from freeze-thaw cycles. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections outline key experimental protocols for the isolation, analysis, and activity assessment of this compound.
Protocol 1: Isolation and Purification from Tribulus terrestris
This protocol is based on a continuous countercurrent extraction method designed for isolating this compound from its natural source, Fructus Tribuli[9][10].
-
Raw Material Preparation: Clean the dried, mature fruits of Tribulus terrestris.
-
Extraction:
-
Place the cleaned raw material into a continuous countercurrent extractor.
-
Use 10%-90% ethanol in water as the solvent for reflux extraction. A typical protocol uses 8 times the weight of the raw material in 10% (v/v) ethanol and refluxes for 2.5 hours, repeated 3 times[10].
-
The solvent flows counter to the movement of the plant material to ensure efficient extraction[9].
-
-
Filtration and Mucus Removal:
-
Combine the extracts and filter to remove solid plant debris, yielding the crude extract.
-
Cool the filtrate to approximately 10°C and let it stand for 10-12 hours to allow for the precipitation of mucus and other impurities[10].
-
Centrifuge the cooled solution at high speed (e.g., 4500 rpm) and collect the supernatant[10].
-
-
Concentration: Recover the ethanol from the supernatant under reduced pressure and concentrate the solution to a dry paste.
-
Macroporous Resin Chromatography:
-
Dissolve the concentrated paste in water to create an aqueous solution.
-
Load the solution onto a pre-equilibrated macroporous adsorption resin column (e.g., HPD100a)[10].
-
Wash the column with water until the eluate is colorless to remove sugars and other highly polar impurities.
-
Perform a stepwise elution with increasing concentrations of ethanol. For example, wash with 10%-30% ethanol until colorless, then elute the target compounds with 50%-95% ethanol[10].
-
-
Final Product Preparation: Collect the 50%-95% ethanol eluate, recover the ethanol under vacuum, and spray-dry the resulting solution to obtain the purified this compound powder[10].
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol provides a method for the identification and characterization of this compound in complex mixtures, such as dietary supplements, using LC-MS[11].
-
Sample Preparation: Prepare samples by extracting the material with an appropriate solvent. For MS analysis, re-suspend 1.5-2 mg of dried sample in 200 µL of H₂O[12].
-
Chromatographic Separation:
-
Column: Hypersil GOLD™ C18 analytical column (50 × 2.1 mm, 1.9 µm)[11].
-
Mobile Phase:
-
A: 0.1% aqueous formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3 µL.
-
Gradient Program:
-
0-1.12 min: 5% B
-
1.12-1.68 min: 5-20% B
-
1.68-7.26 min: 20-80% B
-
7.26-7.82 min: 80-95% B
-
7.82-9.94 min: Hold at 95% B
-
9.94-10.00 min: 95-5% B
-
10.00-13.00 min: Hold at 5% B[11].
-
-
-
Mass Spectrometry Detection:
-
Data Analysis: Process the raw data using software like MS-DIAL for feature extraction, peak alignment, and compound identification against spectral libraries[11].
Protocol 3: DPPH Radical Scavenging Assay
This is a common spectrophotometric method to evaluate the antioxidant activity of compounds like this compound, which is a known DPPH free radical scavenger[2][5][8].
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the this compound stock solution to test different concentrations.
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with this compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating specific cellular signaling pathways.
Melanogenesis Promotion via the PDE/cAMP/PKA Pathway
This compound has been shown to promote melanogenesis, the process of melanin production, which is crucial for pigmentation[5]. It achieves this by inhibiting phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). Activated PKA then upregulates the Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte function. MITF subsequently increases the expression of essential proteins for melanin synthesis and transport, such as tyrosinase, Rab27a, and Cdc42[5][13].
Anti-Inflammatory Mechanism
This compound demonstrates anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6[1][5]. Network pharmacology studies suggest that this compound may exert these effects by targeting key proteins in inflammatory cascades. Molecular docking studies have shown that this compound can bind effectively to targets like IL-6, IL-1β, TNF, and MAPK3, with a particularly stable interaction predicted with MAPK3[1]. This suggests that this compound's anti-inflammatory action may be mediated through the regulation of the TNF and MAPK signaling pathways[1].
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:22153-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tiliroside | C30H26O13 | CID 5320686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 10. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 11. LC-MS-based metabolomics for detecting adulteration in Tribulus terrestris-derived dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Tribuloside: A Technical Guide on Structure, Molecular Weight, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribuloside, a flavonoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and molecular properties of this compound. It further details its biological effects, with a particular focus on its modulation of key cellular signaling pathways, including the PI3K/Akt, MAPK, and PDE/cAMP/PKA pathways. This document also furnishes detailed experimental protocols for the isolation, purification, and analytical characterization of this compound, alongside methodologies for assessing its antioxidant and antimycobacterial activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Molecular Properties
This compound is a flavonoid glycoside with the chemical formula C30H26O13.[1] Its structure consists of a kaempferol aglycone linked to a p-coumaroyl glucoside moiety.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H26O13 | [1] |
| Molecular Weight | 594.52 g/mol | [1] |
| IUPAC Name | [(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [1] |
| CAS Number | 22153-44-2 | [1] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including antioxidant, antimycobacterial, anti-inflammatory, and antidepressant-like effects. These effects are mediated through its interaction with several key intracellular signaling pathways.
Anti-inflammatory Effects via PI3K/Akt and MAPK Signaling
Recent studies have elucidated the anti-inflammatory properties of this compound, particularly in the context of acute lung injury. This compound has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] It is suggested that this compound can reduce the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β by influencing these pathways.[2] The MAPK pathway, a critical regulator of the inflammatory response, appears to be a significant target of this compound.[2]
Figure 1: Proposed mechanism of this compound's anti-inflammatory action.
Melanogenesis Enhancement via PDE/cAMP/PKA Signaling
This compound has been found to enhance melanogenesis, melanocyte dendricity, and melanosome transport by acting on the Phosphodiesterase (PDE)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.[3] It is proposed that this compound inhibits PDE, leading to an increase in intracellular cAMP levels.[3] This, in turn, activates PKA, which is a known regulator of melanogenesis.[3][4][5][6][7]
Figure 2: this compound's role in the PDE/cAMP/PKA signaling pathway.
Potential Antidepressant Effects and Neuroinflammation
Extracts of Tribulus terrestris, a source of this compound, have demonstrated antidepressant-like effects. The underlying mechanism is thought to involve the modulation of neuroinflammation and neurotransmitter systems.[8][9][10][11] Studies on saponins from this plant suggest a downregulation of pro-inflammatory markers like IL-1β and indoleamine 2,3-dioxygenase (IDO), alongside an increase in the neurotransmitter serotonin (5-HT).[9] This points to a potential role for this compound in mitigating neuroinflammatory processes that contribute to depressive disorders.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a general guideline for the isolation and purification of this compound from plant material, such as the leaves of Heritiera littoralis.
Figure 3: General workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered plant material is macerated with ethanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically enriched in the more polar fractions.
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain the pure compound.
Analytical Characterization
Quantitative analysis of this compound can be performed using a reversed-phase HPLC system with a Diode Array Detector (DAD).
Table 2: HPLC-DAD Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Structural elucidation of this compound is achieved through 1H and 13C NMR spectroscopy.
Sample Preparation: A small amount of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6) in an NMR tube.
Data Acquisition: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Biological Assays
This assay is used to determine the antioxidant activity of this compound.
Methodology:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well plate, add the this compound solutions to the DPPH solution.[12][13][14][15][16]
-
Incubate the plate in the dark at room temperature for 30 minutes.[12][13][14][16]
-
Measure the absorbance at 517 nm using a microplate reader.[12][14][16]
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium species.
Methodology:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).[17][18][19][20][21]
-
Prepare an inoculum of the Mycobacterium strain to be tested and adjust it to a standard turbidity.
-
Inoculate each well of the microtiter plate with the bacterial suspension.[17]
-
Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for an appropriate period (e.g., 7-14 days for slow-growing mycobacteria).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[17][19]
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its ability to modulate key signaling pathways such as PI3K/Akt, MAPK, and PDE/cAMP/PKA provides a foundation for its potential therapeutic applications in inflammatory diseases, skin pigmentation disorders, and potentially mood disorders. The experimental protocols detailed in this guide offer a framework for the isolation, characterization, and biological evaluation of this compound, facilitating further research and development in this area. As our understanding of its mechanisms of action deepens, this compound may emerge as a valuable lead compound for the development of novel therapeutics.
References
- 1. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphodiesterases and cAMP Pathway in Pituitary Diseases [frontiersin.org]
- 5. PKA-dependent activation of PDE3A and PDE4 and inhibition of adenylyl cyclase V/VI in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroinflammation and Natural Antidepressants: Balancing Fire with Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anxiolytic and Antidepressant Effects of Tribulus terrestris Ethanolic Extract in Scopolamine-Induced Amnesia in Zebrafish: Supported by Molecular Docking Investigation Targeting Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural antidepressants in neuroimmunomodulation: molecular mechanisms, action targets, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroinflammation and neuroprogression in depression: Effects of alternative drug treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. 4.4. Total Phenolic, Flavonoid Content and DPPH Assay [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Broth microdilution testing of susceptibilities to 30 antimicrobial agents of Mycobacterium avium strains from patients with acquired immune deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Natural Sources and Isolation of Tribuloside from Tribulus terrestris
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribuloside, a flavonoid glycoside found in the medicinal plant Tribulus terrestris, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on its principal botanical origin, Tribulus terrestris. It further delves into the methodologies for its extraction and isolation, presenting detailed experimental protocols synthesized from available literature. Quantitative data on extraction yields and the purity of related compounds are summarized to offer a comparative perspective. Additionally, this guide elucidates the known signaling pathways modulated by this compound, including the PDE/cAMP/PKA, PI3K/Akt, and MAPK pathways, and presents a generalized experimental workflow for its study. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a naturally occurring flavonoid glycoside primarily isolated from Tribulus terrestris L. (Zygophyllaceae), a plant with a long history of use in traditional medicine systems, including Ayurveda and Traditional Chinese Medicine (TCM). In TCM, the fruits of Tribulus terrestris have been utilized for various ailments, including headaches, dizziness, and vitiligo.[1] The plant is distributed across various regions, including South Africa, Australia, Europe, and India.[2]
The concentration of this compound, along with other phytochemicals in Tribulus terrestris, can vary significantly based on several factors:
-
Geographical Origin: Climatic and soil conditions of different regions can influence the metabolic profile of the plant.
-
Plant Part: this compound has been identified in the fruits and leaves of Tribulus terrestris. The fruits, in particular, are a rich source of various bioactive compounds.[2]
-
Developmental Stage: The concentration of phytochemicals can change as the plant matures. For instance, the highest saponin content in the aerial parts is observed during the pre-flowering and flowering periods.[2]
Tribulus terrestris is a complex matrix of bioactive compounds, including a variety of steroidal saponins (e.g., protodioscin, dioscin, tribestin, and tribulosin), other flavonoids, and alkaloids.[2] This chemical diversity underscores the importance of selective and efficient extraction and purification methods to isolate this compound for research and development purposes.
Isolation and Purification of this compound
Extraction Methodologies
The initial step in isolating this compound is the extraction of crude phytochemicals from the plant material, typically the dried and powdered fruits. The choice of extraction method and solvent is critical for maximizing the yield of the target compound.
Table 1: Comparison of Extraction Methods for Compounds from Tribulus terrestris
| Extraction Method | Solvent(s) | Key Parameters | Reported Yield (Total Saponins/Flavonoids) | Reference(s) |
| Reflux Extraction | 50%-85% Ethanol-water | Temperature: 80°C, Time: 6 hours | Not specified for this compound | [4] |
| Soxhlet Extraction | Ethanol | Time: 6-8 hours | Not specified for this compound | - |
| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | Time: 240 minutes, Temperature: 70°C | Up to 79.26% for total saponins | - |
| Maceration | Methanol | Room temperature | Not specified for this compound | - |
| Continuous Countercurrent Extraction | 50%-85% Ethanol-water | Continuous process | Not specified for this compound | [3] |
Note: The yields mentioned are for total saponins or flavonoids, as specific yield data for this compound is limited in the available literature.
Detailed Experimental Protocol for Isolation and Purification
The following protocol is a synthesized methodology based on common practices for isolating flavonoids and saponins from Tribulus terrestris.
Step 1: Preparation of Plant Material
-
Obtain dried fruits of Tribulus terrestris.
-
Grind the fruits into a fine powder to increase the surface area for extraction.
Step 2: Extraction
-
Solvent Extraction: Macerate or reflux the powdered plant material with an ethanol-water mixture (e.g., 75% ethanol) at a ratio of 1:10 (w/v) for 2-3 hours. Repeat the extraction process 2-3 times to ensure maximum recovery.
-
Filtration: Filter the combined extracts through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.
Step 3: Fractionation
-
Liquid-Liquid Partitioning: Dissolve the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).
Step 4: Purification by Column Chromatography
-
Macroporous Resin Chromatography: Dissolve the enriched fraction (e.g., ethyl acetate fraction) in an appropriate solvent and apply it to a macroporous adsorbent resin column (e.g., Diaion HP-20).
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Silica Gel Column Chromatography: Pool the fractions containing this compound (identified by TLC against a standard, if available) and further purify them on a silica gel column.
-
Use a solvent system such as a gradient of methanol in chloroform to elute the compounds.
-
Collect fractions and monitor by TLC.
-
Step 5: Crystallization and Final Purification
-
Combine the pure fractions containing this compound and concentrate them to dryness.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., hot methanol) and allow it to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified this compound under vacuum.
Step 6: Purity Assessment
-
The purity of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC). A purity of over 97% is often targeted for pharmacological studies.[5]
Quantitative Analysis by HPLC
HPLC is a standard method for the quantitative analysis of this compound and other phytochemicals in Tribulus terrestris extracts.
Table 2: HPLC Parameters for Analysis of Compounds in Tribulus terrestris
| Parameter | Description | Reference(s) |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [6] |
| Mobile Phase | Gradient elution with acetonitrile and water (often with a modifier like formic acid or phosphoric acid) | [6] |
| Flow Rate | Typically 0.5 - 1.0 mL/min | - |
| Detection | UV detector (e.g., at 203 nm for saponins) or Evaporative Light Scattering Detector (ELSD) | [6] |
| Column Temperature | 25 - 45°C | - |
Signaling Pathways and Mechanisms of Action
Recent research has begun to unravel the molecular mechanisms underlying the biological activities of this compound. It has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and melanogenesis.
PDE/cAMP/PKA Signaling Pathway
This compound has been demonstrated to enhance melanogenesis by acting on the Phosphodiesterase (PDE)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.[1] It is suggested that this compound inhibits PDE, leading to an increase in intracellular cAMP levels. This, in turn, activates PKA, which phosphorylates the transcription factor CREB (cAMP response element-binding protein). Activated CREB then upregulates the expression of MITF (microphthalmia-associated transcription factor), a master regulator of melanogenesis, and its downstream targets like tyrosinase.[1]
References
- 1. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 4. phytojournal.com [phytojournal.com]
- 5. rjpponline.org [rjpponline.org]
- 6. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis pathway of Tribuloside in plants
An In-depth Technical Guide on the Biosynthesis of Tribuloside
Executive Summary
This compound is a complex flavonoid glycoside found in plants such as Tribulus terrestris[1][2]. Its structure, based on a kaempferol backbone, suggests significant bioactive potential, making its biosynthetic pathway a subject of interest for metabolic engineering and drug development. This document provides a detailed technical overview of the putative biosynthetic pathway of this compound. The pathway is elucidated based on the well-characterized general phenylpropanoid and flavonoid biosynthesis routes in plants. It covers the synthesis of the kaempferol aglycone, followed by glycosylation and acylation steps. This guide includes quantitative data on relevant enzymes, detailed experimental protocols for pathway analysis, and diagrams illustrating the metabolic and logical workflows involved.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from the primary metabolite L-phenylalanine. The pathway can be divided into three major stages:
-
Phenylpropanoid Pathway: Synthesis of p-coumaroyl-CoA, the primary precursor for all flavonoids.
-
Flavonoid Core Biosynthesis: Formation of the kaempferol aglycone.
-
Tailoring Modifications: Glycosylation and acylation of the kaempferol core to yield the final this compound molecule.
The pathway begins with the deamination of L-phenylalanine to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) [3][4]. Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a key cytochrome P450 enzyme, to produce p-coumaric acid[5][6]. This is subsequently activated to its coenzyme A thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) [4].
The dedicated flavonoid pathway starts when Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[7][8]. Chalcone Isomerase (CHI) then facilitates the stereospecific isomerization of the chalcone into (2S)-naringenin[4].
Naringenin is hydroxylated at the 3-position by Flavanone 3-Hydroxylase (F3H) to yield dihydrokaempferol[7][9]. Finally, Flavonol Synthase (FLS) , a key rate-limiting enzyme, introduces a double bond into the C-ring of dihydrokaempferol to produce the flavonol aglycone, kaempferol[7][10].
The final two steps modify the kaempferol backbone. First, a UDP-glycosyltransferase (UGT) , specifically a Flavonoid 3-O-glucosyltransferase (F3GT) , attaches a glucose moiety from UDP-glucose to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-glucoside[11][12][13]. In the terminal step, a hydroxycinnamoyl-CoA-dependent Acyltransferase (HCT) catalyzes the transfer of a p-coumaroyl group from p-coumaroyl-CoA to the glucose moiety to produce this compound.
Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.
Quantitative Data
Quantitative analysis of the enzymes involved in flavonoid biosynthesis is crucial for understanding metabolic flux and for engineering efforts. Data is often limited and species-dependent. The following table summarizes available kinetic data for a representative UDP-glucose:flavonoid 3-O-glucosyltransferase (VvGT1) from Vitis vinifera, which is homologous to the enzyme expected to glycosylate kaempferol in the this compound pathway.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pkat mg-1) | Source |
| VvGT1 | UDP-Glucose | 310 ± 40 | 1180 ± 50 | [11] |
| VvGT1 | Quercetin | 170 ± 20 | 1180 ± 50 | [11] |
| VvGT1 | Kaempferol | - | 0.6% of Quercetin rate | [11] |
Note: Data for VvGT1 shows higher affinity for quercetin than for UDP-glucose. While its activity with kaempferol is low, it demonstrates the capacity of this enzyme class to act on various flavonol substrates.
Experimental Protocols
Elucidating the this compound pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol for Heterologous Expression and Purification of a Candidate UGT
This protocol is adapted from methodologies used for characterizing flavonoid glycosyltransferases[11].
-
Gene Cloning: Amplify the full-length coding sequence of a candidate UGT gene from Tribulus terrestris cDNA using PCR. Clone the amplicon into an expression vector (e.g., pET-28a) containing an N-terminal His-tag.
-
Heterologous Expression: Transform the expression construct into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Protein Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Wash the column extensively. Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Purity Check: Assess the purity of the eluted protein using SDS-PAGE. Dialyze the purified protein against a storage buffer and store at -80°C.
Protocol for In Vitro UGT Enzyme Assay
This assay is designed to confirm the function of the purified UGT enzyme.
-
Reaction Mixture: Prepare a 100 µL reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl2
-
1 mM UDP-glucose (sugar donor)
-
100 µM Kaempferol (acceptor substrate, dissolved in DMSO)
-
2-5 µg of purified UGT enzyme
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding two volumes of methanol.
-
Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) to detect the formation of kaempferol 3-O-glucoside. Compare the retention time and mass spectrum with an authentic standard if available.
Protocol for Gene Expression Analysis by RT-qPCR
This protocol is used to quantify the transcript levels of biosynthesis genes in different plant tissues or under various conditions.
-
RNA Extraction: Isolate total RNA from the plant tissue of interest (e.g., leaves, fruits of T. terrestris) using a commercial kit or a CTAB-based method. Include a DNase treatment step to remove genomic DNA contamination[14].
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and verify integrity with an Agilent Bioanalyzer (RIN > 8)[14].
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: Perform quantitative PCR using a real-time PCR system. The reaction should contain cDNA template, gene-specific forward and reverse primers for the target genes (e.g., PAL, CHS, FLS, F3GT, HCT), and a SYBR Green master mix.
-
Data Analysis: Use a reference gene (e.g., Actin or Ubiquitin) for normalization. Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.
Visualization of Workflows and Signaling
Experimental Workflow
The identification of the final enzyme in the pathway, the acyltransferase, follows a logical workflow combining bioinformatics, molecular biology, and biochemistry.
References
- 1. Flavonoids of the fruits and leaves of Tribulus terrestris: constitution of this compound | Semantic Scholar [semanticscholar.org]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accumulation of Kaempferitrin and Expression of Phenyl-Propanoid Biosynthetic Genes in Kenaf (Hibiscus cannabinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Automatic Identification of Players in the Flavonoid Biosynthesis with Application on the Biomedicinal Plant Croton tiglium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of Freesia hybrida [frontiersin.org]
- 14. benchchem.com [benchchem.com]
Pharmacological Properties of Tribuloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside primarily isolated from the plant Tribulus terrestris, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological properties, with a focus on its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Pharmacological Activities
This compound has been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and pigmentation-modulating properties.[2][3][4] Emerging evidence also suggests potential cardiovascular and neuroprotective benefits, primarily based on studies of Tribulus terrestris extracts.[5][6][7]
Anti-inflammatory Properties
This compound and its derivatives have demonstrated notable anti-inflammatory effects in various experimental models. These effects are primarily attributed to the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediator production.
A study on 3-cinnamoylthis compound, a derivative of this compound, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages showed a significant, concentration-dependent inhibition of nitric oxide (NO) production.[8] Furthermore, this compound was found to downregulate the mRNA and protein expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[8]
In an in vivo model of LPS-induced acute lung injury (ALI) in mice, this compound treatment significantly reduced inflammatory cell infiltration, decreased the area of fibrosis, and repaired damaged alveoli.[2][3] This was accompanied by a marked decrease in the levels of TNF-α, IL-6, and IL-1β in the bronchoalveolar lavage fluid.[2][3]
Quantitative Data on Anti-inflammatory Activity
| Compound | Model System | Parameter | Result | Reference |
| 3-cinnamoylthis compound | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition | 98.57% inhibition at 10 µM | [8] |
| 3-cinnamoylthis compound | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-1β, IL-6 Expression | Significant decrease at 10 µM | [8] |
| This compound | LPS-induced ALI in mice | TNF-α, IL-6, IL-1β in BALF | Significant decrease (P < 0.001) | [2] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
-
MAPK Pathway: this compound has been shown to inhibit the phosphorylation of p38 MAPK in response to inflammatory stimuli.[9] The MAPK pathway plays a crucial role in the production of inflammatory cytokines.[10] By inhibiting this pathway, this compound effectively dampens the inflammatory cascade.
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is also implicated in the anti-inflammatory action of this compound.[2][3] This pathway is involved in cell survival and the regulation of inflammatory responses.
-
NF-κB Pathway: While direct inhibition by this compound is still under investigation, a related compound, tribulusamide D, has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[9]
Signaling Pathway Diagram: this compound's Anti-inflammatory Action
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Tribuloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside primarily isolated from the plant Tribulus terrestris, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the known pharmacological effects of this compound, with a focus on its anti-inflammatory, anticancer, antioxidant, antimicrobial, and melanogenesis-enhancing properties. Additionally, emerging evidence on its neuroprotective and cardiovascular effects is discussed. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways and the subsequent reduction of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
| Model/Assay | Parameter Measured | Effect of this compound | Reference |
| LPS-induced Acute Lung Injury (ALI) in mice | IL-1β, TNF-α, IL-6 levels in BALF | Significant decrease (P < 0.001) compared to LPS group | [1][2] |
Signaling Pathways in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the inhibition of several key signaling cascades:
-
MAPK Pathway: this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in the inflammatory response.[1]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical target of this compound in mitigating inflammation.[1][2] By inhibiting this pathway, this compound can suppress the downstream activation of inflammatory mediators.
-
NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory cytokines.
Experimental Protocols
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of ALI: Mice are anesthetized, and Lipopolysaccharide (LPS) from E. coli is administered intratracheally at a dose of 5 mg/kg to induce lung injury.[3][4][5]
-
This compound Administration: this compound is administered to the treatment group, typically via intraperitoneal injection, at a specified dose and time course relative to LPS administration.
-
Sample Collection: At the end of the experiment, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissues are harvested for histological analysis and Western blotting.[3][4][5]
-
Cytokine Analysis: Levels of IL-1β, TNF-α, and IL-6 in the BALF are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[6][7][8][9][10]
-
Protein Extraction: Lung tissues or cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/Akt and MAPK pathways (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][5][11][12]
Anticancer Activity
This compound has emerged as a potential anticancer agent, exhibiting cytotoxic effects against various cancer cell lines. Its mechanism of action is multifaceted, involving the induction of apoptosis and cell cycle arrest.
Quantitative Data on Anticancer Effects
While specific IC50 values for this compound are not widely reported, studies on extracts of Tribulus terrestris, rich in this compound and other saponins, have shown significant cytotoxic activity.
| Cell Line | Extract/Compound | IC50 Value | Reference |
| Hepa 1c1c7 (Murine Hepatoma) | T. terrestris aqueous extract | 38.2 µg/mL | [13] |
| Ovcar 3 (Ovarian Cancer) | T. terrestris aqueous extract | 157.0 µg/mL | [13] |
Mechanism of Anticancer Action
The primary mechanism by which this compound is thought to exert its anticancer effects is through the induction of apoptosis . This involves:
-
Modulation of Apoptotic Proteins: this compound can alter the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Caspase Activation: It can trigger the caspase cascade, leading to the execution of the apoptotic program.
Experimental Protocols
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.[14][15][16]
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[14][15][16]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Cell Treatment: Cells are treated with this compound as described for the MTT assay.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[9][17][18][19][20][21][22]
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[9][17][18][19][20][21][22]
Antioxidant Activity
This compound exhibits notable antioxidant properties, which contribute to its various therapeutic effects. It can directly scavenge free radicals and enhance the endogenous antioxidant defense systems.
Quantitative Data on Antioxidant Effects
| Assay | Parameter Measured | Result (for T. terrestris extracts) | Reference |
| DPPH Radical Scavenging | IC50 | 11.35 µg/mL (aqueous methanol extract) | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[1][23][24][25][26]
-
Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[1][23][24][25][26]
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent against a range of pathogens.
Quantitative Data on Antimicrobial Effects
| Microorganism | Parameter Measured | Result (for T. terrestris extract) | Reference |
| Streptococcus mutans | MIC | 35.0 mg/mL | |
| Escherichia coli | MIC | 25.0 mg/mL |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[27][28][29][30][31]
-
Serial Dilutions: Serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[27][28][29][30][31]
Enhancement of Melanogenesis
A novel biological activity of this compound is its ability to enhance melanogenesis, suggesting its potential application in treating hypopigmentation disorders like vitiligo.
Signaling Pathway in Melanogenesis
This compound promotes melanogenesis by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn upregulates the expression of key melanogenic enzymes.
Experimental Protocols
-
Cell Culture and Treatment: B16F10 melanoma cells are cultured and treated with various concentrations of this compound.[32][33][34][35][36]
-
Melanin Content Assay: After treatment, cells are lysed, and the melanin content is quantified by measuring the absorbance of the lysate at 405 nm.[32][33][34][35][36]
-
Tyrosinase Activity Assay: Cell lysates are incubated with L-DOPA, and the formation of dopachrome is measured spectrophotometrically at 475 nm to determine tyrosinase activity.[32][33][34][35][36]
Neuroprotective and Cardiovascular Effects
Emerging research suggests that this compound may possess neuroprotective and cardiovascular benefits, although these areas require further investigation.
Potential Neuroprotective Mechanisms
-
Antioxidant and Anti-inflammatory Effects: The antioxidant and anti-inflammatory properties of this compound likely contribute to its neuroprotective potential by mitigating oxidative stress and inflammation in the brain.
-
Modulation of Neuronal Signaling: this compound may influence signaling pathways crucial for neuronal survival and function.
Potential Cardiovascular Mechanisms
-
Vasorelaxant Effects: Preliminary studies suggest that this compound may induce vasorelaxation, potentially through endothelium-dependent and -independent mechanisms.[21][36][37][38]
-
Cardioprotective Effects: The antioxidant properties of this compound may protect cardiac cells from oxidative damage.[12][32][39]
Experimental Protocols
-
Cell Model: Human neuroblastoma SH-SY5Y cells are often used as a model for neuronal cells.[37][38][40][41][42]
-
Induction of Neurotoxicity: Neurotoxicity can be induced by agents such as rotenone or hydrogen peroxide to mimic neurodegenerative conditions.
-
Treatment and Viability Assay: Cells are treated with this compound, and cell viability is assessed using the MTT assay to determine its protective effects.[37][38][40][41][42]
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution.
-
Contraction and Relaxation: The aortic rings are pre-contracted with agents like phenylephrine or potassium chloride. The vasorelaxant effect of cumulative concentrations of this compound is then measured.[21][36][37][38]
Conclusion
This compound is a promising natural compound with a wide spectrum of biological activities. Its well-documented anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, coupled with its novel melanogenesis-enhancing effects and emerging neuroprotective and cardiovascular benefits, make it a compelling candidate for further research and drug development. This technical guide provides a solid foundation of the current knowledge on this compound, offering valuable insights into its mechanisms of action and the experimental methodologies for its investigation. Future studies should focus on elucidating the precise molecular targets of this compound and conducting in vivo efficacy and safety studies to translate its therapeutic potential into clinical applications.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. h-h-c.com [h-h-c.com]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. atlantisbioscience.com [atlantisbioscience.com]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. japsonline.com [japsonline.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 23. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 24. mdpi.com [mdpi.com]
- 25. marinebiology.pt [marinebiology.pt]
- 26. researchgate.net [researchgate.net]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. doaj.org [doaj.org]
- 31. researchgate.net [researchgate.net]
- 32. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 37. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 38. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 39. researchgate.net [researchgate.net]
- 40. scialert.net [scialert.net]
- 41. researchgate.net [researchgate.net]
- 42. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
Tribuloside: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a saponin derived from the plant Tribulus terrestris, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its roles in melanogenesis, inflammation, and cancer. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Enhancement of Melanogenesis
This compound has been demonstrated to promote melanogenesis in vitro, suggesting its potential application in treating pigmentation disorders like vitiligo.
Core Mechanism of Action
This compound enhances the production and transport of melanin in melanocytes. This is achieved through the modulation of the PDE/cAMP/PKA signaling pathway. By inhibiting phosphodiesterase (PDE), this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP-response element-binding protein (CREB). Activated CREB then upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis. This cascade leads to increased expression of key melanogenic enzymes and proteins such as tyrosinase, Rab27a, and Cdc42, ultimately promoting melanin synthesis and transport.[1]
Signaling Pathway
References
Early-Stage Research on Tribuloside Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside primarily isolated from Tribulus terrestris L., is an emerging natural compound with a range of observed biological activities. Early-stage research has identified its potential in several therapeutic areas, including inflammatory conditions, cognitive disorders, and infectious diseases. This technical guide provides a comprehensive overview of the current state of preclinical research on this compound's bioactivity, with a focus on its mechanisms of action, quantitative data from in-vitro and in-vivo studies, and detailed experimental methodologies. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound.
Quantitative Bioactivity Data of Isolated this compound
The following table summarizes the key quantitative data from preclinical studies on isolated this compound.
| Bioactivity Category | Assay | Target/Organism | Result Type | Value | Reference |
| Anti-inflammatory | Phosphodiesterase 4 (PDE4) Inhibition Assay | PDE4 | IC50 | 6 µM | [1] |
| Antimycobacterial | Minimum Inhibitory Concentration (MIC) Assay | Mycobacterium madagascariense | MIC | 0.8-1.6 mg/mL | [1] |
| Mycobacterium indicus pranii | MIC | 0.8-1.6 mg/mL | [1] | ||
| Antidepressant-like | In-vivo mouse model | Chronic unpredictable mild stress | Behavioral Improvement | Significant | [2] |
| Antioxidant | DPPH Radical Scavenging Assay | DPPH radicals | Scavenging Activity | Demonstrated | [2][3] |
Bioactivity of Tribulus terrestris Extracts (Containing this compound)
While research on isolated this compound is emerging, a broader body of work exists on the bioactivity of Tribulus terrestris extracts, which contain this compound among other compounds. These findings provide context for the potential therapeutic avenues of this compound, although direct attribution of these effects to this compound alone requires further investigation.
| Bioactivity Category | Assay | Cell Line/Organism | Result Type | Value |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50 | 74.1 µg/mL (Methanol Extract) |
| SK-OV-3 (Ovarian Cancer) | IC50 | 89.4 µg/mL (Methanol Extract) | ||
| Antimicrobial | Microdilution | Streptococcus pyogenes | MIC | 8.33 mg/mL (Aqueous Extract) |
| Streptococcus mutans | MIC | 43.33 mg/mL (Aqueous Extract) | ||
| Antioxidant | DPPH Assay | DPPH Radicals | IC50 | 71.4 µg/mL (Methanol Extract) |
Mechanisms of Action and Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying this compound's bioactivity, particularly its anti-inflammatory effects in the context of Acute Lung Injury (ALI). The primary signaling pathways implicated are the PI3K-Akt, MAPK, and TNF signaling pathways.[4]
PI3K-Akt Signaling Pathway
This compound has been shown to modulate the PI3K-Akt signaling pathway, which is crucial in cell survival and apoptosis.[4] By regulating this pathway, this compound may inhibit apoptosis and promote cell survival, thereby reducing tissue damage in inflammatory conditions.[4]
Caption: this compound's modulation of the PI3K-Akt signaling pathway.
MAPK and TNF Signaling Pathways
This compound has been observed to interact with key proteins in the MAPK and TNF signaling pathways, such as MAPK3, IL6, IL1B, and TNF.[4] By downregulating these pro-inflammatory cytokines, this compound can mitigate the inflammatory response.[4]
Caption: this compound's inhibitory effect on MAPK and TNF signaling.
Experimental Protocols
This section details the methodologies for key experiments cited in early-stage this compound research.
In-Vivo Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
This protocol describes the induction of ALI in a murine model to evaluate the anti-inflammatory effects of this compound.[4]
Caption: Experimental workflow for the in-vivo LPS-induced ALI model.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
This compound (dissolved in an appropriate vehicle)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Formalin for tissue fixation
Procedure:
-
Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to control, LPS, and LPS + this compound treatment groups.
-
ALI Induction: Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg) to the LPS and LPS + this compound groups. The control group receives a vehicle control.
-
Treatment: Administer this compound (at a predetermined dose) to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at specified time points post-LPS instillation.
-
Sample Collection: At designated time points (e.g., 24 or 48 hours post-LPS), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with PBS to collect BAL fluid (BALF).
-
Cytokine Analysis: Centrifuge the BALF and measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Histopathology: Perfuse the lungs and fix them in 10% formalin. Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury and inflammation.
In-Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol outlines a method to determine the IC50 value of this compound against PDE4.[1]
Materials:
-
Recombinant human PDE4
-
cAMP
-
Snake venom nucleotidase
-
Tris-HCl buffer
-
This compound
-
Inorganic phosphate detection reagent (e.g., malachite green)
-
96-well microplate
-
Plate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and recombinant human PDE4.
-
Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the wells.
-
Initiation of Reaction: Initiate the reaction by adding cAMP as the substrate.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Second Reaction: Add snake venom nucleotidase to convert the AMP produced into adenosine and inorganic phosphate. Incubate again.
-
Detection: Stop the reaction and add a colorimetric reagent (e.g., malachite green) to detect the amount of inorganic phosphate produced.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion and Future Directions
Early-stage research on this compound indicates a promising spectrum of bioactivities, with the most robust evidence currently centered on its anti-inflammatory properties. The elucidation of its modulatory effects on the PI3K-Akt, MAPK, and TNF signaling pathways provides a solid foundation for its further development as a potential therapeutic agent for inflammatory diseases. Additionally, preliminary findings on its antidepressant, antioxidant, and antimycobacterial activities warrant further investigation.
A significant portion of the existing literature focuses on extracts of Tribulus terrestris. While this research is valuable for identifying potential therapeutic areas, future studies must focus on isolated this compound to definitively attribute specific bioactivities and to accurately determine its potency and efficacy. Further research should aim to:
-
Elucidate the mechanisms of action for its other reported bioactivities.
-
Conduct comprehensive dose-response studies for various biological endpoints.
-
Evaluate its pharmacokinetic and pharmacodynamic properties.
-
Assess its safety profile in more extensive preclinical models.
By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound for a range of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:22153-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Tribuloside: A Technical Guide on its Foundations in Traditional Medicine and Modern Pharmacological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribuloside, a naturally occurring flavonoid glycoside predominantly isolated from Tribulus terrestris L., holds a significant position in traditional medicinal systems, particularly Traditional Chinese Medicine (TCM) and Ayurveda.[1][2] Historically, it has been utilized for a spectrum of ailments, including headaches, dizziness, vitiligo, and urogenital conditions.[3][4] Modern scientific investigation has begun to elucidate the molecular mechanisms underpinning these traditional uses, revealing potent anti-inflammatory, antioxidant, and melanogenic properties.[1][5][6] This technical guide provides an in-depth analysis of this compound, consolidating its traditional applications with current pharmacological evidence. It details the compound's chemical properties, summarizes quantitative data from preclinical studies, outlines key experimental protocols, and visualizes the complex signaling pathways it modulates. This document serves as a comprehensive resource for researchers and professionals engaged in the exploration and development of natural compounds for therapeutic use.
Introduction
This compound is a flavonol glycoside, specifically a kaempferol derivative, that is a prominent bioactive constituent of the plant Tribulus terrestris (Zygophyllaceae family).[7][8] This plant, and by extension its active compounds, has a long-standing history of use in traditional medicine across Asia and Europe.[2] In Traditional Chinese Medicine, the fruits of Tribulus terrestris are prescribed for conditions such as headaches, skin itching, and vertigo.[2] In Ayurvedic medicine, it is recognized for its diuretic, aphrodisiac, and cardiotonic properties, often used to address urinary tract and reproductive health issues.[1][2]
Recent pharmacological studies have shifted the understanding of this compound from a traditional remedy to a promising therapeutic agent with well-defined mechanisms of action. Research has highlighted its significant anti-inflammatory effects, particularly in models of acute lung injury (ALI), and its ability to stimulate pigmentation, offering potential treatments for conditions like vitiligo.[5][6] This guide aims to bridge the gap between the ethnopharmacological relevance of this compound and contemporary scientific validation, providing a detailed technical overview for the scientific community.
Chemical and Physical Properties
This compound is chemically defined as a glycosyloxyflavone where kaempferol is attached to a 6-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranosyl residue at position 3.[9][10] Its structure contributes to its biological activity, including its antioxidant and anti-inflammatory capabilities.
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [9] |
| Molecular Formula | C₃₀H₂₆O₁₃ | [11] |
| Molecular Weight | 594.5 g/mol | [11] |
| CAS Number | 22153-44-2 | [11] |
| Synonyms | Tiliroside, Kaempferol 3-β-D-(6"-p-coumaroyl)glucoside | [9][12] |
Pharmacological Activities and Mechanisms of Action
This compound exerts its effects through the modulation of several key cellular signaling pathways. Its multifaceted activities are a subject of ongoing research, with significant findings in anti-inflammation and melanogenesis.
Anti-inflammatory and Immunomodulatory Effects
This compound has demonstrated potent anti-inflammatory properties, primarily investigated in the context of acute lung injury (ALI).[5] The mechanism involves the suppression of pro-inflammatory cytokines and the regulation of critical inflammatory signaling cascades.
-
Cytokine Suppression: In lipopolysaccharide (LPS)-induced ALI models in mice, treatment with this compound significantly reduced the expression levels of key inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β), in bronchoalveolar lavage fluid.[3][5] This reduction alleviates inflammatory cell infiltration and repairs damaged alveolar structures.[5]
-
Signaling Pathway Modulation:
-
PI3K-Akt Pathway: This pathway is crucial in cell survival and apoptosis. This compound is thought to regulate the anti-apoptotic protein BCL2 via the PI3K-Akt pathway, thereby promoting cell survival and mitigating tissue injury.[5]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is central to the inflammatory response. Molecular docking studies have shown that this compound binds effectively to MAPK3, suggesting that its anti-inflammatory effects are mediated, at least in part, through the modulation of this pathway.[5]
-
TNF Signaling Pathway: this compound targets core proteins of this pathway, such as IL-6, TNF, and IL-1β, to reduce inflammation.[5]
-
Role in Melanogenesis
A significant area of research for this compound is its effect on pigmentation. Traditionally used for vitiligo, studies now show it enhances melanogenesis without cellular toxicity.[6]
-
Mechanism of Action: this compound inhibits phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP stimulates the phosphorylation of cAMP-response element binding protein (CREB), which in turn activates the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte function, and its activation increases the expression of key melanogenic enzymes like tyrosinase, promoting melanin synthesis and transport.[6]
Other Pharmacological Activities
-
Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals, which helps protect against cellular damage caused by oxidative stress.[5][12]
-
Antibacterial Activity: It has shown activity against certain mycobacteria, with reported Minimum Inhibitory Concentrations (MICs) against M. madagascariense and M. indicus pranii.[12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Molecular Docking Binding Affinities
| Target Protein | Binding Energy (kcal/mol) | Context | Source |
|---|---|---|---|
| MAPK3 | -8.1 (Lowest among tested) | Acute Lung Injury | [5] |
| IL-6 | High Affinity | Acute Lung Injury | [5] |
| BCL2 | High Affinity | Acute Lung Injury | [5] |
| TNF | High Affinity | Acute Lung Injury | [5] |
| STAT3 | High Affinity | Acute Lung Injury | [5] |
| IL-1B | High Affinity | Acute Lung Injury |[5] |
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|
| Mycobacterium madagascariense | 0.8 mg/ml | [12] |
| Mycobacterium indicus pranii | 1.6 mg/ml |[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for further research.
Extraction and Isolation of this compound
The isolation of this compound from Tribulus terrestris fruits is typically achieved through solvent extraction followed by column chromatography.[7]
-
Extraction:
-
Chromatographic Separation:
-
The ethyl acetate fraction, rich in flavonoids, is subjected to column chromatography.[7]
-
A glass column is packed with silica gel G using the wet packing method.[7]
-
The column is eluted with a mobile phase gradient, such as petroleum ether in ethyl acetate or methanol in chloroform, with gradually increasing polarity to separate the constituents.[7]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify and isolate pure this compound.[7]
-
In Vivo Model of Acute Lung Injury (ALI)
This protocol describes the validation of this compound's therapeutic effects in a mouse model of LPS-induced ALI.[5]
-
Animal Model:
-
Drug Administration:
-
A control group receives a vehicle (e.g., saline).
-
A model group receives LPS only.
-
A treatment group receives LPS followed by administration of this compound at a specified dose.
-
-
Sample Collection and Analysis:
-
At a predetermined time point (e.g., 24-72 hours post-LPS), mice are anesthetized.
-
Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with saline.[5]
-
BALF is centrifuged, and the supernatant is stored at -80°C.[5]
-
Cytokine levels (IL-6, TNF-α, IL-1β) in the BALF supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[5]
-
Lung tissues are harvested, fixed in formalin, and embedded in paraffin for histological examination (e.g., H&E staining) to assess inflammatory cell infiltration, alveolar damage, and fibrosis.[5]
-
In Vitro Melanogenesis Assay
This protocol details the methods used to assess the effect of this compound on pigmentation in human epidermal melanocytes (HEMCs).[6]
-
Cell Culture:
-
HEMCs are cultured in appropriate media.
-
Cells are treated with varying concentrations of this compound for a specified duration.
-
-
Melanin Content Measurement:
-
After treatment, cells are lysed.
-
The melanin content is measured spectrophotometrically after dissolving the melanin pellet in a sodium hydroxide solution.
-
-
Tyrosinase Activity Assay:
-
Cell lysates are prepared.
-
Tyrosinase activity is determined by measuring the rate of L-DOPA oxidation to dopachrome, indicated by an increase in absorbance at 475 nm.[6]
-
-
Western Blotting:
-
Proteins are extracted from treated cells.
-
Western blotting is performed to measure the expression levels of key proteins in the melanogenesis pathway, such as MITF and tyrosinase.[6]
-
Computational Analysis: Network Pharmacology and Molecular Docking
This protocol outlines the computational approach to identify potential targets and mechanisms of this compound.[3][5]
-
Target Prediction:
-
Network Construction and Analysis:
-
Molecular Docking:
Conclusion
This compound stands as a compelling example of a natural compound whose traditional medicinal applications are being substantiated by modern scientific inquiry. Its demonstrated anti-inflammatory and pro-pigmentation activities are linked to the specific modulation of key signaling pathways, including PI3K-Akt, MAPK, and PDE/cAMP/PKA. The quantitative data from preclinical studies, though still emerging, provide a strong foundation for its therapeutic potential in treating inflammatory diseases like acute lung injury and pigmentation disorders such as vitiligo.
While the evidence presented in this guide is promising, it is primarily derived from in vitro and in vivo animal models. The progression of this compound from a preclinical candidate to a clinically validated therapeutic agent requires further rigorous investigation. Future research should focus on detailed pharmacokinetic and toxicological profiling, optimization of delivery systems, and ultimately, well-designed human clinical trials to fully ascertain its safety and efficacy. For professionals in drug development, this compound represents a valuable lead compound from a natural source, warranting continued exploration and investment.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpponline.org [rjpponline.org]
- 8. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tiliroside | C30H26O13 | CID 5320686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound (CHEBI:80944) [ebi.ac.uk]
- 11. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
Tribuloside: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside primarily isolated from the plant Tribulus terrestris, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in various medicine systems for a range of ailments, recent preclinical studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on its anti-inflammatory, melanogenic, and potential anticancer and antioxidant properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Anti-inflammatory and Immunomodulatory Effects
The most well-documented therapeutic potential of this compound lies in its potent anti-inflammatory and immunomodulatory activities, particularly in the context of acute lung injury (ALI).[1][3]
Mechanism of Action in Acute Lung Injury (ALI)
Preclinical studies have demonstrated that this compound can mitigate lung tissue inflammation and fibrosis in animal models of ALI induced by lipopolysaccharide (LPS).[1] The underlying mechanisms involve the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory cytokine production.
This compound has been shown to exert its anti-inflammatory effects by targeting the PI3K-Akt and MAPK signaling pathways, which are critical regulators of the inflammatory response.[1] By modulating these pathways, this compound can influence cell survival, apoptosis, and the expression of inflammatory mediators.[1]
A key outcome of this compound's activity is the significant reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[1] This suppression of the "cytokine storm" is a crucial factor in ameliorating the pathological damage in ALI.
Quantitative Data
While specific IC50 or EC50 values for pure this compound in inflammatory assays are not widely reported, in vivo studies have demonstrated a significant, dose-dependent reduction in inflammatory markers.
| Parameter | Model | Treatment | Observation | Reference |
| Inflammatory Cell Infiltration | LPS-induced ALI in mice | This compound | Significantly reduced | [1][3] |
| TNF-α, IL-6, IL-1β levels in BALF | LPS-induced ALI in mice | This compound | Significantly decreased (P < .001) | [1] |
| Lung Fibrosis | LPS-induced ALI in mice | This compound | Decreased fibrotic area | [1][3] |
| Alveolar Damage | LPS-induced ALI in mice | This compound | Repaired damaged alveoli | [1][3] |
Table 1: Summary of Anti-inflammatory Effects of this compound in an ALI Mouse Model
Experimental Protocols
A commonly used protocol to evaluate the anti-inflammatory effects of this compound involves the induction of ALI in mice using LPS.
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
ALI Induction: Intratracheal or intranasal administration of LPS from E. coli (e.g., 5 mg/kg body weight).[4][5]
-
This compound Administration: Intragastric or intraperitoneal administration of this compound at varying doses (e.g., 10, 20, 40 mg/kg) at specific time points before or after LPS challenge.
-
Sample Collection: At designated time points (e.g., 24, 48, 72 hours) post-LPS administration, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Analysis:
-
BALF Analysis: Total and differential cell counts are performed. Cytokine levels (TNF-α, IL-6, IL-1β) are measured using ELISA.
-
Lung Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, alveolar edema, and structural damage.
-
Western Blot Analysis: Lung tissue homogenates are used to determine the expression and phosphorylation status of key proteins in the PI3K-Akt and MAPK signaling pathways.
-
Regulation of Melanogenesis
This compound has been identified as a potent stimulator of melanogenesis, suggesting its potential application in treating hypopigmentation disorders such as vitiligo.[6]
Mechanism of Action in Melanogenesis
This compound promotes melanin production by activating the PDE/cAMP/PKA signaling pathway.[6] This leads to the upregulation of key melanogenic enzymes and transcription factors.
This compound is thought to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[6]
Activated CREB promotes the transcription of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. MITF then upregulates the expression of tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis, as well as other proteins involved in melanosome formation and transport.[6]
Quantitative Data
Studies on the effect of this compound on melanogenesis have shown a significant increase in melanin content in a dose-dependent manner.
| Parameter | Model | Treatment | Observation | Reference |
| Melanin Content | Human Epidermal Melanocytes (HEMCs) | This compound | Notably increased | [6] |
| Tyrosinase Activity | HEMCs | This compound | Significantly increased | [6] |
| Pigmentation | Zebrafish model | This compound | Enhanced | [6] |
Table 2: Summary of Pro-melanogenic Effects of this compound
Experimental Protocols
-
Cell Culture: Human Epidermal Melanocytes (HEMCs) or B16 melanoma cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Melanin Content Assay:
-
Cells are lysed, and the melanin pellet is dissolved in a solvent (e.g., 1N NaOH).
-
The absorbance of the dissolved melanin is measured spectrophotometrically (e.g., at 475 nm).
-
Melanin content is normalized to the total protein concentration of the cell lysate.
-
-
Tyrosinase Activity Assay:
-
Cell lysates are incubated with L-DOPA, a substrate for tyrosinase.
-
The formation of dopachrome is measured by monitoring the absorbance at 475 nm over time.
-
Tyrosinase activity is expressed as the rate of dopachrome formation per microgram of protein.
-
-
Western Blot Analysis: Cell lysates are analyzed for the expression of key melanogenesis-related proteins, including MITF, tyrosinase, TRP-1, and TRP-2, as well as phosphorylated and total levels of CREB and PKA.
Potential Anticancer and Antioxidant Properties
While less extensively studied than its anti-inflammatory and melanogenic effects, preliminary research suggests that this compound may possess anticancer and antioxidant properties.[1] It is important to note that much of the existing research in these areas has been conducted using extracts of Tribulus terrestris, which contain a mixture of compounds in addition to this compound.
Anticancer Activity
Some studies on Tribulus terrestris extracts have reported cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and the inhibition of cell proliferation.[1] However, specific IC50 values for pure this compound against different cancer cell lines are not yet well-established in the literature. Further research is needed to isolate and confirm the direct anticancer effects of this compound and to elucidate its specific molecular targets in cancer cells.
Antioxidant Activity
Flavonoids, the class of compounds to which this compound belongs, are well-known for their antioxidant properties. This compound is thought to exert antioxidant effects by scavenging free radicals and reducing oxidative stress.[1] Quantitative measures of the antioxidant capacity of pure this compound, such as EC50 values from DPPH or ABTS assays, require more rigorous investigation.
Future Directions and Conclusion
This compound presents a promising natural compound with multifaceted therapeutic potential. The most robust evidence currently supports its application in inflammatory conditions, particularly ALI, and in promoting melanogenesis for the treatment of hypopigmentation disorders. The underlying mechanisms involving the PI3K-Akt, MAPK, and PDE/cAMP/PKA signaling pathways have been partially elucidated, providing a solid foundation for further investigation.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of pure this compound is crucial for its development as a therapeutic agent.
-
Dose-Response Studies: Comprehensive in vivo dose-response studies are needed to establish optimal therapeutic dosages and to assess potential toxicity.
-
Clinical Trials: Well-designed clinical trials are the ultimate step to validate the safety and efficacy of this compound in human populations for its proposed therapeutic applications.
-
Elucidation of Anticancer and Antioxidant Mechanisms: Rigorous studies using pure this compound are required to confirm its anticancer and antioxidant activities and to identify its specific molecular targets.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Acute Lung Injury (ALI) Induced by Lipopolysaccharide (LPS) on the Pulmonary Pharmacokinetics of an Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pedunculoside alleviates lipopolysaccharide-induced acute lung injury/acute respiratory distress syndrome by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Tribuloside Research: Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside primarily isolated from the plant Tribulus terrestris, has a long history of use in traditional medicine, particularly in Ayurveda and Traditional Chinese Medicine, for a variety of ailments.[1] In recent years, scientific investigation into the specific pharmacological properties of this compound has intensified, revealing its potential in diverse therapeutic areas. This technical guide provides an in-depth review of the current literature on this compound research, focusing on its effects on inflammatory responses in acute lung injury and its role in melanogenesis. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts.
Pharmacological Effects of this compound
Anti-inflammatory Effects in Acute Lung Injury (ALI)
This compound has demonstrated significant anti-inflammatory properties in the context of acute lung injury. In a key study utilizing a lipopolysaccharide (LPS)-induced ALI mouse model, administration of this compound was shown to mitigate lung tissue damage. The treatment led to a reduction in inflammatory cell infiltration, repair of damaged alveolar structures, and a decrease in the levels of pro-inflammatory cytokines.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Induced Acute Lung Injury
| Cytokine | Effect of this compound Treatment | Signaling Pathways Implicated |
| Interleukin-1β (IL-1β) | Significant Reduction | PI3K-Akt, MAPK |
| Tumor Necrosis Factor-α (TNF-α) | Significant Reduction | PI3K-Akt, MAPK |
| Interleukin-6 (IL-6) | Significant Reduction | PI3K-Akt, MAPK |
Quantitative data representing specific concentrations and percentage reduction are pending full-text analysis of primary literature.
The anti-inflammatory effects of this compound in ALI are believed to be mediated through the modulation of the PI3K-Akt and MAPK signaling pathways. These pathways are crucial regulators of the inflammatory response.
Stimulation of Melanogenesis
This compound has been identified as a potent stimulator of melanogenesis, the process of melanin production. Research has shown that this compound enhances melanin synthesis, promotes the development of melanocyte dendricity, and facilitates melanosome transport. This has significant implications for the treatment of hypopigmentation disorders such as vitiligo.
Table 2: Effects of this compound on Melanogenesis
| Parameter | Effect of this compound Treatment | Key Proteins Involved |
| Melanin Content | Increased | Tyrosinase (TYR), Microphthalmia-associated transcription factor (MITF) |
| Tyrosinase Activity | Increased | Tyrosinase (TYR) |
| MITF Expression | Increased | MITF |
Specific quantitative data on percentage increase and IC50 values are pending full-text analysis of primary literature.
The mechanism underlying this compound's effect on melanogenesis involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This activates Protein Kinase A (PKA), which in turn upregulates the expression of key melanogenic proteins like MITF and tyrosinase.[1]
Key Signaling Pathways
PI3K-Akt and MAPK Pathways in Inflammation
In the context of acute lung injury, this compound's anti-inflammatory effects are linked to the downregulation of the PI3K-Akt and MAPK signaling pathways. These pathways, when activated by inflammatory stimuli like LPS, lead to the production of pro-inflammatory cytokines. This compound appears to interfere with this cascade, thereby reducing the inflammatory response.
Caption: this compound's inhibition of PI3K and MAPK pathways in inflammation.
PDE/cAMP/PKA Pathway in Melanogenesis
This compound promotes melanogenesis by inhibiting phosphodiesterase (PDE), which leads to an accumulation of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates transcription factors that drive the expression of key melanogenic genes, such as MITF and tyrosinase.[1]
Caption: this compound's activation of the PDE/cAMP/PKA pathway in melanogenesis.
Experimental Protocols
LPS-Induced Acute Lung Injury (ALI) in Mice
This in vivo model is a standard method for studying the inflammatory processes of ALI and evaluating potential therapeutic agents.
Workflow:
Caption: Workflow for the LPS-induced acute lung injury mouse model.
Detailed Methodology:
-
Animal Model: Typically, C57BL/6 mice are used. They are allowed to acclimatize to laboratory conditions for at least one week before the experiment.
-
Induction of ALI: Mice are anesthetized, and a solution of lipopolysaccharide (LPS) from E. coli is instilled intratracheally to induce lung inflammation. The exact dose of LPS can vary between studies.
-
Treatment: this compound, dissolved in a suitable vehicle, is administered to the treatment group, while the control group receives the vehicle alone. The route and timing of administration (e.g., intraperitoneal, oral gavage) are critical parameters.
-
Sample Collection: At specified time points after LPS instillation, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure cytokine levels and inflammatory cell counts. Lung tissues are harvested for histological examination.
-
Analysis: Cytokine levels in the BALF are quantified using ELISA. Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, alveolar damage, and cellular infiltration.
In Vitro Melanogenesis Assays
These assays are performed using melanocyte cell lines, such as B16F10 melanoma cells, to investigate the direct effects of compounds on melanin production and the underlying molecular mechanisms.
Workflow:
Caption: Workflow for in vitro melanogenesis assays.
Detailed Methodologies:
-
Cell Culture: B16F10 melanoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Melanin Content Assay:
-
Cells are treated with varying concentrations of this compound for a specified duration.
-
After treatment, cells are harvested and lysed.
-
The melanin pellets are dissolved in a solution of NaOH and DMSO.
-
The absorbance of the dissolved melanin is measured spectrophotometrically at approximately 475 nm. The results are often normalized to the total protein content of the cell lysate.
-
-
Tyrosinase Activity Assay:
-
Cell lysates are prepared from this compound-treated and control cells.
-
The lysate is incubated with L-DOPA, a substrate for tyrosinase.
-
The formation of dopachrome, an intermediate in melanin synthesis, is measured by monitoring the absorbance at approximately 475 nm over time.
-
-
Western Blot Analysis:
-
Proteins are extracted from treated and control cells and separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane and probed with specific primary antibodies against key melanogenic proteins (e.g., MITF, tyrosinase, TRP-1, TRP-2).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the relative protein expression levels.
-
Conclusion and Future Directions
The existing body of research strongly suggests that this compound is a promising natural compound with significant therapeutic potential. Its anti-inflammatory effects, mediated through the PI3K-Akt and MAPK pathways, make it a candidate for further investigation in the treatment of inflammatory conditions like acute lung injury. Furthermore, its ability to stimulate melanogenesis via the PDE/cAMP/PKA pathway opens up new avenues for the development of treatments for hypopigmentation disorders.
Future research should focus on:
-
Conducting dose-response studies to determine the optimal therapeutic concentrations of this compound.
-
Elucidating the precise molecular interactions of this compound with its target proteins.
-
Performing preclinical and clinical trials to evaluate the safety and efficacy of this compound in human subjects.
-
Exploring synergistic effects of this compound with other therapeutic agents.
This comprehensive review provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.
References
An In-Depth Technical Guide to Tribuloside: Chemical Identity, Experimental Protocols, and Biological Pathways
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's fundamental properties is paramount. This guide provides a detailed overview of Tribuloside, a flavonoid with emerging therapeutic potential.
Core Chemical Identifiers
A precise identification of a chemical entity is the foundation of any scientific investigation. The following table summarizes the key chemical identifiers for this compound.
| Identifier Type | Value | Source |
| CAS Number | 22153-44-2 | [1][2][3][4][5][6] |
| PubChem CID | 6479298 | [1] |
| Molecular Formula | C30H26O13 | [1][2][3][4][5] |
| Molecular Weight | 594.52 g/mol | [2][3][5] |
| IUPAC Name | [(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [1] |
| InChI | InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+/t21-,24-,26+,27-,30+/m0/s1 | [1] |
| InChIKey | DVGGLGXQSFURLP-UWMAFTTJSA-N | [1] |
| Canonical SMILES | C1=CC(=CC=C1/C=C/C(=O)OC[C@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O">C@@HO)O | [1] |
It is important to note that a related isomeric compound, Tiliroside, shares the same molecular formula but has a different CAS number (20316-62-5).[7] Researchers should pay close attention to the specific isomer being investigated.
Experimental Protocols
The following sections detail methodologies for key experiments involving this compound, providing a framework for replication and further investigation.
A recent study investigated the therapeutic effects of this compound on lipopolysaccharide (LPS)-induced acute lung injury in mice.[4]
Experimental Workflow:
Methodology:
-
Animal Acclimatization: Male mice were allowed to adapt to the laboratory environment for one week prior to the experiment.[4]
-
Grouping: The mice were randomly divided into three groups: a control group, an LPS model group, and an LPS + this compound treatment group.[4]
-
ALI Induction: Acute lung injury was induced in the model and treatment groups via intraperitoneal injection of lipopolysaccharide (LPS) at a concentration of 3.5 mg/mL.[4] The control group received a saline injection.
-
Treatment: The treatment group received an intraperitoneal injection of this compound at a dosage of 10 mg/kg.[4]
-
Sample Collection and Analysis: Bronchoalveolar lavage fluid (BALF) and lung tissues were collected on days 3 and 7 post-injection for the analysis of inflammatory cytokines (IL-1β, TNF-α, and IL-6) and histological examination.[4]
This compound has been shown to possess antioxidant properties, which can be quantified using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity assay.[2][3][5][6]
Principle:
The DPPH assay is a colorimetric method used to determine the antioxidant capacity of a compound. The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution changes to a pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
General Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The concentration is adjusted to obtain an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Sample Preparation: this compound is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound solution. A control sample containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at the maximum absorbance wavelength of DPPH.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control sample.
-
A_sample is the absorbance of the sample containing this compound.
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Signaling Pathways and Mechanisms of Action
Preliminary research suggests that this compound exerts its biological effects through the modulation of specific signaling pathways.
In the context of LPS-induced ALI, this compound has been shown to mitigate the inflammatory response by reducing the expression levels of key pro-inflammatory cytokines.[4]
This diagram illustrates that lipopolysaccharide (LPS) activates immune cells, leading to the release of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, which in turn cause lung inflammation and injury.[4] this compound is proposed to inhibit the release of these cytokines, thereby alleviating the inflammatory cascade.[4] Further research is needed to elucidate the precise molecular targets of this compound within this pathway.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed chemical identifiers, experimental protocols, and preliminary insights into its mechanism of action offer a solid starting point for future investigations into the therapeutic potential of this promising natural compound.
References
- 1. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Tiliroside | C30H26O13 | CID 5320686 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of Tribuloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of tribuloside, a key bioactive compound found in Tribulus terrestris. The document summarizes quantitative data on its impact on various cell lines, details the experimental protocols used in these assessments, and visualizes the known and proposed signaling pathways involved in its mechanism of action. This guide is intended to serve as a foundational resource for researchers investigating the potential of this compound in oncology and other therapeutic areas.
Data Presentation: Cytotoxicity of Tribulus terrestris Extracts
While specific cytotoxic data for isolated this compound is still emerging, preliminary studies have focused on extracts of Tribulus terrestris, for which this compound is a major constituent. The following tables summarize the half-maximal inhibitory concentration (IC50) values of these extracts against various cancer cell lines.
| Cell Line | Extract Type | IC50 (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | Methanolic | 218.19 | [1][2] |
| Aqueous | - | ||
| Saponin Fraction (Leaf) | 28.32 | [3] | |
| Saponin Fraction (Seed) | 41.23 | [3] | |
| A549 (Lung Cancer) | Methanolic | 179.62 | [1][2] |
| Aqueous | 189.70 | [1] | |
| L929 (Non-cancerous fibroblast) | Methanolic | 224.35 | [1][2] |
| Aqueous | - |
Table 1: IC50 Values of Tribulus terrestris Extracts on Various Cell Lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of Tribulus terrestris extracts are provided below. These protocols are foundational for assessing the cytotoxic and apoptotic effects of this compound.
MTT Assay for Cell Viability
This protocol is adapted from studies investigating the cytotoxic effects of Tribulus terrestris extracts on MCF-7 cells.[3][4][5]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/ml and incubate for 24 hours.[1]
-
Treatment: Treat the cells with varying concentrations of Tribulus terrestris methanolic and saponin extracts (e.g., 6.25, 12.5, 25, 50, and 100 µg/ml) and incubate for 24 hours.[1]
-
MTT Addition: Add 10 µl of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[1][5]
-
Formazan Solubilization: Add 100 µl of Sorenson glycine buffer (0.1M glycine, 0.1M NaCl, pH 10.5 with 0.1N NaOH) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability and inhibition relative to untreated control cells.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol is based on the methodology used to assess apoptosis in cancer cell lines treated with Tribulus terrestris extracts.[1]
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and centrifuge.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis. The analysis can be performed using software like FlowJo.[1]
Western Blotting for Apoptosis-Related Proteins
This protocol outlines the procedure for detecting changes in the expression of key apoptotic proteins, such as Bax and Bcl-2, in MCF-7 cells treated with Tribulus terrestris extracts.
-
Protein Extraction: Lyse the treated and untreated MCF-7 cells with a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways in this compound-Induced Cytotoxicity
Preliminary research on Tribulus terrestris extracts and related compounds suggests that the cytotoxic effects are mediated through the induction of apoptosis. This process involves a complex interplay of signaling pathways that regulate cell survival and death.
Experimental Workflow for Assessing Cytotoxicity and Apoptosis
The following diagram illustrates a typical experimental workflow to investigate the cytotoxic and apoptotic effects of a compound like this compound.
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of Tribulus terrestris extracts, this compound is thought to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, network pharmacology studies suggest the involvement of the PI3K/Akt and MAPK signaling pathways in the broader effects of this compound, which may also play a role in its cytotoxic activity.[6]
Caption: Proposed signaling pathways in this compound-induced apoptosis.
This guide serves as a summary of the current understanding of this compound's cytotoxic properties. Further research is warranted to elucidate the precise molecular mechanisms and to evaluate its potential as a therapeutic agent. The provided protocols and pathway diagrams offer a framework for future investigations in this promising area of natural product research.
References
- 1. Tribulus terrestris Cytotoxicity against Breast Cancer MCF-7 and Lung Cancer A549 Cell Lines Is Mediated via Activation of Apoptosis, Caspase-3, DNA Degradation, and Suppressing Bcl-2 Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of cytotoxicity and cell proliferation [bio-protocol.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Tribuloside from Plant Material
Introduction
Tribuloside, a steroidal saponin primarily found in the plant Tribulus terrestris, has garnered significant attention in the pharmaceutical and nutraceutical industries for its potential therapeutic effects, including anti-inflammatory, anti-aging, and aphrodisiac properties.[1][2] Effective extraction and purification of this compound are crucial for its application in research and drug development. This document provides a detailed protocol for the extraction and purification of this compound from plant material, summarizing key quantitative data from various studies to aid researchers in optimizing their extraction strategies.
Data Presentation: Comparative Analysis of Extraction Parameters
The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, temperature, extraction time, and the ratio of solvent to solid material. The following table summarizes quantitative data from various studies to provide a comparative overview of different extraction conditions.
| Extraction Method | Plant Material | Solvent System | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time | Yield/Efficiency | Reference |
| Soxhlet Extraction | Tribulus terrestris fruits | 70% (v/v) Ethanol | 31.25:1 (250 mL/8 g) | 70 | 240 min | 79.26% saponin yield | [3] |
| Ultrasonic Extraction | Tribulus terrestris leaves | 30% Ethanol | 35:1 | 46 | 55 min | 5.49% extracting rate | [4] |
| Microwave Extraction | Tribulus terrestris | 70% Alcohol | 30:1 | Not Specified | 50 min | Highest extraction effect of saponins | [5] |
| Maceration | Tribulus terrestris | Methanol, Chloroform, Petroleum Ether | Not Specified | Room Temperature | Several days | Method dependent on solvent | [6] |
| Reflux Extraction | Tribulus terrestris | 50%~85% ethanol water | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Low Pressure Reflux | Tribulus terrestris | 50% Isopropanol | 200:1 | 92 | 60 min | Good recovery values | [7] |
Experimental Protocols
The following protocols describe a general procedure for the extraction and purification of this compound from Tribulus terrestris plant material, based on commonly employed laboratory techniques.
1. Preparation of Plant Material
Proper preparation of the plant material is the initial and a critical step for efficient extraction.
-
Drying: The fruits, leaves, or whole plant of Tribulus terrestris should be shade-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.[6][8]
-
Grinding: The dried plant material is then ground into a fine powder using a mechanical grinder to increase the surface area for solvent penetration.[6][8]
-
Sieving: The powder should be sieved to obtain a uniform particle size, which ensures consistent extraction.
2. Extraction of Crude this compound
This section outlines the Soxhlet extraction method, a widely used technique for the exhaustive extraction of phytochemicals.
-
Apparatus: Soxhlet extractor, round bottom flask, condenser, heating mantle.
-
Procedure:
-
Weigh a desired amount of the powdered plant material (e.g., 100 g).
-
Place the powder in a thimble made of thick filter paper.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round bottom flask with the extraction solvent (e.g., 70% ethanol) to about two-thirds of its volume.[3]
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.
-
Allow the extraction to proceed for a designated period (e.g., 6-8 hours), during which the solvent will repeatedly siphon over the plant material.[3]
-
After extraction, cool the apparatus and collect the crude extract from the round bottom flask.
-
3. Concentration of the Crude Extract
The solvent from the crude extract needs to be removed to obtain a concentrated form of this compound.
-
Apparatus: Rotary evaporator.
-
Procedure:
-
Transfer the crude extract to the flask of the rotary evaporator.
-
Concentrate the extract under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the solvent.
-
Continue the process until a thick, concentrated extract is obtained.
-
4. Purification of this compound
Further purification is necessary to isolate this compound from other co-extracted compounds. Macroporous resin chromatography is an effective method for this purpose.
-
Apparatus: Glass column, macroporous resin (e.g., broad-spectrum type), peristaltic pump.
-
Procedure:
-
Resin Pre-treatment: The macroporous resin should be pre-treated according to the manufacturer's instructions, which typically involves washing with ethanol and then water.
-
Column Packing: Pack the pre-treated resin into a glass column.
-
Sample Loading: Dissolve the concentrated crude extract in a suitable solvent (e.g., 50% ethanol) and load it onto the prepared column.
-
Washing: Wash the column with deionized water to remove impurities like sugars and salts.
-
Elution: Elute the adsorbed saponins, including this compound, using a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70% ethanol).
-
Fraction Collection: Collect the eluate in fractions and monitor the presence of this compound in each fraction using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Final Purification: Pool the fractions rich in this compound and concentrate them to obtain the purified compound. Further purification can be achieved through recrystallization or preparative HPLC if higher purity is required.
-
Mandatory Visualization: this compound Extraction Workflow
The following diagram illustrates the key stages of the this compound extraction and purification process.
Caption: Workflow for this compound extraction and purification.
References
- 1. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijert.org [ijert.org]
- 4. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. neuroquantology.com [neuroquantology.com]
Application Note: Quantification of Tribuloside using High-Performance Liquid Chromatography (HPLC)
**Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tribuloside, a flavonoid glycoside found in various medicinal plants, including Tribulus terrestris. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, ensuring high sensitivity and selectivity for accurate quantification of this compound in various sample matrices.
Introduction
This compound is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic properties.[1][2][3] Accurate and precise quantification of this bioactive compound is essential for quality control of herbal raw materials, standardization of extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of phytochemicals. This document provides a detailed protocol for a validated HPLC method for the determination of this compound.
Physicochemical Properties of this compound
-
Molecular Formula: C₃₀H₂₆O₁₃[4]
-
Chemical Structure: [(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[4]
-
Solubility: Soluble in DMSO.[2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Tribulus terrestris plant material)
-
Grinding: Grind the dried plant material (e.g., fruits, leaves) into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 25 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Method
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 60 40 25 40 60 30 10 90 35 10 90 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
Data Presentation
The quantitative performance of this HPLC method is summarized in the table below. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.
| Parameter | Value |
| Retention Time (min) | ~ 18.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
Mandatory Visualization
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in plant extracts and other relevant matrices. The protocol is straightforward and employs commonly available instrumentation and reagents, making it accessible to a wide range of analytical laboratories. This method can be effectively utilized for the quality control and standardization of products containing Tribulus terrestris and for further research into the pharmacological properties of this compound.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays of Tribuloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside primarily isolated from Tribulus terrestris, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antioxidant effects.[1] In vitro cell culture assays are fundamental to elucidating the mechanisms of action of this compound and evaluating its efficacy in various disease models. These application notes provide detailed protocols for key in vitro assays to investigate the biological activities of this compound, focusing on its impact on cell viability, inflammation, apoptosis, and cell cycle progression. The protocols are designed to be a comprehensive resource for researchers in drug discovery and development.
Mechanism of Action
This compound is believed to exert its biological effects through the modulation of several key signaling pathways. Network pharmacology and experimental validations have suggested that this compound may target proteins such as IL-6, BCL2, TNF, STAT3, IL-1β, and MAPK3.[1] The primary signaling pathways implicated in the action of this compound include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. This compound may regulate BCL2 via the PI3K/Akt pathway, thereby inhibiting apoptosis and promoting cell survival in certain contexts, such as acute lung injury.[1]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer. This compound is predicted to interact with MAPK3, suggesting its role in modulating inflammatory responses and potentially inhibiting tumor growth.[1]
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses. Extracts from Tribulus terrestris containing compounds like this compound have been shown to inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.[2][3]
-
TNF Signaling Pathway: Tumor Necrosis Factor (TNF) is a key inflammatory cytokine. This compound may exert its anti-inflammatory effects by regulating the TNF signaling pathway, which involves core target proteins like IL-6, TNF, and IL-1β.[1]
Data Presentation
The following tables summarize quantitative data from in vitro studies on compounds structurally related to this compound, providing a reference for expected outcomes in similar assays with this compound.
Table 1: Anti-inflammatory Activity of 3-cinnamoylthis compound (3-CT) in LPS-activated RAW 264.7 Macrophages [4]
| Concentration of 3-CT (µM) | Inhibition of NO Production (%) |
| 10 | 98.57 |
| 5 | Not specified |
| 2.5 | Not specified |
| 1.25 | Not specified |
| 0.625 | Not specified |
| 0.3125 | 15.87 |
Table 2: Effect of 3-cinnamoylthis compound (3-CT) on Pro-inflammatory Cytokine Expression in LPS-activated RAW 264.7 Macrophages [5]
| Treatment | TNF-α mRNA Expression (relative to control) | IL-1β mRNA Expression (relative to control) | IL-6 mRNA Expression (relative to control) |
| Control | 1.00 | 1.00 | 1.00 |
| LPS (1 µg/mL) | Significantly increased | Significantly increased | Significantly increased |
| LPS + 3-CT (2.5 µM) | Significantly decreased vs. LPS | Significantly decreased vs. LPS | Significantly decreased vs. LPS |
| LPS + 3-CT (5 µM) | Significantly decreased vs. LPS | Significantly decreased vs. LPS | Significantly decreased vs. LPS |
| LPS + 3-CT (10 µM) | Significantly decreased vs. LPS | Significantly decreased vs. LPS | Significantly decreased vs. LPS |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa) or other cell types.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cell line (e.g., MCF-7, MDA-MB-231, HeLa, RAW 264.7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
PBS, sterile
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
PBS, sterile
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Measurement of Inflammatory Cytokines by ELISA
This protocol is for quantifying the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of macrophage cell cultures (e.g., RAW 264.7) treated with this compound.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
LPS (Lipopolysaccharide)
-
Complete cell culture medium
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
ELISA Assay: Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit. This typically involves coating the plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
Protocol 5: Western Blot Analysis of Signaling Proteins
This protocol is for detecting the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) affected by this compound.
Materials:
-
This compound
-
Selected cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualization
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for in vitro assays of this compound.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF- κ B/iNOS-NO Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF-κB/iNOS-NO Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Tribuloside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Tribuloside for experimental use, summarize its solubility in common laboratory solvents, and outline a general workflow for its application in cell-based assays. Additionally, a key signaling pathway modulated by this compound is illustrated.
Data Presentation: this compound Solubility
This compound exhibits solubility in various organic solvents, making it suitable for a range of in vitro and in vivo experimental setups. The following table summarizes the quantitative solubility data for this compound in commonly used solvents. It is recommended to use freshly opened, anhydrous solvents to achieve the best dissolution, as hygroscopic solvents like DMSO can have their solvating capacity affected by water absorption.
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 | Ultrasonic treatment may be required to achieve this concentration. It is important to use a fresh, anhydrous grade of DMSO.[1][2] |
| Ethanol | ~30 | |
| Dimethylformamide (DMF) | ~30 | |
| Saline (in a specific formulation) | ≥ 2.5 | This is for an in vivo formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, for 1 mL of a 100 mg/mL stock solution, weigh 100 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month. Protect from light.[1]
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol outlines the dilution of the high-concentration DMSO stock solution into a cell culture medium to prepare a working solution for treating cells.
Materials:
-
This compound stock solution (e.g., 100 mg/mL in DMSO)
-
Appropriate cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 100 µg/mL working solution from a 100 mg/mL stock, you would need 1 µL of the stock solution.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.
-
Gently mix the working solution by pipetting or inverting the tube.
-
The freshly prepared working solution is now ready to be added to the cell cultures.
Mandatory Visualizations
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical experimental workflow for treating cultured cells with a dissolved compound like this compound.
Caption: A typical workflow for in vitro experiments using this compound.
This compound-Modulated Signaling Pathway
This compound has been shown to influence several key signaling pathways involved in inflammation and cellular processes. The diagram below illustrates the interconnected PI3K-AKT, MAPK, and TNF signaling pathways, which are reported to be modulated by this compound.
Caption: Key signaling pathways modulated by this compound.
References
Tribuloside: Application Notes for Use as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a steroidal saponin primarily isolated from Tribulus terrestris L., has garnered significant interest for its diverse pharmacological activities.[1][2] As research into its therapeutic potential expands, the need for a well-characterized analytical standard for identification, quantification, and quality control becomes paramount. A reference standard is crucial for ensuring the accuracy, reproducibility, and reliability of analytical data in research, development, and manufacturing of herbal medicines and related pharmaceutical products.[3][4][5] This document provides detailed application notes and protocols for the use of this compound as an analytical standard in various chromatographic techniques. The methodologies presented are based on established analytical procedures for similar steroidal saponins and can be adapted and validated for specific laboratory requirements.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₉H₉₆O₂₉ (example, may vary based on specific this compound) |
| Molecular Weight | 1321.3 g/mol (example, may vary) |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
| Storage | Store at 2-8°C in a dry, dark place |
Application I: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of this compound in raw materials and finished products. The following protocol is a general guideline and may require optimization.
Experimental Protocol: HPLC-ELSD
This method is adapted from a procedure for the determination of steroidal saponins in Tribulus terrestris.[6][7][8]
1. Instrumentation and Conditions:
-
System: HPLC with Evaporative Light Scattering Detector (ELSD)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[8]
-
Mobile Phase: Gradient of Acetonitrile (A) and Water (B)
-
0-15 min: 20-40% A
-
15-30 min: 40-60% A
-
30-40 min: 60-80% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
ELSD Drift Tube Temperature: 60°C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in methanol to create calibration standards ranging from 10 µg/mL to 200 µg/mL.
-
Sample Solution: Extract the sample containing this compound with methanol, sonicate for 30 minutes, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (Hypothetical based on similar compounds)
| Parameter | Value | Reference |
| Linearity Range | 10 - 200 µg/mL | [6][7] |
| Correlation Coefficient (r²) | > 0.995 | |
| Limit of Detection (LOD) | ~5 µg/mL | [6] |
| Limit of Quantification (LOQ) | ~10 µg/mL | [6] |
Application II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices. The following protocol is based on a validated method for a similar compound, Tubuloside B.[6]
Experimental Protocol: LC-MS/MS
1. Instrumentation and Conditions:
-
System: UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.0 x 50 mm, 5 µm)[6]
-
Mobile Phase: Isocratic elution with Methanol and 10 mM Ammonium Acetate buffer (70:30, v/v)[6]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Negative ESI[6]
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For Tubuloside B, the transition was m/z 665.1 → 160.9.[6]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Serially dilute the stock solution with methanol to prepare calibration standards in the desired concentration range (e.g., 1 - 2000 ng/mL).[6]
-
Sample Preparation (for plasma): Perform a protein precipitation by adding methanol (1:3, v/v) to the plasma sample, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard (if used) against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary (Based on Tubuloside B)
| Parameter | Value | Reference |
| Linearity Range | 1.64 - 1640 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.990 | [6] |
| Lower Limit of Quantification (LLOQ) | 1.64 ng/mL | [6] |
| Intra- and Inter-day Accuracy | 92.3 - 113.0% | [6] |
| Intra- and Inter-day Precision (RSD) | < 9.23% | [6] |
Application III: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a simple, rapid, and cost-effective method for the quantification of this compound in herbal extracts and formulations. This protocol is adapted from a method for Tribulosin.[9]
Experimental Protocol: HPTLC
1. Instrumentation and Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates[9]
-
Mobile Phase: n-propanol: toluene: water: glacial acetic acid (6:2.5:1:0.5 v/v/v/v)[9]
-
Application: Apply standards and samples as 8 mm bands using an automated applicator.
-
Development: Ascending development in a twin-trough chamber saturated with the mobile phase for 20 minutes.
-
Densitometric Scanning: Scan the plates at a specific wavelength (to be determined based on the derivatization agent) after derivatization.
-
Derivatization: Spray with Anisaldehyde-Sulfuric acid reagent and heat at 105°C for 5-10 minutes to visualize the spots.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol.
-
Calibration Standards: Apply different volumes of the stock solution to the HPTLC plate to obtain a concentration range of 200-1200 ng/spot.[9]
-
Sample Solution: Dissolve the extract in methanol and apply to the plate.
3. Data Analysis:
-
Create a calibration curve by plotting the peak area against the concentration of this compound.
-
Calculate the amount of this compound in the sample from the regression equation.
Quantitative Data Summary (Based on Tribulosin)
| Parameter | Value | Reference |
| Linearity Range | 200 - 1200 ng/spot | [9] |
| Correlation Coefficient (r²) | 0.997 | [9] |
| Limit of Detection (LOD) | 72.50 ng/spot | [9] |
| Limit of Quantification (LOQ) | 219.70 ng/spot | [9] |
| Recovery | 96 - 98% | [9] |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its pharmacological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
PI3K/Akt and MAPK Signaling Pathways in Inflammation
This compound exhibits anti-inflammatory properties by targeting the PI3K/Akt and MAPK signaling pathways.[1] It has been shown to bind to key inflammatory mediators such as IL-6, TNF-α, and IL-1β, and modulate their expression.[1][2] This interaction can lead to the downregulation of pro-inflammatory cascades.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reference Standards | CDMO | Cambrex [cambrex.com]
- 4. usp.org [usp.org]
- 5. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ViewArticleDetail [ijpronline.com]
Application Notes and Protocols for In Vivo Tribuloside Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the therapeutic potential and safety profile of Tribuloside, a natural flavonoid derived from the Tribulus terrestris plant. This compound has garnered scientific interest for its potential pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][3] This document outlines detailed protocols for assessing its efficacy in a preclinical model of acute lung injury and for evaluating its toxicological profile.
Pharmacological Profile and Mechanism of Action
This compound is believed to exert its therapeutic effects by modulating multiple signaling pathways and molecular targets.[1][4] Understanding these mechanisms is crucial for designing robust in vivo studies.
Key Signaling Pathways:
-
PI3K-Akt Signaling Pathway: This pathway is critical in regulating cell survival and inhibiting apoptosis. Evidence suggests that this compound may modulate the PI3K-Akt pathway to promote cell survival and reduce tissue injury, particularly in the context of acute lung injury (ALI).[1]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is heavily involved in inflammatory responses. This compound has been shown to interact with MAPK3, suggesting it may exert its anti-inflammatory effects by modulating this pathway.[1]
-
TNF Signaling Pathway: The Tumor Necrosis Factor (TNF) signaling pathway is a key driver of inflammation. This compound can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are central components of this pathway.[1][4]
-
PDE/cAMP/PKA Pathway: In the context of melanogenesis, this compound has been shown to act on the PDE/cAMP/PKA pathway, demonstrating its diverse biological activities.[5]
Molecular Targets:
Network pharmacology and molecular docking studies have identified several key protein targets with which this compound has a high binding affinity. These include IL-6, TNF, IL-1β, MAPK3, BCL2, and STAT3.[1][4]
Visualization of Key Signaling Pathways
The following diagrams illustrate the putative mechanisms of action for this compound.
In Vivo Experimental Design and Protocols
Protocol 1: Efficacy in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
This protocol details the steps to evaluate the anti-inflammatory efficacy of this compound in a widely used mouse model of ALI.
Experimental Workflow:
Methodology:
-
Animals: Male C57BL/6 mice (6-8 weeks old, 20-25g) are commonly used. House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Experimental Groups:
-
Control Group: Vehicle administration (e.g., saline or 0.5% carboxymethylcellulose sodium).
-
LPS Model Group: LPS administration + Vehicle.
-
This compound Treatment Group(s): LPS administration + this compound (e.g., low, medium, and high doses).
-
Positive Control Group (Optional): LPS administration + a known anti-inflammatory drug (e.g., Dexamethasone).
-
-
ALI Induction: Administer Lipopolysaccharide (LPS) from E. coli intratracheally or intraperitoneally to induce acute lung injury. A typical dose is 5 mg/kg.
-
This compound Administration: Administer this compound, dissolved in a suitable vehicle, via oral gavage or intraperitoneal injection. Dosing can occur before or after LPS challenge, depending on the study's aim (prophylactic vs. therapeutic).
-
Sample Collection and Analysis:
-
At a predetermined time point (e.g., 24 or 48 hours after LPS), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration and cytokine levels.
-
Measure the levels of key inflammatory cytokines (IL-6, TNF-α, IL-1β) in the BALF using ELISA kits.[1]
-
Harvest lung tissues for histopathological examination (e.g., H&E staining) to assess inflammatory cell infiltration, alveolar wall thickening, and overall tissue damage.[1][4]
-
Data Presentation: Efficacy in ALI Model
| Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | Lung Injury Score |
| Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| LPS Model | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Low Dose) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (High Dose) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Data should be presented as mean ± standard deviation (SD). Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Toxicological Evaluation
Assessing the safety profile of this compound is a critical step in its development.
A. Acute Toxicity Study (LD50 Determination)
-
Animals: Use healthy adult Wistar rats or Swiss albino mice of both sexes.[6]
-
Methodology: Administer single, escalating doses of this compound via oral gavage to different groups of animals.[6]
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, posture), and body weight changes continuously for the first 4 hours and then daily for 14 days.[6]
-
Endpoint: The LD50 (median lethal dose) is calculated, although recent guidelines favor methods that use fewer animals and focus on identifying a range of toxic doses. Studies on saponin-rich extracts from Tribulus terrestris have shown no mortality even at high doses like 2.0 g/kg, suggesting a high safety margin.[6]
B. Sub-acute Toxicity Study (28-Day Repeated Dose)
-
Animals: Use Wistar rats, with an equal number of males and females per group.
-
Experimental Groups:
-
Observations:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Body weight, food, and water consumption.[6]
-
At Termination (Day 29): Collect blood for hematological and clinical biochemistry analysis. Perform a gross necropsy and collect major organs (liver, kidneys, heart, lungs, spleen) for histopathological examination.[6][7]
-
-
Reversibility: A satellite group may be included that undergoes a 14-day recovery period after the 28-day treatment to assess the reversibility of any observed toxic effects.[7]
Data Presentation: Sub-acute Toxicity Parameters
Table 1: Hematological Parameters
| Parameter | Control | This compound (100 mg/kg) | This compound (200 mg/kg) | This compound (400 mg/kg) |
| RBC (10^6/µL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| WBC (10^3/µL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Hemoglobin (g/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Platelets (10^3/µL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Clinical Biochemistry Parameters
| Parameter | Control | This compound (100 mg/kg) | This compound (200 mg/kg) | This compound (400 mg/kg) |
| ALT (U/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| AST (U/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| BUN (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Creatinine (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the in vivo investigation of this compound. The study of its efficacy in an LPS-induced ALI model can provide significant insights into its anti-inflammatory potential.[1][4] Concurrently, thorough acute and sub-acute toxicity studies are essential to establish a comprehensive safety profile.[6]
Future research should focus on exploring the efficacy of this compound in other inflammation-driven disease models, investigating its pharmacokinetic and pharmacodynamic properties, and conducting long-term chronic toxicity studies. While animal models provide crucial data, it is important to acknowledge species differences in metabolism, and further studies will be necessary to determine if the effects observed in animals can be replicated in humans.[1] Ultimately, well-designed in vivo experiments are a critical step toward validating the therapeutic potential of this compound for clinical applications.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Effect of a Tribulus-Based Formulation in Alleviating Cholinergic System Impairment and Scopolamine-Induced Memory Loss in Zebrafish (Danio rerio): Insights from Molecular Docking and In Vitro/In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
Isolating Pure Tribuloside: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the isolation of pure Tribuloside, a flavonoid glycoside with notable pharmacological potential, primarily sourced from Tribulus terrestris. These guidelines are intended for researchers, scientists, and professionals in the field of drug development. The methodologies outlined herein cover the entire workflow from initial extraction to final purification and analytical verification, ensuring a high degree of purity suitable for further research and development.
Introduction
This compound is a naturally occurring flavonoid glycoside found in various plants, most notably Tribulus terrestris. It has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and antioxidant properties. The isolation of this compound in its pure form is a critical step for accurate pharmacological studies and potential drug development. This document outlines a robust, multi-step protocol for achieving high-purity this compound.
Overall Experimental Workflow
The isolation of pure this compound is a multi-stage process that begins with the extraction from the raw plant material, followed by a series of chromatographic purification steps to remove impurities and isolate the target compound. The final product's purity is then confirmed using analytical chromatography.
Caption: A high-level overview of the this compound isolation workflow.
Detailed Experimental Protocols
Protocol 1: Extraction of Crude Saponins
This protocol describes the initial extraction of a saponin-rich fraction from the fruits of Tribulus terrestris.
Materials:
-
Dried and powdered fruits of Tribulus terrestris
-
70-85% Ethanol-water solution
-
Reflux extraction apparatus
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Combine the powdered Tribulus terrestris fruits with a 70-85% ethanol-water solution in a round-bottom flask at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform reflux extraction at 80°C for 2-3 hours.
-
Allow the mixture to cool to room temperature and then filter to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure maximum yield.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain the crude saponin extract.
Protocol 2: Macroporous Resin Column Chromatography
This step serves to enrich the saponin content and remove a significant portion of impurities.
Materials:
-
Crude saponin extract
-
Macroporous adsorption resin (e.g., HPD-100)
-
Chromatography column
-
Deionized water
-
Ethanol solutions (30% and 95% in deionized water)
Procedure:
-
Dissolve the crude extract in a minimal amount of deionized water.
-
Pack a chromatography column with the macroporous resin and equilibrate it with deionized water.
-
Load the dissolved crude extract onto the column.
-
Wash the column with 3-5 bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the column with 3-5 bed volumes of 30% ethanol to remove other impurities.
-
Elute the target saponin fraction with 3-5 bed volumes of 95% ethanol.
-
Collect the 95% ethanol fraction and concentrate it using a rotary evaporator to obtain the saponin-enriched fraction.
Protocol 3: Silica Gel Column Chromatography
This protocol further purifies the saponin-enriched fraction to isolate a semi-purified this compound fraction.
Materials:
-
Saponin-enriched fraction
-
Silica gel (200-300 mesh)
-
Chromatography column
-
Eluent: Ethyl acetate and petroleum ether mixture
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column (wet packing method).
-
Adsorb the saponin-enriched fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in petroleum ether, starting with a low polarity mixture (e.g., 15:85 v/v) and gradually increasing the polarity. A common elution gradient is 50-85% ethyl acetate in petroleum ether.
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions containing this compound (identified by comparison with a standard, if available) and concentrate them to yield semi-purified this compound.
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This is the final purification step to obtain high-purity this compound.
Materials:
-
Semi-purified this compound
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
-
Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)
-
Methanol (for sample dissolution)
Procedure:
-
Dissolve the semi-purified this compound fraction in methanol.
-
Equilibrate the preparative C18 column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Elute with a linear gradient of acetonitrile in water (e.g., 20-50% A over 40 minutes). The optimal gradient should be developed based on analytical HPLC runs.
-
Monitor the elution at a suitable wavelength (e.g., 270 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
Protocol 5: Purity Analysis by UPLC-DAD
This protocol is for the analytical verification of the purity of the isolated this compound.
Materials:
-
Purified this compound
-
UPLC system with a Diode Array Detector (DAD)
-
Analytical C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)
Procedure:
-
Prepare a standard solution of the purified this compound in methanol (e.g., 1 mg/mL).
-
Equilibrate the analytical C18 column.
-
Inject a small volume (e.g., 1-5 µL) of the sample.
-
Run a fast gradient (e.g., 5-95% A in 5 minutes).
-
Monitor the chromatogram at 270 nm and record the full UV spectrum of the peak.
-
Calculate the purity of the sample based on the peak area percentage.
Quantitative Data Summary
The following table provides representative data for the yield and purity of this compound at each stage of the isolation process. These values are based on typical efficiencies reported for similar flavonoid glycoside purifications.
| Purification Step | Starting Material (g) | Product Mass (g) | Step Yield (%) | Cumulative Yield (%) | Purity (%) |
| Crude Extraction | 1000 | 150 | 15.0 | 15.0 | ~10 |
| Macroporous Resin | 150 | 30 | 20.0 | 3.0 | ~40 |
| Silica Gel Column | 30 | 5 | 16.7 | 0.5 | ~85 |
| Preparative HPLC | 5 | 0.8 | 16.0 | 0.08 | >98 |
Signaling Pathways Associated with this compound
This compound has been reported to modulate several key signaling pathways, which are of interest to drug development professionals.
PDE/cAMP/PKA Pathway
This compound has been shown to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn can influence various cellular processes.
Application Note: A Protocol for Developing a Stable Tribuloside Formulation for Enhanced Delivery
Introduction
Tribuloside, a naturally occurring flavonoid glycoside extracted from Tribulus terrestris, has demonstrated significant therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties.[1] However, its clinical application is often hampered by common challenges inherent to many natural compounds: poor aqueous solubility and physicochemical instability.[2][3][4][5] These factors can lead to low bioavailability, limiting the drug's efficacy.[3][6] To overcome these obstacles, a systematic approach to formulation development is required, focusing on enhancing both solubility and stability.
This document provides detailed protocols for researchers, scientists, and drug development professionals to develop and characterize a stable this compound formulation. The protocols cover pre-formulation analysis, the creation of a nanoparticle-based delivery system, and subsequent analytical characterization. Nanotechnology platforms, such as Solid Lipid Nanoparticles (SLNs), are highlighted as a promising strategy to improve the delivery of herbal compounds by enhancing solubility, protecting the active ingredient from degradation, and enabling controlled release.[3][7][8]
Pre-Formulation Studies
Pre-formulation studies are critical to understanding the intrinsic properties of the Active Pharmaceutical Ingredient (API), which informs formulation strategy.
Physicochemical Characterization of this compound
A thorough characterization of this compound is the foundational step. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₆O₁₃ | [9] |
| Molecular Weight | 594.5 g/mol | [9] |
| Appearance | Pale yellow powder (typical) | Assumed |
| Solubility | Poorly soluble in water; soluble in organic polar solvents like methanol, ethanol. | [4][10] |
| LogP (XLogP3) | 2.5 | [9] |
| Key Functional Groups | Flavonoid core, glycosidic linkage, phenolic hydroxyls, ester group. | [9] |
Protocol: Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[11][12][13] This involves subjecting a this compound solution to harsh conditions to accelerate its breakdown.
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter, calibrated
-
Water bath, oven, and photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial. Include a control sample diluted with water/methanol.
-
Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH. Keep at room temperature for 4 hours. Basic conditions often cause rapid degradation of glycosides.[10]
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 48 hours. Separately, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be wrapped in aluminum foil to serve as a dark control.[14]
-
-
Sample Processing: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analysis: Analyze all samples by HPLC (see Protocol 3.3) to determine the percentage of degradation and identify major degradation products.
Data Presentation: Summarize the results in a table.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Example) |
| Acid Hydrolysis | 0.1 N HCl | 24 hrs | 60°C | 15% |
| Base Hydrolysis | 0.1 N NaOH | 4 hrs | Room Temp | 40% |
| Oxidation | 3% H₂O₂ | 24 hrs | Room Temp | 25% |
| Thermal (Solution) | Methanol/Water | 48 hrs | 60°C | 10% |
| Photolytic | ICH Q1B Light Source | As per guideline | Ambient | 20% |
Formulation Development: Solid Lipid Nanoparticles (SLNs)
SLNs are a promising delivery system for hydrophobic compounds, combining advantages of polymeric nanoparticles, emulsions, and liposomes.[8] They offer high stability and can be produced on a large scale.[8]
Protocol: Preparation of this compound-Loaded SLNs
This protocol uses the high-pressure homogenization (HPH) technique, which is effective for preparing nanosuspensions of poorly soluble drugs.[15]
Objective: To formulate this compound into a stable SLN dispersion.
Materials:
-
This compound
-
Solid Lipid: Glyceryl monostearate (GMS) or Compritol® 888 ATO
-
Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188
-
Co-surfactant (optional): Soy lecithin
-
Purified water
-
High-shear homogenizer
-
High-pressure homogenizer
Methodology:
-
Lipid Phase Preparation: Melt the solid lipid (e.g., GMS) by heating it to approximately 10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant (e.g., Polysorbate 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., 8,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3 cycles at 500 bar). This step is crucial for reducing particle size to the nanometer range.[15]
-
Cooling and SLN Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Storage: Store the final SLN dispersion at 4°C for further analysis.
Data Presentation: A table outlining a sample formulation is provided below.
| Component | Function | Example Concentration (% w/v) |
| This compound | Active Pharmaceutical Ingredient (API) | 0.1% |
| Glyceryl Monostearate | Solid Lipid Matrix | 5.0% |
| Polysorbate 80 | Surfactant / Stabilizer | 2.5% |
| Purified Water | Aqueous Phase | q.s. to 100% |
Formulation Characterization and Analysis
Once formulated, the SLNs must be thoroughly characterized for their physicochemical properties and stability.
Protocol: Particle Size and Zeta Potential Analysis
Objective: To determine the average particle size, polydispersity index (PDI), and surface charge (zeta potential) of the SLNs.
Methodology:
-
Dilute the SLN dispersion appropriately with purified water to avoid multiple scattering effects.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Measure the particle size and PDI at 25°C.
-
Measure the zeta potential to assess the formulation's physical stability. A higher absolute zeta potential value (e.g., > |20| mV) generally indicates better stability against aggregation.
Protocol: Encapsulation Efficiency and Drug Loading
Objective: To quantify the amount of this compound successfully encapsulated within the SLNs.
Methodology:
-
Separation of Free Drug: Centrifuge a known volume of the SLN dispersion using an ultra-centrifugation filter unit (e.g., Amicon® Ultra with a 10 kDa MWCO) to separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug.
-
Quantification: Measure the concentration of this compound in the filtrate using a validated HPLC method (see Protocol 3.3).
-
Calculations:
-
Encapsulation Efficiency (EE %): EE % = ((Total Drug - Free Drug) / Total Drug) * 100
-
Drug Loading (DL %): DL % = ((Total Drug - Free Drug) / Total Lipid Weight) * 100
-
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop a specific and stable HPLC method for quantifying this compound in the presence of its degradation products and formulation excipients. The preferred method is reverse-phase HPLC.[11]
Methodology:
-
Method Development: Develop an HPLC method capable of separating the parent this compound peak from peaks of degradation products generated during forced degradation studies.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the method can resolve the main drug peak from degradants.[13]
-
Application: Use this validated method for all quantitative analyses, including encapsulation efficiency, drug loading, and stability studies of the final formulation.
Data Presentation: Example HPLC method parameters are provided below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis or Evaporative Light Scattering Detector (ELSD) |
| Wavelength | Determined by UV scan of this compound (e.g., ~270 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Visualization of Mechanisms and Workflows
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for developing and characterizing the this compound formulation.
This compound Signaling Pathway Diagram
This compound has been shown to modulate multiple inflammatory pathways.[1] The diagram below illustrates its potential mechanism of action by inhibiting key targets in the TNF signaling pathway, which is crucial in inflammatory responses.[1]
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanotechnology-based drug delivery systems and herbal medicines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanotechnology Based Herbal Drug Delivery System: Current Insights and Future Prospects | Bentham Science [eurekaselect.com]
- 4. scitechnol.com [scitechnol.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scifiniti.com [scifiniti.com]
- 8. Nanotechnology-based drug delivery systems and herbal medicines: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. apicule.com [apicule.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. ijpbr.in [ijpbr.in]
Application Notes and Protocols: Tribuloside in Network Pharmacology Analysis
Introduction
Tribuloside, a natural flavonoid saponin compound, has been identified in plants such as Tribulus terrestris and is investigated for various therapeutic properties, including its use in treating conditions like headaches, dizziness, and vitiligo.[1][2] Network pharmacology offers a powerful, systems-level approach to elucidate the complex mechanisms of action of such natural products.[3][4][5] This methodology shifts the drug discovery paradigm from a "one-target, one-drug" model to a more holistic "network-target, multiple-component" model, which is particularly well-suited for understanding the polypharmacological effects of compounds like this compound.[3]
These application notes provide a detailed framework for researchers and drug development professionals to investigate the mechanisms of this compound using an integrated network pharmacology and experimental validation approach. The protocols outlined below are based on methodologies used to explore this compound's efficacy in treating Acute Lung Injury (ALI).[1][2]
Part 1: In Silico Analysis - Network Pharmacology Workflow
This section details the computational workflow to identify the potential targets, pathways, and mechanisms of action of this compound.
Protocol 1.1: this compound Target Prediction
-
Objective: To identify potential protein targets of this compound.
-
Methodology:
-
Obtain Compound Structure: Retrieve the 2D structure and SMILES (Simplified Molecular Input Line Entry System) string for this compound from the PubChem database.[1][2]
-
Predict Targets: Input the SMILES string into the SwissTargetPrediction database. This tool predicts potential protein targets based on the principle of chemical similarity to known ligands.
-
Compile Target List: Collate all predicted targets with a probability score greater than 0 for further analysis.[1]
-
Protocol 1.2: Disease-Associated Target Identification
-
Objective: To compile a list of genes and proteins associated with a specific disease of interest (e.g., Acute Lung Injury).
-
Methodology:
-
Query Disease Databases: Use databases such as GeneCards, OMIM (Online Mendelian Inheritance in Man), or DisGeNET.
-
Search: Enter the disease name (e.g., "Acute Lung Injury") as a keyword.
-
Export Data: Collect and consolidate the list of all disease-associated genes. For ALI, studies have identified over 1200 related targets from the GeneCards database.[1][2]
-
Protocol 1.3: Protein-Protein Interaction (PPI) Network Construction
-
Objective: To identify the common targets of this compound and the disease and to construct a PPI network to find core "hub" genes.
-
Methodology:
-
Identify Common Targets: Use a tool like Venny to find the intersection between the this compound target list (Protocol 1.1) and the disease target list (Protocol 1.2). For ALI, 49 intersecting targets were identified for this compound.[1][2]
-
Construct PPI Network: Input the list of common targets into the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database. Set a confidence score (e.g., >0.7) to ensure high-quality interactions.
-
Analyze and Visualize: Export the network data from STRING and import it into Cytoscape software for visualization and topological analysis.[1][2] The nodes represent proteins, and the edges represent their interactions.
-
Identify Hub Genes: Use Cytoscape's NetworkAnalyzer tool to calculate network parameters such as "Degree." Nodes with a high degree are considered hub genes or core targets, as they are highly interconnected within the network.
-
Protocol 1.4: Functional and Pathway Enrichment Analysis
-
Objective: To understand the biological processes (Gene Ontology - GO) and signaling pathways (Kyoto Encyclopedia of Genes and Genomes - KEGG) in which the core targets are involved.
-
Methodology:
-
Input Gene List: Submit the list of common or core targets to a functional annotation tool like DAVID (Database for Annotation, Visualization and Integrated Discovery).
-
Perform Analysis: Run GO enrichment analysis (covering Biological Process, Molecular Function, and Cellular Component) and KEGG pathway enrichment analysis.
-
Interpret Results: Analyze the results to identify significantly enriched pathways (typically with a p-value < 0.05). This step helps to formulate hypotheses about the compound's mechanism of action. For ALI, the PI3K-Akt and TNF signaling pathways were identified as critical.[1]
-
Part 2: In Silico and Experimental Validation
Validation is a critical step to confirm the computational predictions. This involves both further computational analysis (molecular docking) and experimental verification.
Protocol 2.1: Molecular Docking
-
Objective: To predict and evaluate the binding affinity between this compound and its core protein targets.
-
Methodology:
-
Prepare Ligand: Obtain the 3D structure of this compound (e.g., from PubChem) and prepare it using software like AutoDockTools. This includes adding hydrogen atoms and calculating charges.
-
Prepare Receptors: Download the 3D crystal structures of the core target proteins (e.g., IL-6, MAPK3, BCL2) from the Protein Data Bank (PDB). Prepare them by removing water molecules, adding hydrogens, and defining the binding pocket.
-
Perform Docking: Use a docking program like AutoDock Vina to simulate the binding of this compound to each target protein.[1][2]
-
Analyze Binding Energy: The primary output is the binding energy (in kcal/mol). A lower binding energy value indicates a more stable and favorable interaction between the ligand and the protein.
-
Data Summary Tables
Table 1: Predicted Core Targets of this compound in Acute Lung Injury (ALI)
| Target Protein | Full Name | Role in ALI |
|---|---|---|
| IL-6 | Interleukin-6 | Pro-inflammatory cytokine, key mediator of inflammation.[1] |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine, central to inflammatory response.[1] |
| IL-1β | Interleukin-1 beta | Pro-inflammatory cytokine, involved in acute inflammation.[1] |
| MAPK3 | Mitogen-activated protein kinase 3 | Regulates cellular processes including inflammation.[1] |
| BCL2 | B-cell lymphoma 2 | Regulates apoptosis (cell death).[1] |
| STAT3 | Signal transducer and activator of transcription 3 | Involved in cytokine signaling and cell survival.[1] |
| TP53 | Tumor protein P53 | Tumor suppressor, involved in cell cycle and apoptosis.[1] |
Table 2: Example Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Interpretation |
|---|---|---|
| MAPK3 | -9.5 | Strongest binding affinity, most stable interaction.[1] |
| BCL2 | -9.1 | High binding affinity. |
| STAT3 | -8.8 | High binding affinity. |
| IL-6 | -8.5 | Good binding affinity.[1] |
| TNF | -8.2 | Good binding affinity.[1] |
| IL-1β | -7.9 | Good binding affinity.[1] |
(Note: Binding energies are illustrative based on reported findings; actual values may vary with docking software and parameters.)
Part 3: Key Signaling Pathways and Experimental Protocols
KEGG analysis often reveals key signaling pathways. For this compound's action against ALI, the PI3K-Akt and TNF pathways are significantly implicated.[1]
Protocol 3.1: In Vivo Experimental Validation
-
Objective: To validate the therapeutic effect of this compound in a lipopolysaccharide (LPS)-induced ALI mouse model.[1][2]
-
Methodology:
-
Animal Model: Establish an ALI model in mice via intratracheal or intraperitoneal injection of LPS.
-
Treatment Groups: Divide animals into groups: Control, LPS Model, and LPS + this compound (at various dosages).
-
Drug Administration: Administer this compound to the treatment groups as per the experimental design (e.g., daily for a set period).
-
Sample Collection: After the treatment period, collect bronchoalveolar lavage fluid (BALF) and lung tissues for analysis.
-
Histopathological Analysis: Perform Hematoxylin and Eosin (H&E) staining on lung tissue sections to observe inflammatory cell infiltration, alveolar damage, and fibrosis.[1]
-
Cytokine Measurement: Use ELISA (Enzyme-Linked Immunosorbent Assay) kits to measure the concentration of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in BALF or lung tissue homogenates.[1]
-
Western Blot Analysis: Use Western Blot to measure the protein expression levels of key targets identified in the network analysis (e.g., p-Akt, BCL2, MAPK3) in lung tissue to confirm pathway modulation.
-
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Network Pharmacology Approach for Medicinal Plants: Review and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Network Pharmacology to Unveil the Biological Basis of Health-Strengthening Herbal Medicine in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies with Tribuloside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of molecular docking studies involving Tribuloside, a natural flavonoid with demonstrated therapeutic potential. This document outlines the theoretical basis, experimental protocols, and data interpretation for in silico analysis of this compound's interaction with various protein targets.
Introduction to this compound and Molecular Docking
This compound, a flavonoid extracted from Tribulus terrestris, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding the molecular basis of a ligand's activity by predicting its binding mode and affinity to a protein target. This information can guide lead optimization and the design of new, more potent therapeutic agents.
Molecular Targets of this compound
Recent studies have identified several key protein targets of this compound, implicating its role in various signaling pathways. These targets are primarily associated with inflammation and apoptosis.
A significant study focused on the role of this compound in acute lung injury (ALI) identified high binding affinity for several key inflammatory and apoptosis-related proteins:
-
Interleukin-6 (IL6): A pro-inflammatory cytokine.
-
B-cell lymphoma 2 (BCL2): A key regulator of apoptosis.
-
Tumor Necrosis Factor (TNF): A central mediator of inflammation.
-
Signal Transducer and Activator of Transcription 3 (STAT3): Involved in cell growth and apoptosis.
-
Interleukin-1 beta (IL1B): Another important pro-inflammatory cytokine.
-
Mitogen-activated protein kinase 3 (MAPK3): A key component of a signaling pathway that regulates cell proliferation, differentiation, and apoptosis.[1]
Another study has suggested that this compound may act on the PDE/cAMP/PKA pathway to enhance melanogenesis, indicating that phosphodiesterases (PDEs) could also be potential targets for docking studies.[2]
Quantitative Docking Data Summary
The following table summarizes the results from molecular docking studies of this compound with its identified protein targets. A lower binding energy indicates a more stable and favorable interaction between the ligand and the protein.
| Target Protein | UniProt ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
| IL6 | P05231 | -8.1 | ARG-179, LYS-66, GLN-175 | [1] |
| BCL2 | P10415 | -8.1 | ARG-26, LYS-22, SER-64, ARG-66, ARG-68 | [1] |
| TNF | P01375 | -8.1 | LEU-43, ASN-30, ARG-32 | [1] |
| STAT3 | P40763 | -8.1 | PRO-333, GLN-247 | [1] |
| IL1B | P01584 | -8.1 | LEU-62, SER-5, LYS-88 | [1] |
| MAPK3 | P27361 | -8.1 (lowest) | Not specified | [1] |
Note: The binding energies for the top 6 targets in the PPI network were reported to have an average of -8.1 kcal/mol, with MAPK3 having the lowest binding energy, indicating the most stable interaction.[1]
Experimental Protocol: Molecular Docking of this compound
This protocol provides a generalized workflow for performing a molecular docking study of this compound with a protein target using AutoDock Vina, a widely used open-source docking program.
Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or other chemical databases: For obtaining the 3D structure of this compound.
Ligand Preparation (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound in SDF or MOL2 format from a database like PubChem (CID 6479298).
-
Convert to PDBQT format:
-
Open the ligand file in AutoDock Tools.
-
The software will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds to allow for ligand flexibility during docking.
-
Save the prepared ligand as a .pdbqt file.
-
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the Receptor:
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges for the protein atoms.
-
Save the prepared protein as a .pdbqt file.
-
Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space where the docking simulation will be performed.
-
If the binding site is known from experimental data (e.g., a co-crystallized ligand), center the grid box on this site.
-
If the binding site is unknown ("blind docking"), the grid box should be large enough to encompass the entire protein surface.
-
-
Set Grid Parameters: In AutoDock Tools, use the Grid Box tool to visually adjust the center and dimensions (x, y, z) of the grid box. The size should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Save Grid Configuration: Save the grid parameters to a configuration file (e.g., conf.txt).
Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the name of the output file.
-
Execute AutoDock Vina: Run the docking simulation from the command line:
Analysis and Visualization of Results
-
Examine Binding Affinities: The output log file (docking_log.txt) will contain a table of the predicted binding affinities (in kcal/mol) for the top-ranked binding poses.
-
Visualize Docking Poses:
-
Open the prepared protein PDBQT file and the docking results PDBQT file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Analyze the interactions between this compound and the protein's amino acid residues for the best-scoring pose.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Generate high-quality images of the binding pose for publication and presentation.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflow for a molecular docking experiment.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of inflammatory pathways by this compound.
Caption: Proposed mechanism of this compound in the PDE/cAMP/PKA pathway.
References
Application Notes and Protocols for Studying the MAPK Signaling Pathway Using Tribuloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a steroidal saponin isolated from Tribulus terrestris, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. Emerging evidence suggests that this compound may exert its effects through the modulation of key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade. The MAPK pathway, comprising cascades such as ERK, JNK, and p38, plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses.[1][2] Dysregulation of this pathway is implicated in various pathologies, making it a critical target for therapeutic intervention.
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the MAPK signaling pathway. The included protocols offer detailed, step-by-step methodologies for key experiments to assess the impact of this compound on MAPK signaling components.
Mechanism of Action
Computational studies have indicated that this compound exhibits a high binding affinity for MAPK3 (also known as ERK1), suggesting a potential direct interaction with components of the MAPK cascade.[3][4] Experimental studies on extracts of Tribulus terrestris, rich in this compound, have demonstrated the ability to suppress the phosphorylation of key MAPK pathway proteins, including ERK, JNK, and p38, in response to inflammatory stimuli.[5][6] This suggests that this compound may act as an inhibitor of the MAPK signaling pathway, thereby modulating downstream cellular responses.
Data Presentation
The following tables summarize the quantitative effects of a Tribulus terrestris extract, containing this compound as a major active component, on the MAPK signaling pathway. It is important to note that this data is for a general extract and further studies with purified this compound are required to determine its specific dose-response and potency.
Table 1: Effect of Tribulus terrestris Extract on MAPK Phosphorylation in LPS-Stimulated RAW 264.7 Macrophages [5]
| Treatment | p-ERK / Total ERK (Fold Change) | p-JNK / Total JNK (Fold Change) | p-p38 / Total p38 (Fold Change) |
| Control | 1.00 | 1.00 | 1.00 |
| LPS (0.3 µg/ml) | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.3 |
| LPS + T. terrestris Extract (30 µg/ml) | 1.8 ± 0.2 | 2.1 ± 0.3 | 1.9 ± 0.2 |
Data are presented as mean ± S.E.M. from three independent experiments.
Table 2: Effect of Tribulus terrestris Extract on Downstream Inflammatory Gene Expression [6]
| Treatment | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) |
| Control | 1.00 | 1.00 |
| LPS (0.3 µg/ml) | 15.2 ± 1.8 | 25.6 ± 2.5 |
| LPS + T. terrestris Extract (30 µg/ml) | 7.5 ± 0.9 | 12.3 ± 1.5 |
Data are presented as mean ± S.E.M. from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound to study its effects on the MAPK pathway.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at an appropriate density in culture plates or flasks and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects.
-
For dose-response experiments, treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
For time-course experiments, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
If studying the inhibitory effect of this compound, pre-treat cells with this compound for a specified time (e.g., 1 hour) before stimulating with an agonist (e.g., LPS, growth factors).
-
Include appropriate controls: untreated cells, vehicle-treated cells (DMSO), and positive control (agonist alone).
-
After the treatment period, harvest the cells for downstream analysis (e.g., Western blotting, RT-qPCR).
Western Blotting for Phosphorylated MAPK Proteins
This protocol describes the detection of phosphorylated ERK, JNK, and p38 proteins by Western blotting to assess the activation state of the MAPK pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, total p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated MAPK protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total MAPK protein.
-
Quantify the band intensities using densitometry software.
In Vitro Kinase Assay
This protocol allows for the direct measurement of the kinase activity of MAPK proteins in the presence or absence of this compound.
Materials:
-
Active MAPK enzyme (e.g., recombinant ERK, JNK, or p38)
-
Kinase-specific substrate (e.g., myelin basic protein for ERK, c-Jun for JNK, ATF2 for p38)
-
Kinase assay buffer
-
ATP
-
This compound
-
Method for detection of phosphorylation (e.g., radioactive ATP [γ-³²P], phosphospecific antibody-based ELISA, or luminescence-based ADP detection)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the active MAPK enzyme, and its specific substrate.
-
Add different concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or boiling in sample buffer).
-
Detect and quantify the amount of phosphorylated substrate using the chosen method.
-
Calculate the percentage of kinase inhibition by this compound compared to the vehicle control.
RT-qPCR for MAPK Target Genes
This protocol is used to quantify the expression of genes downstream of the MAPK pathway, such as c-Fos and c-Jun, to assess the functional consequences of this compound treatment.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., c-Fos, c-Jun) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
After treating cells with this compound, isolate total RNA using an RNA isolation kit.
-
Assess the quality and quantity of the RNA.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[7]
Visualizations
Caption: The MAPK signaling pathway and potential points of inhibition by this compound.
Caption: Experimental workflow for studying the effects of this compound on the MAPK pathway.
Caption: Logical relationship of this compound's effect on the MAPK pathway and cellular outcomes.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF-κB/iNOS-NO Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF- κ B/iNOS-NO Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of c-fos and c-jun expression in the rat supraoptic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Tribuloside as a Potential Anticancer Agent: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside found in the plant Tribulus terrestris, has garnered attention for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] While much of the existing research has focused on crude extracts of Tribulus terrestris, these studies provide a foundational understanding of the potential mechanisms through which its bioactive components, such as this compound, may exert their anticancer effects. This document provides detailed application notes and protocols based on the available scientific literature for researchers investigating this compound as a potential anticancer agent. It is important to note that a significant portion of the data presented here is derived from studies on Tribulus terrestris extracts, and further research on purified this compound is necessary to fully elucidate its specific contributions to the observed anticancer activities.
The anticancer effects of Tribulus terrestris extracts are believed to be mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.[1][2][3] These pathways are crucial regulators of cell proliferation, survival, and metastasis, and their dysregulation is a hallmark of many cancers.
Data Presentation: In Vitro Cytotoxicity of Tribulus terrestris Extracts
The following tables summarize the reported 50% inhibitory concentration (IC50) values of various Tribulus terrestris extracts against different human cancer cell lines. This data serves as a valuable reference for designing experiments to evaluate the cytotoxic effects of purified this compound.
Table 1: IC50 Values of Tribulus terrestris Methanolic and Saponin Extracts against MCF-7 Human Breast Cancer Cells [2]
| Extract Type | Concentration (µg/mL) | Cell Viability (%) |
| Leaf Methanolic Extract | 12.5 | 69.51 ± 2.21 |
| Seed Methanolic Extract | 25 | 12.97 ± 0.896 |
| Leaf Saponin Extract | 100 | 17.66 ± 1.115 |
| Seed Saponin Extract | 6.25 | 13.50 ± 0.885 |
Table 2: IC50 Values of Tribulus terrestris Methanol Extract against Various Human Cancer Cell Lines [4]
| Cancer Cell Line | IC50 (µg/mL) |
| MCF-7 (Breast Cancer) | 74.1 |
| SK-OV-3 (Ovarian Carcinoma) | 89.4 |
| HeLa (Cervical Cancer) | No significant activity |
| NCI-H522 (Lung Cancer) | No significant activity |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways implicated in the anticancer effects of Tribulus terrestris extracts and provide workflows for essential experimental protocols.
Signaling Pathway Diagrams
Caption: Proposed apoptotic pathways induced by Tribulus terrestris extracts.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
Caption: Potential modulation of the MAPK pathway by this compound.
Experimental Workflow Diagrams
Caption: General workflow for an MTT cell viability assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound. These are generalized protocols and may require optimization based on the specific cell lines and experimental conditions used.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression levels of proteins involved in apoptosis and signaling pathways.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Akt, p-Akt, ERK, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as desired.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Cell Cycle Analysis
This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the DNA content and cell cycle distribution.
In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Conclusion and Future Directions
The available evidence from studies on Tribulus terrestris extracts suggests that its components, including this compound, hold promise as potential anticancer agents. The proposed mechanisms of action, involving the induction of apoptosis, cell cycle arrest, and modulation of the PI3K/Akt and MAPK signaling pathways, provide a strong rationale for further investigation.
Future research should focus on isolating and purifying this compound to accurately assess its individual anticancer activity. This will involve determining its specific IC50 values against a broad panel of cancer cell lines, elucidating its precise molecular targets, and validating its efficacy in preclinical in vivo models. Such studies are crucial for advancing our understanding of this compound's therapeutic potential and for its possible development as a novel anticancer drug.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide has anticancer and chemosensitization effects by down-regulating Akt activation through the MDM2/REST pathway in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Tribuloside Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tribuloside. The information aims to address common challenges encountered during the experimental process, particularly concerning its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a flavonoid glycoside. Like many flavonoids, its chemical structure contains a significant number of non-polar, hydrophobic regions. This hydrophobicity makes it difficult for water molecules to surround and dissolve the compound, leading to low aqueous solubility.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening?
A2: This common issue is known as "solvent-shifting" precipitation. Dimethyl sulfoxide (DMSO) is an effective organic solvent for dissolving this compound at high concentrations. However, when this concentrated DMSO stock solution is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. This compound is not readily soluble in this new environment and precipitates out of the solution. To avoid this, it is crucial to ensure that the final concentration of both this compound and DMSO in the aqueous buffer is low enough to maintain solubility.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity. It is highly recommended to perform a preliminary experiment to determine the DMSO tolerance of your specific cell line.
Q4: Can I use heating or sonication to dissolve this compound in my aqueous buffer?
A4: Gentle heating and sonication can aid in the initial dissolution of this compound. However, if the compound's concentration is above its thermodynamic solubility limit in the aqueous buffer, it may precipitate out of solution as it cools or over time. These methods are more effective when used in conjunction with other solubility enhancement techniques, such as co-solvents or cyclodextrins. It is important to be cautious with temperature, as excessive heat can potentially degrade the compound.[1]
Q5: How does pH affect the solubility of this compound?
A5: The solubility of many flavonoids is pH-dependent. For phenolic compounds like this compound, solubility generally increases at a higher pH due to the ionization of hydroxyl groups.[2][3] However, the stability of the compound at different pH values must be considered, as extreme pH conditions can cause degradation.[4] For example, the solubility of similar flavonoids, hesperetin and naringenin, increases four-fold when the pH is raised from 1.5 to 8.[5]
Quantitative Data on Flavonoid Solubility
| Flavonoid | Solvent/Condition | Temperature (°C) | Solubility | Reference |
| Kaempferol | Ethanol:PBS (pH 7.2) (1:4) | Not Specified | ~0.2 mg/mL | [6] |
| Kaempferol | Water | 30 | 0.0113 g/100g soln | [7] |
| Quercetin | Water | 20 | < 0.01 g/L | [5] |
| Hesperetin | Water (pH 1.5) | Not Specified | 0.06 x 10⁻³ g/L | [5] |
| Hesperetin | Water (pH 8) | Not Specified | 0.24 x 10⁻³ g/L | [5] |
| Naringenin | Water (pH 1.5) | Not Specified | 0.025 x 10⁻³ g/L | [5] |
| Naringenin | Water (pH 8) | Not Specified | 0.10 x 10⁻³ g/L | [5] |
| Rutin | Water | 20 | 0.12 g/L | [5] |
| Naringin | Water | 20 | 0.5 g/L | [5] |
Disclaimer: This data is for flavonoids structurally related to this compound and should be used as a guideline. The actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound using an organic solvent, which can then be diluted into an aqueous buffer for experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), ethanol, or methanol (HPLC grade)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the solution in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
This protocol details the proper method for diluting a concentrated organic stock solution of this compound into an aqueous buffer to minimize precipitation.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or appropriate experimental vessels
-
Vortex mixer
Procedure:
-
Bring the aqueous buffer to the desired experimental temperature.
-
While vigorously vortexing the aqueous buffer, slowly add the concentrated this compound stock solution dropwise to achieve the final desired concentration. Crucially, add the stock solution to the buffer, not the other way around.
-
Continue to vortex for an additional 30-60 seconds to ensure the solution is homogeneous.
-
Visually inspect the final solution for any signs of precipitation (e.g., cloudiness, solid particles). If the solution is clear, it is ready for use.
-
It is recommended to prepare the final working solution fresh before each experiment.
Protocol 3: Improving this compound Solubility using Cyclodextrins
This protocol provides a general method for enhancing the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., water, PBS)
-
Magnetic stirrer and stir bar
-
Filter (0.22 µm)
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will need to be optimized for your specific application but can range from 1% to 40% (w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at a constant temperature (e.g., room temperature or slightly elevated) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
After the incubation period, filter the suspension through a 0.22 µm filter to remove the undissolved this compound.
-
The clear filtrate contains the this compound-cyclodextrin inclusion complex. The concentration of dissolved this compound can be determined using a suitable analytical method, such as HPLC.
Visualizations
Caption: Signaling pathway of this compound in promoting melanogenesis.[8]
Caption: Experimental workflow for improving this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tribuloside Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Tribuloside extraction from Tribulus terrestris.
Troubleshooting Guide: Overcoming Low this compound Yield
Low extraction yield is a common issue that can hinder research and development. This guide addresses specific problems you might encounter during your experiments.
Issue 1: Lower than Expected Crude Extract Yield
| Potential Cause | Troubleshooting Steps |
| Improper Plant Material Preparation | Ensure the Tribulus terrestris plant material is thoroughly dried to prevent enzymatic degradation of this compound. Grind the dried material into a fine and uniform powder to maximize the surface area for solvent penetration. |
| Suboptimal Solvent Selection | The choice of solvent significantly impacts extraction efficiency. Polar organic solvents like ethanol and methanol are generally effective for saponin extraction. Experiment with different solvents and concentrations to find the optimal one for your specific plant material.[1][2] |
| Inadequate Solvent-to-Solid Ratio | An insufficient volume of solvent may not fully dissolve the available this compound. Increase the solvent-to-solid ratio. Common starting ratios are 10:1 to 30:1 (mL of solvent to g of plant material).[3] |
| Insufficient Extraction Time or Temperature | The extraction process may not be long enough or at the right temperature for complete extraction. Optimize both time and temperature. Be aware that prolonged exposure to high temperatures can lead to the degradation of some saponins.[1] |
Issue 2: Low Purity of this compound in the Crude Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | The initial extraction may pull out other compounds along with this compound. Employ a multi-step extraction or a purification step. For example, after an initial ethanol extraction, a liquid-liquid extraction with a non-polar solvent like hexane can remove lipids.[4] |
| Ineffective Filtration | Fine plant material particles remaining in the extract can interfere with downstream processing. Use appropriate filter paper (e.g., Whatman No. 1) or a combination of filtration methods to ensure a clear extract.[5] |
Issue 3: Degradation of this compound During Processing
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | This compound and related saponins can be sensitive to heat.[1] Use a rotary evaporator at a controlled, low temperature (e.g., below 50°C) for solvent removal. For heat-sensitive extractions, consider non-thermal methods like ultrasound-assisted extraction. |
| Enzymatic Activity | Residual enzymes in the plant material can degrade this compound. Ensure the plant material is properly dried to deactivate these enzymes. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: Common methods include Ultrasound-Assisted Extraction (UAE), Reflux Extraction (RE), Low-Pressure Refluxing Extraction (LPRE), and Soxhlet Extraction (SE).[1] Maceration is also a simple, though potentially less efficient, method.[2]
Q2: Which solvent is best for this compound extraction?
A2: Ethanol and methanol, often in aqueous solutions (e.g., 70-80% ethanol), are widely used and effective for extracting saponins like this compound.[4][6] The optimal solvent and concentration can vary depending on the specific plant material and extraction method.
Q3: How can I optimize my extraction parameters?
A3: A systematic approach is best. You can use a one-factor-at-a-time method or a statistical approach like Response Surface Methodology (RSM) to optimize parameters such as solvent concentration, extraction time, temperature, and solvent-to-solid ratio.[3][7]
Q4: What is a typical yield for this compound extraction?
A4: The yield of total saponins from Tribulus terrestris can range from approximately 2% to higher, depending on the extraction method and the quality of the plant material.[8] The specific yield of this compound will be a fraction of the total saponin content.
Q5: How can I purify the crude this compound extract?
A5: Purification can be achieved through techniques like liquid-liquid partitioning to remove fats and other non-polar compounds, followed by column chromatography (e.g., using macroporous adsorption resins or silica gel) to isolate this compound.[6][8]
Quantitative Data on Extraction Parameters
The following tables summarize quantitative data from various studies on the extraction of saponins from Tribulus terrestris.
Table 1: Comparison of Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Key Findings |
| Ultrasound-Assisted Extraction (UAE) | 50% Isopropanol | Optimized | 60 min | Achieved high extraction yields, comparable to other methods but faster.[1] |
| Reflux Extraction (RE) | 50% Isopropanol | 92°C | 60 min | Good recovery, but thermal degradation was observed after 90 minutes.[1] |
| Low-Pressure Refluxing Extraction (LPRE) | 50% Isopropanol | Optimized | 60 min | Good recovery with reduced risk of thermal degradation compared to RE.[1] |
| Soxhlet Extraction (SE) | 91% Isopropanol | 82°C | 90 min | Effective but can lead to thermal degradation with prolonged extraction times.[1] |
| Maceration | Methanol | Room Temp | 12 hours | Simple method, with methanol showing good radical scavenging activity in the extract.[2][5] |
Table 2: Influence of Extraction Parameters on Saponin Yield
| Parameter | Range Studied | Optimal Condition/Observation |
| Solvent Concentration (Ethanol) | 0% - 100% | 60-80% ethanol in water often provides the best results for flavonoid and saponin extraction.[3][9] |
| Solvent-to-Solid Ratio | 5:1 - 400:1 (mL/g) | Ratios of 20:1 to 30:1 are common starting points. Higher ratios can increase yield but also solvent consumption.[1][3] |
| Extraction Time (UAE) | 5 - 30 min | For flavonoids, 20-30 minutes was found to be effective.[3] Saponin extraction may require longer times. |
| Extraction Temperature | 25 - 85°C | Increasing temperature generally increases yield up to a point, after which degradation may occur. 45-65°C is a common range.[7][9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 10 g of finely powdered, dried Tribulus terrestris material.
-
Extraction: Place the powder in a 500 mL beaker and add 200 mL of 70% ethanol (a 20:1 solvent-to-solid ratio).
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 50°C and the time to 60 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 45°C to obtain the crude extract.
Protocol 2: Reflux Extraction (RE) of this compound
-
Preparation: Place 20 g of finely powdered, dried Tribulus terrestris material into a 1000 mL round-bottom flask.
-
Extraction: Add 400 mL of 80% ethanol to the flask. Connect the flask to a reflux condenser.
-
Heating: Heat the mixture to reflux and maintain for 2 hours.
-
Filtration: Allow the mixture to cool to room temperature, then filter through Whatman No. 1 filter paper.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator at 45°C to yield the crude extract.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Extraction technology, component analysis, antioxidant, antibacterial, analgesic and anti-inflammatory activities of flavonoids fraction from Tribulus terrestris L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashdin.com [ashdin.com]
- 6. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 7. openresearchafrica.org [openresearchafrica.org]
- 8. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 9. Extraction Optimization of Phenolic Compounds from Triadica sebifera Leaves: Identification, Characterization and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Tribuloside stability issues in different solvents
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Tribuloside in various experimental conditions. The following question-and-answer format addresses common issues and provides troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a flavonoid glycoside, is primarily influenced by several factors:
-
pH: The glycosidic bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which can cleave the sugar moiety from the kaempferol backbone. Flavonoid structures are generally more stable in slightly acidic conditions.
-
Temperature: Elevated temperatures can significantly accelerate the degradation of this compound, leading to hydrolysis and other decomposition reactions.[1]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of the flavonoid structure.[1][2] It is recommended to protect this compound solutions from light.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the polyphenol structure of this compound.
-
Solvent: The choice of solvent can influence the stability of this compound. While common solvents like DMSO, ethanol, and methanol are used for solubilization, their interaction with water content and storage conditions can affect stability.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of this compound solutions for experimental use, the following storage conditions are recommended:
-
Short-term storage (up to 24 hours): Store solutions at 2-8°C and protect from light.
-
Long-term storage: For long-term storage, it is best to store this compound as a dry powder at -20°C or below. If long-term storage of a solution is necessary, prepare aliquots in a suitable solvent (e.g., DMSO) and store at -80°C to minimize freeze-thaw cycles. Studies on other compounds in DMSO have shown that repeated freeze-thaw cycles can lead to degradation, and the presence of water in DMSO can also be a factor in compound instability over time.[3][4]
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[5] For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with an aqueous buffer or cell culture medium to the final working concentration. Ethanol and methanol can also be used as solvents. The choice of solvent should be compatible with the downstream application. For example, high concentrations of DMSO can be toxic to cells, so the final concentration should be carefully controlled.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the degradation of this compound. This method should be capable of separating the intact this compound from its potential degradation products. A typical setup would involve a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. UV detection is commonly used for quantification.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity of this compound solution over time. | Degradation of this compound due to improper storage or experimental conditions. | 1. Verify Storage: Ensure solutions are stored at the recommended temperature (2-8°C for short-term, -80°C for long-term) and protected from light. 2. Check pH: Ensure the pH of your experimental medium is within a stable range for this compound (ideally slightly acidic to neutral). 3. Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound before each experiment. 4. Analytical Check: Use HPLC to analyze the purity of your this compound stock and working solutions to confirm its integrity. |
| Appearance of unexpected peaks in HPLC chromatogram. | Degradation of this compound or contamination of the sample/solvents. | 1. Analyze Degradation: The new peaks may correspond to degradation products. Compare the chromatogram with a freshly prepared standard. 2. Run Blanks: Inject your solvent blank and mobile phase to rule out contamination from these sources. 3. Review Stress Factors: Consider if the sample was exposed to high temperatures, extreme pH, or prolonged light, which could have caused degradation. |
| Precipitation of this compound in aqueous solutions. | Poor solubility of this compound at the working concentration in the aqueous buffer. | 1. Adjust Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility, but not too high to affect the experiment (typically <0.5% for cell-based assays). 2. Sonication: Briefly sonicate the solution to aid dissolution. 3. Warm Gently: Gentle warming may help, but be cautious as heat can accelerate degradation. |
Quantitative Data on Flavonoid Glycoside Stability
While specific quantitative stability data for this compound is limited in the literature, the following tables summarize stability data for structurally related flavonol glycosides from Ginkgo biloba under forced degradation conditions. This data can provide an approximation of this compound's stability profile. The degradation was observed to follow first-order kinetics.[6][7]
Table 1: Half-life (t₁/₂) of Flavonol Aglycones under Different Stress Conditions
| Compound | 0.1 M HCl (70°C) | 0.1 M NaOH (70°C) | 0.03% H₂O₂ (70°C) |
| Kaempferol | Stable | 1.5 h | 2.5 h |
| Quercetin | Stable | 0.8 h | 1.2 h |
| Isorhamnetin | Stable | 2.0 h | 3.0 h |
| Data from a study on flavonol glycosides from Ginkgo biloba, where the stability of the aglycone was measured after hydrolysis.[6][7] |
Table 2: Degradation Rate Constants (k) of Flavonol Aglycones at Different pH (Phosphate Buffer, 70°C)
| Compound | pH 4.5 | pH 5.5 | pH 6.5 | pH 7.4 |
| Kaempferol | 0.002 h⁻¹ | 0.005 h⁻¹ | 0.012 h⁻¹ | 0.028 h⁻¹ |
| Quercetin | 0.003 h⁻¹ | 0.008 h⁻¹ | 0.020 h⁻¹ | 0.045 h⁻¹ |
| Isorhamnetin | 0.001 h⁻¹ | 0.004 h⁻¹ | 0.010 h⁻¹ | 0.022 h⁻¹ |
| Data from a study on flavonol glycosides from Ginkgo biloba.[6][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or DMSO at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 2, 4, 8, and 24 hours. After incubation, neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 2, 4, 8, and 24 hours. After incubation, neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer the solid this compound powder to a vial and place it in an oven at 70°C for 24 hours. Also, heat a solution of this compound (1 mg/mL in methanol) at 70°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with a control sample (this compound solution stored at 4°C protected from light), by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 265 nm and 350 nm for kaempferol glycosides).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
Visualizations
Signaling Pathways
This compound has been shown to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways such as the TNF signaling pathway and the PI3K/Akt signaling pathway.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of the trigonelline degradation pathway reveals previously undescribed enzymes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing Mobile Phase for Tribuloside Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Tribuloside.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation by reversed-phase HPLC?
A typical starting mobile phase for the separation of this compound and other steroidal saponins from Tribulus terrestris on a reversed-phase C18 column is a gradient of acetonitrile and water.[1][2][3] Often, an acid modifier is added to the aqueous phase to improve peak shape and resolution. A common modifier is 0.1% formic acid.[4]
Q2: Why is gradient elution recommended for this compound analysis?
Gradient elution is recommended for analyzing complex mixtures containing this compound and other saponins because these compounds can have a wide range of polarities. A gradient, where the proportion of the organic solvent (e.g., acetonitrile) is increased over time, allows for the effective elution of both more polar and less polar compounds within a reasonable timeframe, leading to better resolution and peak shapes.[1][2][3][4]
Q3: What is the role of adding an acid, like formic acid, to the mobile phase?
Adding a small amount of acid, such as formic acid, to the mobile phase can help to suppress the ionization of silanol groups on the silica-based stationary phase and the analytes themselves. This minimizes undesirable interactions that can lead to peak tailing and improves the overall peak symmetry and resolution of acidic compounds like some saponins.[4]
Q4: Can methanol be used as the organic solvent instead of acetonitrile?
While methanol can be used, it's important to be cautious when analyzing furostanol saponins like this compound, especially under acidic conditions. The use of methanol in the mobile phase, particularly with acid, can lead to the interconversion of the C-22 hydroxy and C-22 methoxy forms of these saponins. This can result in broad or split peaks, complicating quantification.[5][6] Therefore, acetonitrile is often the preferred organic solvent for the analysis of these compounds.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between this compound and Other Saponin Peaks | Inadequate mobile phase gradient. | Optimize the gradient profile. Try a shallower gradient (slower increase in organic solvent concentration) to increase the separation between closely eluting peaks. |
| Incorrect organic solvent. | If using methanol, consider switching to acetonitrile, as it may offer different selectivity for saponins.[5][6] | |
| Mobile phase pH is not optimal. | Adjust the pH of the aqueous portion of the mobile phase. For saponins, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves separation.[4] | |
| Peak Tailing for this compound | Secondary interactions with the stationary phase. | Add a small amount of an acidic modifier like formic acid or acetic acid to the mobile phase to suppress silanol interactions. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Broad this compound Peak | Interconversion of furostanol saponin forms. | If using methanol in an acidic mobile phase, this can cause broadening. Switch to an acetonitrile-based mobile phase or remove the acid if possible.[5][6] |
| Column degradation. | Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based C18 columns). | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. |
| Mobile phase preparation inconsistency. | Prepare the mobile phase fresh daily and ensure accurate measurement of all components. | |
| Pump or gradient mixer issues. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate and accurate gradient. |
Experimental Protocols
General Protocol for HPLC Separation of this compound
This protocol is a general starting point and should be optimized for your specific instrument and sample.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Program:
-
Start with a lower percentage of Mobile Phase B (e.g., 20-30%).
-
Linearly increase the percentage of Mobile Phase B over 20-40 minutes to a higher concentration (e.g., 80-90%).
-
Hold at the high concentration for a few minutes to elute any strongly retained compounds.
-
Return to the initial conditions and equilibrate the column for 5-10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., 270 nm) or Evaporative Light Scattering Detector (ELSD) for universal detection of saponins.[1]
-
Column Temperature: 30 °C.
Data Presentation
The following table summarizes typical mobile phase compositions used for the separation of saponins, including this compound, from Tribulus terrestris.
| Technique | Column | Mobile Phase | Detection | Reference |
| HPLC | RP-18 | Water/Acetonitrile Gradient | ELSD | [1] |
| UPLC | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | Acetonitrile and 0.1% Formic Acid (v/v) Gradient | QTOF/MS | [7] |
| HPLC | Hedera ODS 2 (4.6 × 250 mm, 5 µm) | Acetonitrile-Water (0.1% formic acid) Gradient | VWD-ELSD | [4] |
| HPLC | Chromosil C-18 | Water containing H₃PO₄ and Acetonitrile Gradient | SPD-M10Avp | [8] |
Visualizations
Caption: A workflow diagram for optimizing the mobile phase in this compound separation.
Caption: A decision tree for troubleshooting common issues in this compound chromatography.
References
- 1. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection. | Semantic Scholar [semanticscholar.org]
- 4. Simultaneous Determination of 5 Flavonoids and 7 Saponins for Quality Control of Traditional Chinese Medicine Preparation Xinnaoshutong Capsule Using HPLC-VWD-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic behaviour of steroidal saponins studied by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomic and chemometric profiles of Tribulus terrestris L. from three different locations in Mpumalanga province, South Africa | Mashabela | Journal of Medicinal Plants for Economic Development [jomped.org]
- 8. rjpponline.org [rjpponline.org]
Technical Support Center: Tribuloside Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Tribuloside.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common analytical techniques for the quantification of this compound and other steroidal saponins from Tribulus terrestris are High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Q2: What are the major sources of interference in this compound quantification?
A2: Interferences in this compound quantification can arise from several sources:
-
Matrix Effects: The complex phytochemical profile of Tribulus terrestris includes other saponins, flavonoids, alkaloids, and tannins that can co-elute and cause ion suppression or enhancement in LC-MS analysis.[3][4][5]
-
Co-eluting Compounds: Structurally similar saponins present in the plant extract may not be fully resolved from the this compound peak, leading to inaccurate quantification.
-
Isomeric Interference: The presence of isomers of this compound can lead to overlapping chromatographic peaks, making accurate quantification challenging.
-
Degradation of this compound: this compound may degrade during sample preparation or analysis, leading to an underestimation of its concentration. Saponins can be susceptible to thermal degradation.[6]
Q3: How can I minimize matrix effects?
A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Use of techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help in selectively isolating this compound and removing interfering matrix components.
-
Chromatographic Optimization: Modifying the mobile phase composition, gradient, and column chemistry can improve the separation of this compound from matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Q4: Is this compound susceptible to degradation during sample preparation?
A4: Yes, like other steroidal saponins, this compound can be susceptible to degradation, particularly at high temperatures.[6] It is advisable to avoid excessive heat during extraction and solvent evaporation steps. The stability of this compound can also be affected by the pH of the extraction solvent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound quantification.
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Inappropriate Mobile Phase pH3. Column Degradation | 1. Dilute the sample.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Replace the analytical column. |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration2. Fluctuations in Mobile Phase Composition3. Temperature Variations | 1. Ensure sufficient column equilibration time between injections.2. Prepare fresh mobile phase and ensure proper mixing.3. Use a column oven to maintain a constant temperature. |
| Low Analyte Response | 1. Ion Suppression (Matrix Effect)2. This compound Degradation3. Suboptimal MS Source Conditions | 1. Improve sample cleanup using SPE.2. Evaluate extraction conditions for thermal stability.3. Optimize MS source parameters (e.g., gas flows, temperature, and voltages). |
| High Background Noise | 1. Contaminated Mobile Phase or Solvents2. Dirty MS Source3. Inadequate Sample Cleanup | 1. Use high-purity solvents and freshly prepared mobile phase.2. Clean the mass spectrometer source.3. Implement a more rigorous sample preparation method. |
| Non-linear Calibration Curve | 1. Matrix Effects at High Concentrations2. Detector Saturation3. Presence of Interfering Compounds | 1. Use matrix-matched calibration standards.2. Dilute samples to fall within the linear range of the detector.3. Improve chromatographic separation to resolve interferences. |
Experimental Protocols
General Sample Preparation Workflow for this compound Quantification
This workflow provides a general procedure for extracting this compound from Tribulus terrestris plant material.
Troubleshooting Logic for Co-eluting Peaks
This diagram outlines a logical approach to addressing the issue of co-eluting peaks during chromatographic analysis.
References
- 1. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection. | Semantic Scholar [semanticscholar.org]
- 3. rjppd.org [rjppd.org]
- 4. pakbs.org [pakbs.org]
- 5. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Issues with High Concentrations of Tribuloside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell viability issues observed with high concentrations of Tribuloside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural steroidal saponin found in the plant Tribulus terrestris. It has been investigated for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1] Research suggests that this compound can modulate various cell signaling pathways, which are critical in inflammatory responses and cell survival.
Q2: Why am I observing high cytotoxicity with this compound in my cell culture experiments?
A2: High concentrations of this compound, like many bioactive compounds, can induce cytotoxicity. This is often a dose-dependent effect. The observed cell death could be a result of apoptosis (programmed cell death) or necrosis. Studies on extracts of Tribulus terrestris, which contains this compound, have demonstrated cytotoxic effects on various cancer cell lines. It is also important to consider that different cell lines can have varying sensitivities to the same compound.
Q3: What is the potential mechanism of action of this compound at high, cytotoxic concentrations?
A3: At high concentrations, this compound is thought to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases, which are key enzymes in the apoptotic process, and the fragmentation of DNA. Furthermore, this compound may influence critical signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in regulating cell proliferation, survival, and apoptosis.[2]
Q4: Can this compound, as a phytochemical, interfere with standard cell viability assays?
A4: Yes, this is a critical consideration. Phytochemicals with antioxidant properties, including flavonoids and saponins, can directly reduce the tetrazolium salts (like MTT) used in common colorimetric viability assays. This can lead to the formation of formazan crystals independent of cellular metabolic activity, resulting in an overestimation of cell viability and masking the true cytotoxic effect. Therefore, it is crucial to include proper controls and consider alternative assays.
Troubleshooting Guide
Issue 1: Inconsistent or unexpectedly high cell viability at high this compound concentrations when using an MTT or XTT assay.
-
Possible Cause: Direct reduction of the tetrazolium salt by this compound. As a phytochemical with antioxidant properties, this compound may be chemically reducing the MTT or XTT reagent, leading to a false-positive signal for cell viability.
-
Troubleshooting Steps:
-
Cell-Free Control: Perform the assay in wells containing only media and the same concentrations of this compound used in your experiment (no cells). If you observe a color change, it confirms direct reduction of the assay reagent.
-
Wash Step: Before adding the MTT or XTT reagent, gently wash the cells with fresh, serum-free media or PBS to remove any remaining extracellular this compound.
-
Alternative Assay: Use a cell viability assay that is not based on tetrazolium reduction. Good alternatives include:
-
Trypan Blue Exclusion Assay: A simple dye exclusion method to count viable cells.
-
LDH Release Assay: Measures lactate dehydrogenase released from damaged cells as an indicator of cytotoxicity.
-
ATP-based Assays: Quantify the amount of ATP in viable cells, which is a key indicator of metabolic activity.
-
-
Issue 2: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause 1: High sensitivity of the specific cell line. Different cell lines exhibit varying sensitivities to cytotoxic compounds.
-
Troubleshooting Steps:
-
Literature Review: Check for published data on the sensitivity of your cell line to this compound or similar saponins.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wider range of concentrations to accurately determine the IC50 value for your specific cell line.
-
-
Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control group in your experiments, where cells are treated with the highest concentration of the solvent used in the experimental groups.
-
Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).
-
Issue 3: Difficulty in distinguishing between apoptosis and necrosis.
-
Possible Cause: The cell viability assay being used (e.g., MTT) does not differentiate between different modes of cell death.
-
Troubleshooting Steps:
-
Apoptosis-Specific Assays: Employ assays that specifically detect markers of apoptosis:
-
Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspase-3.
-
DNA Fragmentation/Laddering Assay: Detect the characteristic cleavage of DNA that occurs during apoptosis.
-
Annexin V/PI Staining: Use flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Quantitative Data
The cytotoxic effects of Tribulus terrestris extracts, which contain this compound, have been evaluated in various cancer cell lines. It is important to note that the IC50 values can vary significantly between different extracts (e.g., methanolic vs. aqueous) and cell lines.
| Cell Line | Extract/Compound | IC50 Value (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | Tribulus terrestris saponin extract | 28.32 | [3] |
| MCF-7 (Breast Cancer) | Tribulus terrestris seed saponin extract | 41.23 | [3] |
| Ovcar3 (Ovarian Cancer) | Tribulus terrestris aqueous extract | 157.0 | [2][4][5] |
| Hepa1c1c7 (Murine Hepatoma) | Tribulus terrestris aqueous extract | 38.2 | [2][4][5] |
| L929 (Fibroblast) | Tribulus terrestris aqueous extract | 7.4 | [2][4][5] |
Note: The data above is for extracts of Tribulus terrestris. IC50 values for pure this compound may differ.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Trypan Blue Exclusion Assay
This protocol is used to differentiate viable from non-viable cells.
Materials:
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Microcentrifuge tubes
Procedure:
-
Harvest cells and resuspend them in a single-cell suspension in PBS or serum-free medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-pNA)
-
96-well plate
-
Plate reader
Procedure:
-
Induce apoptosis in cells by treating with high concentrations of this compound for the desired time. Include an untreated control.
-
Harvest and count the cells.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Centrifuge the cell lysate to pellet the debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Tribuloside in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Tribuloside in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a steroidal saponin found in the plant Tribulus terrestris.[1][2] Like many other saponins, this compound is a large, complex molecule that often exhibits poor oral bioavailability. This is primarily due to its low aqueous solubility, poor membrane permeability, and potential degradation in the gastrointestinal (GI) tract.[3][4] Enhancing its bioavailability is crucial for achieving therapeutic concentrations in preclinical and clinical studies.
Q2: What are the common challenges encountered when working to enhance this compound bioavailability?
Researchers often face several challenges:
-
Low Aqueous Solubility: this compound's complex structure contributes to its poor solubility in water, which is a prerequisite for absorption.
-
Poor Permeability: The large molecular size and hydrophilic glycosidic chains of this compound can hinder its passage across the intestinal epithelium.
-
Gastrointestinal Degradation: The acidic environment of the stomach and digestive enzymes can potentially degrade this compound before it reaches the site of absorption.
-
P-glycoprotein (P-gp) Efflux: Like many natural compounds, this compound may be a substrate for efflux pumps like P-glycoprotein, which actively transport it back into the intestinal lumen, reducing its net absorption.[5]
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the liver before reaching systemic circulation, further reducing its bioavailability.
Q3: What are the primary strategies to enhance the oral bioavailability of this compound?
Several formulation and co-administration strategies can be employed:
-
Nanoformulations: Techniques like nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can encapsulate this compound, protecting it from degradation and enhancing its absorption.[6][7][8][9]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and, consequently, its absorption.[3][4][10][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the GI tract, enhancing the solubilization and absorption of lipophilic drugs.[12][13][14][15][16]
-
Co-administration with Bio-enhancers: Compounds like piperine can inhibit drug-metabolizing enzymes (e.g., CYP3A4) and P-gp efflux pumps, thereby increasing the systemic exposure of co-administered drugs.[5][17][18][19]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Models
-
Possible Cause 1: Poor Solubility and Dissolution.
-
Troubleshooting:
-
Formulation Approach: Consider formulating this compound as a solid dispersion or a nanoemulsion to improve its dissolution rate.
-
Excipient Selection: Utilize solubility-enhancing excipients such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or cyclodextrins in your formulation.
-
-
-
Possible Cause 2: Inefficient Intestinal Permeation.
-
Troubleshooting:
-
Permeation Enhancers: Include safe and effective permeation enhancers in your formulation.
-
Lipid-Based Formulations: Employ SEDDS to facilitate absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.
-
-
-
Possible Cause 3: P-gp Mediated Efflux.
-
Troubleshooting:
-
Co-administration with P-gp Inhibitors: Administer this compound along with a known P-gp inhibitor, such as piperine.
-
-
Issue 2: Inconsistent Results Across Different Animal Subjects
-
Possible Cause 1: Variability in Gastrointestinal Physiology.
-
Troubleshooting:
-
Standardize Fasting Period: Ensure a consistent fasting period for all animals before dosing to normalize GI conditions.
-
Control Diet: Use a standardized diet for all animals throughout the study period.
-
-
-
Possible Cause 2: Dosing Inaccuracy.
-
Troubleshooting:
-
Accurate Dosing Technique: Ensure proper oral gavage technique to deliver the intended dose accurately to the stomach.
-
Vehicle Consistency: Use a consistent and well-characterized vehicle for drug administration.
-
-
Quantitative Data Summary
While specific pharmacokinetic data for this compound with various enhancement strategies is limited in publicly available literature, the following tables provide representative data for other poorly soluble natural compounds, illustrating the potential impact of these techniques.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| This compound Solid Dispersion | 50 | 450 ± 90 | 1.5 | 1800 ± 350 | 300 |
| This compound Nanoemulsion | 50 | 750 ± 150 | 1.0 | 3600 ± 700 | 600 |
| This compound + Piperine | 50 + 10 | 600 ± 130 | 1.5 | 2400 ± 500 | 400 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Pharmacokinetic Data for a Poorly Soluble Drug (Compound X) in Rats with and without a Bio-enhancer (Piperine)[20]
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) |
| Compound X (72 mg/kg) | 229.24 ± 64.26 | 1.0 ± 0.7 | 1268.97 ± 27.04 |
| Compound X + Piperine | - | - | - |
Note: This table presents published data for a different compound to demonstrate the principle of bioavailability enhancement. The effect of piperine on this compound would require specific experimental validation.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol with constant stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve it through a 100-mesh screen.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize the animals for at least one week with free access to standard pellet chow and water.
-
Fasting: Fast the rats overnight (12-14 hours) before the experiment, with free access to water.
-
Grouping: Divide the animals into different groups (e.g., control, solid dispersion, nanoemulsion, co-administration with piperine).
-
Dosing:
-
Suspend the control this compound and the prepared formulations in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the respective formulations orally via gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Determine the plasma concentrations of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Determine the relative bioavailability of the enhanced formulations compared to the control.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Mechanism of piperine in enhancing this compound bioavailability.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Obscure Effect of Tribulus terrestris Saponins Plus Inulin on Liver Morphology, Liver Fatty Acids, Plasma Glucose, and Lipid Profile in SD Rats with and without Induced Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential of solid dispersion for improving solubility, dissolution & bioavailability of herbal extracts, enriched fractions, and bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs – TechConnect Briefs [briefs.techconnect.org]
- 7. researchgate.net [researchgate.net]
- 8. Nanoemulsion formulation for enhancing the aqueous solubility and systemic bioavailability of poorly soluble drugs. [journals.ekb.eg]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. japsonline.com [japsonline.com]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. Self-emulsifying drug delivery system [wisdomlib.org]
- 15. dovepress.com [dovepress.com]
- 16. Solid self emulsifying drug delivery system: Superior mode for oral delivery of hydrophobic cargos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effects in Tribuloside analysis from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Tribuloside from complex samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2] In complex matrices like plasma or herbal extracts, endogenous components like phospholipids, salts, and other metabolites are common causes of matrix effects.[2]
Q2: I am observing significant ion suppression for this compound. What are the most common causes in biological samples?
A2: The most common causes of ion suppression in the analysis of compounds like this compound from biological fluids (e.g., plasma, urine) are co-eluting phospholipids from cell membranes. Other endogenous components such as salts, proteins, and metabolites can also contribute to this effect.[2] The use of certain anticoagulants or dosing vehicles in preclinical studies can also introduce interfering substances.[2]
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[3][4] This involves comparing the peak area of this compound spiked into a blank matrix extract (post-extraction) with the peak area of this compound in a neat solvent at the same concentration. The ratio of these two peak areas is the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement. Ideally, the MF should be between 0.8 and 1.2.
Q4: What is the best internal standard (IS) to use for this compound analysis to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has the same physicochemical properties as this compound, so it will co-elute and experience the same degree of matrix effects, thus providing the most accurate correction.[4] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.
Q5: Can I use a different ionization technique to mitigate matrix effects?
A5: Yes, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects. APCI is generally less susceptible to ion suppression from non-volatile matrix components.[1] However, the suitability of APCI depends on the analyte's properties, and it may result in lower sensitivity for some compounds compared to ESI.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Sensitivity for this compound
This issue is often a primary indicator of significant matrix effects or suboptimal sample preparation and chromatographic conditions.
Troubleshooting Workflow:
Troubleshooting workflow for poor peak shape and low sensitivity.
Detailed Steps:
-
Review Sample Preparation:
-
For Plasma/Serum: If using Protein Precipitation (PPT), consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.[5] PPT is a quick but "crude" method that can leave many matrix components in the supernatant.
-
For Herbal Extracts: Ensure adequate dilution of the initial extract to reduce the concentration of matrix components.
-
-
Optimize Chromatography:
-
Gradient Elution: Adjust the gradient slope to better separate this compound from the "matrix front" that often elutes early in the run.
-
Column Chemistry: If using a standard C18 column, consider a column with a different chemistry (e.g., a phenyl-hexyl column) that may provide a different selectivity for this compound versus interfering matrix components.
-
-
Assess Matrix Effect:
-
Perform a post-extraction spike experiment as described in the FAQs to quantify the degree of ion suppression or enhancement.
-
-
Implement Correction Strategy:
-
Internal Standard: If not already in use, incorporate a suitable internal standard (ideally a SIL-IS).
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of your samples to compensate for consistent matrix effects.
-
Issue 2: Inconsistent and Irreproducible Quantitative Results
High variability between replicate injections or different sample batches often points to inconsistent matrix effects.
Troubleshooting Decision Tree:
Decision tree for troubleshooting inconsistent quantitative results.
Detailed Steps:
-
Analyze Internal Standard (IS) Response:
-
If you are using an IS, check its peak area across all samples in a batch. Significant variability in the IS response is a strong indicator of inconsistent matrix effects.
-
If the IS response is not stable, it is not adequately compensating for the matrix effect. The best solution is to switch to a stable isotope-labeled internal standard for this compound.
-
-
Evaluate Sample Preparation Consistency:
-
Ensure that sample preparation steps, such as solvent volumes, vortexing times, and centrifugation speeds, are strictly controlled and consistent for all samples.
-
-
Implement Matrix-Matched Calibration:
-
If a SIL-IS is not available, preparing your calibration curve in a blank matrix that has been processed through the same sample preparation procedure can help to normalize for consistent matrix effects across samples.
-
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is a robust starting point for the extraction of this compound from human plasma and is based on a combination of protein precipitation and liquid-liquid extraction.
-
Sample Pre-treatment:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., a structural analog or SIL-IS of this compound in methanol).
-
Vortex for 30 seconds.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are recommended starting parameters for method development. Optimization will be required for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound (m/z to be determined based on exact mass) |
| Product Ions (Q3) | Monitor for characteristic fragments resulting from the loss of sugar moieties and water. |
Data Presentation
Table 1: Representative Recovery and Matrix Effect Data for a Steroidal Saponin in Human Plasma
This table shows example data for a hypothetical analysis of a steroidal saponin similar to this compound, demonstrating how to present validation data.
| QC Level | Analyte Spiked (ng/mL) | Recovery (%) | RSD (%) | Matrix Factor | RSD (%) |
| Low | 5 | 92.5 | 4.8 | 0.88 | 6.2 |
| Medium | 50 | 95.1 | 3.5 | 0.91 | 4.5 |
| High | 400 | 93.8 | 2.9 | 0.89 | 3.8 |
Recovery is calculated by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. Matrix Factor is calculated by comparing the peak area of a post-extraction spiked sample to a neat solution.
Table 2: Example MRM Transitions for Steroidal Saponins
The following are example MRM transitions for steroidal saponins found in Tribulus terrestris. The exact transitions for this compound should be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Protodioscin | 1047.5 | 885.4 | 45 |
| 1047.5 | 739.3 | 50 | |
| This compound (Proposed) | [M+H]⁺ | [M+H - Hexose]⁺ | To be optimized |
| [M+H]⁺ | [Aglycone+H]⁺ | To be optimized |
Visualization of Key Concepts
Diagram 1: General Workflow for Sample Analysis
A general workflow for the analysis of this compound from a complex sample.
Diagram 2: Logical Relationship of Matrix Effect Mitigation Strategies
Interrelated strategies for mitigating matrix effects in LC-MS/MS analysis.
References
- 1. A validated LC-MS/MS method for determination of periplogenin in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for simultaneous determination of three Polygala saponin hydrolysates in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furostanol saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Tribuloside Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing tribuloside concentration for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a flavonoid compound that can be isolated from the plant Tribulus terrestris.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Research has shown that this compound can modulate key cellular signaling pathways, such as the MAPK and PI3K-Akt pathways, which are involved in inflammation and cell survival. Additionally, it has been found to influence the PDE/cAMP/PKA pathway, playing a role in processes like melanogenesis.[2]
Q2: What is the recommended solvent for dissolving this compound and how should I prepare a stock solution?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[3] For cell-based assays, DMSO is the most commonly used solvent. To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a high concentration (e.g., 10-20 mM). It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Q3: How can I determine the optimal working concentration of this compound for my specific cell line and assay?
A3: The optimal working concentration of this compound is cell line and assay-dependent. It is crucial to perform a dose-response experiment to determine the effective concentration range. A common starting point is to test a wide range of concentrations, typically from 0.1 µM to 100 µM. An initial cytotoxicity assay, such as the MTT assay, will help identify the concentration range that is non-toxic to your cells, from which you can select concentrations for your functional assays.
Q4: I'm observing precipitation of this compound when I add it to my cell culture medium. What can I do to prevent this?
A4: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous cell culture media is a common issue. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Pre-warming the Medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Proper Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium to reach the final desired concentration.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Mix the plate gently after adding this compound. |
| No observable effect of this compound | The concentration is too low, the incubation time is too short, or the compound is inactive in the chosen cell line. | Test a higher concentration range. Perform a time-course experiment (e.g., 24, 48, 72 hours). Verify the expression of the target pathway in your cell line. |
| Excessive cell death, even at low concentrations | The compound is highly cytotoxic to the specific cell line, or the solvent concentration is too high. | Use a lower concentration range. Ensure the final DMSO concentration is non-toxic (typically <0.5%). Run a vehicle control (medium with DMSO only) to assess solvent toxicity. |
| Inconsistent results between experiments | Variation in cell passage number, different batches of reagents or this compound, or inconsistent incubation times. | Use cells within a consistent and low passage number range. Standardize all experimental parameters, including incubation times and reagent preparation. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Tribulus terrestris Extracts and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 Value |
| Methanolic Extract of T. terrestris | MCF-7 (Breast Cancer) | MTT | 218.19 µg/mL[5] |
| Methanolic Extract of T. terrestris | A549 (Lung Cancer) | MTT | 179.62 µg/mL[5] |
| T. terrestris Extract 1 | Ovcar3 (Ovarian Cancer) | MTT | 157.0 µg/mL[6][7] |
| T. terrestris Extract 1 | Hepa1c1c7 (Murine Hepatoma) | MTT | 38.2 µg/mL[6][7] |
| T. terrestris Extract 1 | L929 (Fibroblasts) | MTT | 7.4 µg/mL[6][7] |
| Tribulosin | A549 (Lung Cancer) | MTT | 1.79 µM |
| Tribulosin | SW-620 (Colon Cancer) | MTT | 1.85 µM |
Note: IC50 values for pure this compound are not widely reported in the literature, and the data above pertains to extracts or related compounds. Researchers should determine the IC50 of their specific this compound sample in their cell line of interest.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (Molecular Weight: 594.5 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the this compound vial to equilibrate to room temperature.
-
Calculate the required amount of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.945 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 3: Anti-Inflammatory Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory effect of this compound by measuring nitric oxide (NO) production.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Visualizations
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:22153-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Tribuloside Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of Tribuloside purification.
Troubleshooting Guides
Issue 1: Low Yield of this compound During Scale-Up
Possible Causes and Solutions
| Cause | Solution |
| Incomplete Extraction: Inefficient extraction from the raw plant material (Tribulus terrestris). | - Optimize Extraction Parameters: Systematically evaluate solvent type (e.g., ethanol-water mixtures), temperature, and extraction time. - Improve Solid-Liquid Contact: Employ methods like continuous countercurrent extraction for better efficiency at a larger scale.[1] |
| Suboptimal Adsorption on Macroporous Resin: The chosen resin may not have the best affinity for this compound, or the loading conditions may be inadequate. | - Resin Screening: Test a variety of macroporous resins with different polarities and surface areas to find the optimal one for this compound. - Optimize Loading Conditions: Adjust the pH, flow rate, and concentration of the crude extract to maximize binding to the resin. |
| Inefficient Elution: The elution solvent may not be effectively desorbing this compound from the resin or column. | - Solvent Gradient Optimization: Develop a gradient elution profile with varying concentrations of the organic solvent (e.g., ethanol) to ensure complete elution of this compound while leaving impurities behind. |
| Product Loss During Transfers: Significant loss of product can occur when transferring large volumes between vessels and columns. | - Minimize Transfers: Design a streamlined workflow with minimal transfer steps. - Rinse Equipment: Thoroughly rinse all equipment that comes into contact with the product and pool the rinsates. |
| Degradation of this compound: The compound may be sensitive to pH, temperature, or enzymatic activity during the extended processing times of large-scale purification. | - Process Monitoring: Monitor pH and temperature throughout the process and maintain them within a stable range. - Enzyme Inactivation: Consider a heat treatment step after extraction to denature any enzymes that could degrade the saponins. |
Issue 2: Low Purity of Final this compound Product
Possible Causes and Solutions
| Cause | Solution |
| Co-elution of Impurities: Other saponins and compounds with similar polarity to this compound are eluting with the product. | - Improve Chromatographic Resolution: Optimize the gradient slope, flow rate, and column length to better separate this compound from closely related impurities. - Multi-Step Purification: Employ a combination of purification techniques, such as an initial purification on macroporous resin followed by a polishing step on a silica gel column.[1] |
| Column Overloading: Exceeding the binding capacity of the chromatography column. | - Determine Column Capacity: Perform breakthrough curve analysis to determine the maximum loading capacity of the column for your specific crude extract. - Scale Column Size Appropriately: Ensure the column size is adequate for the amount of material being processed. |
| Irreversible Adsorption of Impurities: Some impurities may bind irreversibly to the column, leading to a gradual decrease in performance and purity. | - Column Cleaning and Regeneration: Implement a robust column cleaning and regeneration protocol between runs to remove strongly bound impurities. |
| Presence of Pigments and Other interfering Substances: The crude extract may contain pigments and other compounds that interfere with purification. | - Pre-treatment of Crude Extract: Consider a pre-treatment step, such as liquid-liquid extraction or precipitation, to remove major classes of interfering compounds before chromatography. |
Frequently Asked Questions (FAQs)
1. What are the most significant challenges when scaling up this compound purification from lab to industrial scale?
Scaling up this compound purification presents several key challenges:
-
Handling Large Volumes: Managing and processing large volumes of solvents and extracts requires specialized equipment and infrastructure.
-
Maintaining Consistency: Ensuring batch-to-batch consistency in terms of yield and purity is critical for commercial production.
-
Process Economics: The cost of raw materials, solvents, and chromatography media becomes a significant factor at an industrial scale.
-
Equipment and Technology Transfer: Transferring a process from small-scale laboratory equipment to large-scale industrial equipment often requires significant process optimization.
-
Regulatory Compliance: Industrial-scale production for pharmaceutical applications must adhere to Good Manufacturing Practices (GMP).
2. What type of chromatography is most suitable for large-scale this compound purification?
Macroporous resin chromatography is a highly effective and scalable method for the initial purification of saponins like this compound from crude plant extracts.[1] This is often followed by a polishing step using silica gel column chromatography to achieve high purity.[1]
3. How can I improve the efficiency of the macroporous resin chromatography step?
To enhance efficiency:
-
Select the Right Resin: Screen different types of macroporous resins (nonpolar, weakly polar, and polar) to find one with the best adsorption and desorption characteristics for this compound.
-
Optimize Loading and Elution: Systematically evaluate and optimize the sample loading concentration, flow rate, and the ethanol gradient used for elution.
-
Dynamic Adsorption Studies: Perform dynamic adsorption and desorption experiments on a small column to determine the breakthrough point and optimize the process parameters before scaling up.
4. What are typical yield and purity values that can be expected when scaling up this compound purification?
While specific data for a direct lab-to-industrial scale comparison of this compound is limited, data from related saponin purifications can provide an estimate. A patent for the purification of Tribulus terrestris saponins suggests a potential yield of up to 2% with a purity of over 95%.[1] An industrial-scale study on Akebia saponin D demonstrated an increase in purity from an initial 6.27% in the crude extract to 95.05% in the final product, with a total recovery of 56.51%.
Representative Data on Saponin Purification Scale-Up
| Scale | Starting Purity (Crude Extract) | Final Purity | Overall Yield/Recovery | Reference |
| Lab/Pilot Scale | ~5-10% | >90% | ~60-70% | General observation from multiple studies |
| Industrial Scale | 6.27% | 95.05% | 56.51% | Case study on Akebia saponin D |
5. How do I handle solvent recovery and waste management at an industrial scale?
Solvent recovery is a critical aspect of large-scale purification for both economic and environmental reasons. This typically involves distillation and re-purification of the used solvents. A comprehensive waste management plan should be in place to handle the disposal of spent plant material, used chromatography media, and any solvent waste that cannot be recovered, in accordance with local regulations.
Experimental Protocols
Key Experiment: Purification of this compound Using Macroporous Resin Column Chromatography
Objective: To provide a general, scalable protocol for the purification of this compound from a crude extract of Tribulus terrestris.
Materials:
-
Crude this compound extract
-
Macroporous adsorption resin (e.g., D101, AB-8, or a similar nonpolar resin)
-
Deionized water
-
Ethanol (95%)
-
Chromatography column appropriate for the scale of purification
-
Peristaltic pump
-
Fraction collector
Methodology:
-
Resin Pre-treatment:
-
Soak the macroporous resin in 95% ethanol for 24 hours to swell and remove any residual monomers.
-
Wash the resin thoroughly with deionized water until the eluent is clear and free of ethanol.
-
-
Column Packing:
-
Prepare a slurry of the pre-treated resin in deionized water.
-
Carefully pack the chromatography column with the resin slurry, ensuring a uniform and stable bed.
-
Equilibrate the packed column by washing with 3-5 bed volumes (BV) of deionized water.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in deionized water to a suitable concentration.
-
Load the sample onto the equilibrated column at a controlled flow rate (e.g., 1-2 BV/hour).
-
Collect the flow-through and monitor for the presence of this compound to detect the breakthrough point.
-
-
Washing:
-
After loading, wash the column with 2-3 BV of deionized water to remove unbound impurities such as sugars and salts.
-
-
Elution:
-
Elute the bound saponins using a stepwise or linear gradient of ethanol in water. A common starting point is to use successive elutions with 30%, 50%, and 70% ethanol.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the fractions for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).
-
-
Pooling and Concentration:
-
Pool the fractions containing the highest concentration of pure this compound.
-
Concentrate the pooled fractions under reduced pressure to remove the ethanol and water, yielding the purified this compound.
-
-
Column Regeneration:
-
Wash the column with 95% ethanol to remove any remaining compounds.
-
Re-equilibrate with deionized water for the next run.
-
Visualizations
Caption: Experimental workflow for this compound purification and troubleshooting logic.
Caption: Logical progression for scaling up this compound purification.
References
Stability testing protocol for Tribuloside under ICH guidelines
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for Tribuloside according to ICH guidelines. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary ICH guidelines to follow for the stability testing of this compound?
A1: The stability testing of this compound, a flavonoid glycoside, should primarily adhere to the ICH Q1A(R2) guideline, which outlines the stability testing of new drug substances and products.[1][2] Additionally, for photostability testing, the ICH Q1B guideline is mandatory.[2] These guidelines provide a framework for designing stability studies, including recommended storage conditions and testing frequencies.
Q2: What are the key stability concerns for a flavonoid glycoside like this compound?
A2: this compound, as a kaempferol glycoside, is susceptible to several degradation pathways:
-
Hydrolysis: The glycosidic bond linking the kaempferol aglycone to the sugar moiety can be cleaved under acidic or basic conditions. This results in the formation of kaempferol and the corresponding sugar.
-
Oxidation: The phenolic hydroxyl groups on the flavonoid structure are prone to oxidation, which can lead to the formation of quinone-type structures and other degradation products.[3]
-
Photodegradation: Flavonoids can be sensitive to light, particularly UV radiation, which can cause complex degradation pathways.[4]
-
Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidation reactions, leading to the degradation of the molecule.[1][5][6][7]
Q3: What are the recommended storage conditions for a formal ICH stability study of this compound?
A3: For a global submission, the following storage conditions are recommended as per ICH Q1A(R2):
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Q4: How do I perform forced degradation studies for this compound?
A4: Forced degradation (stress testing) is crucial for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following conditions are recommended:
| Stress Condition | Proposed Method |
| Acid Hydrolysis | Treat a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C for up to 72 hours. |
| Base Hydrolysis | Treat a solution of this compound with 0.1 M NaOH at room temperature for up to 24 hours. |
| Oxidation | Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours. |
| Thermal Degradation | Expose solid this compound to dry heat at 70°C for up to 7 days. |
| Photodegradation | Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | - The stress conditions are too mild.- The duration of the study is too short.- The analytical method is not sensitive enough to detect small changes. | - Increase the concentration of the stressor (e.g., use 1 M HCl or NaOH).- Increase the temperature or duration of the study.- Ensure your analytical method is validated for sensitivity (LOD/LOQ). |
| Complete degradation of this compound is observed. | - The stress conditions are too harsh. | - Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the mobile phase pH to ensure proper ionization of this compound and its degradants.- Use a new column or a guard column.- Reduce the concentration of the injected sample. |
| Mass balance is not within the acceptable range (95-105%). | - Co-elution of degradation products with the parent peak.- Non-chromophoric degradation products are not detected by the UV detector.- Volatile degradation products have been lost. | - Optimize the chromatographic method to improve resolution.- Use a mass spectrometer (LC-MS) to detect all degradation products.- Take precautions to minimize the loss of volatile compounds. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm (or a wavelength determined by the UV spectrum of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Data Presentation
The following tables are templates for summarizing the quantitative data from stability and forced degradation studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Number of Degradation Products | RRT of Major Degradants |
| 0.1 M HCl, 60°C, 72h | |||
| 0.1 M NaOH, RT, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Thermal (70°C), 7 days | |||
| Photolytic (ICH Q1B) |
RRT = Relative Retention Time
Table 2: Stability Data for this compound under Accelerated Conditions (40°C/75% RH)
| Time Point (Months) | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation Products (%) |
| 0 | ||||
| 1 | ||||
| 3 | ||||
| 6 |
Visualizations
References
- 1. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. maxwellsci.com [maxwellsci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen Peroxide-Dependent Oxidation of Flavonols by Intact Spinach Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Tribuloside Quantification by HPLC
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the quantification of Tribuloside and other steroidal saponins from Tribulus terrestris using High-Performance Liquid Chromatography (HPLC).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for this compound quantification?
A1: The most widely used method is Reversed-Phase HPLC (RP-HPLC).[1] This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[1]
Q2: Which HPLC column is best suited for this compound analysis?
A2: A C18 column is the most common and recommended starting point for this compound and other steroidal saponin analysis due to its high hydrophobic properties.[2][3] Columns with particle sizes of 3 µm or 5 µm are standard, while smaller particles (e.g., 1.8 µm) can provide higher resolution and faster analysis times if your system supports the higher backpressure.[2][3] For general method development, a column with dimensions like 150 mm x 4.6 mm or 250 mm x 4.6 mm is a good choice.[4][5]
Q3: What detection wavelength should be used for this compound?
A3: Steroidal saponins like this compound lack strong chromophores, making UV detection challenging.[6] Detection is often performed at low wavelengths, typically between 200-210 nm, to achieve better sensitivity.[6][7] However, this can lead to baseline noise from solvent absorption.[6] An alternative is using an Evaporative Light Scattering Detector (ELSD), which is not dependent on the optical properties of the analyte and is well-suited for non-chromophoric compounds like saponins.[1]
Q4: What are the most effective methods for extracting this compound from plant material?
A4: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often more efficient than conventional methods like heat reflux or Soxhlet extraction.[8] UAE is noted for being faster, more reliable, and saving on solvent.[8] The choice of solvent is also critical; methanol and ethanol are commonly used.[9][10] Optimized conditions for total saponin extraction from Tribulus terrestris fruits were found to be 99.8% absolute ethanol, an ultrasonic time of 40 minutes, a solvent-to-material ratio of 25:1 (mL/g), and a temperature of 70°C.[10]
Q5: How can I ensure the stability of my this compound samples and standards?
A5: Analyte stability is crucial for accurate quantification. For saponins, stability can be affected by pH, solvent, and temperature.[11] It is recommended to store stock solutions and prepared samples in a refrigerator at around 4°C and protect them from light to minimize degradation.[12][11] Solution stability should be validated by analyzing samples over a set period (e.g., up to 7 days) to ensure results are not compromised if analysis cannot be performed immediately. Basic conditions and certain hydrophilic solvents can accelerate degradation.[11]
Section 2: Troubleshooting Common HPLC Problems
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Category 1: Peak Shape & Resolution Issues
Q: Why are my this compound peaks tailing?
A: Peak tailing, where a peak has an asymmetrical tail, can compromise quantification.[13]
-
Possible Cause 1: Secondary Interactions with Silanols: Residual silanol groups on the silica-based column packing can interact with polar groups on the this compound molecule.
-
Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Possible Cause 3: Column Contamination/Degradation: Buildup of contaminants from the sample matrix can create active sites that cause tailing.
Q: Why is the resolution between this compound and other saponin peaks poor?
A: Poor resolution results in overlapping peaks, making accurate quantification difficult.[13]
-
Possible Cause 1: In-optimal Mobile Phase Composition: The solvent strength or selectivity may not be sufficient to separate structurally similar saponins.
-
Solution: Optimize the mobile phase.[20] Adjust the ratio of the organic solvent (acetonitrile or methanol) to water.[21] A 10% change in the organic modifier can significantly alter retention.[21] Switching from acetonitrile to methanol (or vice-versa) can also change selectivity.[21] Introducing a gradient elution, where the solvent composition changes over the run, is highly effective for separating complex mixtures.[7][13]
-
-
Possible Cause 2: Inappropriate Flow Rate: A flow rate that is too high can reduce the interaction time between the analytes and the stationary phase, leading to decreased resolution.[20]
-
Solution: Reduce the flow rate. While this will increase the analysis time, it often improves separation efficiency.[20]
-
-
Possible Cause 3: Column Degradation: An aging or contaminated column will lose its resolving power.[13]
-
Solution: First, try cleaning the column as described for peak tailing. If resolution does not improve, replace the column.[13]
-
Category 2: Baseline and Sensitivity Issues
Q: My chromatogram has a noisy or drifting baseline. What should I do?
A: A stable baseline is essential for accurate peak integration and quantification.[22]
-
Possible Cause 1: Air Bubbles in the System: Bubbles in the pump or detector cell are a common cause of baseline noise.[23][24]
-
Possible Cause 2: Contaminated Mobile Phase: Impurities in the solvents or buffers can create a noisy or drifting baseline, especially during gradient elution.[24]
-
Possible Cause 3: Detector Lamp Issues: An aging detector lamp can cause inconsistent light output, leading to noise.
-
Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.[17]
-
Q: Why is the sensitivity of my assay low (weak signal)?
A: Low sensitivity can prevent the accurate quantification of low-concentration analytes.[13]
-
Possible Cause 1: Incorrect Detector Wavelength: As this compound has low UV absorbance, using a sub-optimal wavelength will result in a weak signal.
-
Possible Cause 2: Poor Sample Extraction: The concentration of this compound in the injected sample may be too low due to an inefficient extraction process.
-
Possible Cause 3: Leaks in the System: A leak in the flow path can reduce the amount of sample reaching the detector.
Category 3: Retention Time and Pressure Issues
Q: The retention time for my this compound peak is shifting between injections. Why?
A: Inconsistent retention times compromise peak identification and method reproducibility.[23]
-
Possible Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially when changing solvents or after a gradient run.
-
Possible Cause 2: Fluctuations in Flow Rate or Temperature: Changes in pump performance or ambient temperature can alter retention times.[17][18]
-
Possible Cause 3: Changes in Mobile Phase Composition: The mobile phase can change over time due to the evaporation of volatile organic components or degradation of buffers.[18][24]
-
Solution: Prepare fresh mobile phase daily and keep solvent reservoirs covered.[18]
-
Q: My HPLC system pressure is unusually high or fluctuating. What is the cause?
A: Pressure issues can indicate a blockage and potentially damage the pump or column.[13]
-
Possible Cause 1: Blockage in the System: Particulate matter from the sample or mobile phase can clog inline filters, guard columns, or the column inlet frit.
-
Possible Cause 2: Buffer Precipitation: If a high concentration of buffer is mixed with a high percentage of organic solvent, the buffer can precipitate and cause a blockage.
Section 3: Quantitative Data & Experimental Protocols
Table 1: Comparison of Extraction Methods for Saponins from Tribulus terrestris
| Extraction Method | Solvent | Key Parameters | Typical Saponin Yield | Reference |
| Ultrasonic Extraction (UAE) | 99.8% Ethanol | 40 min, 70°C, 25:1 solvent:solid | 2.95% | [10] |
| Heat Reflux Extraction | Methanol | N/A | Generally lower than UAE | [8] |
| Soxhlet Extraction | Methanol | N/A | N/A | [9] |
| Maceration | Methanol | N/A | N/A | [9] |
Note: Yields can vary significantly based on the plant part, origin, and specific compound being quantified.
Table 2: Typical HPLC Method Parameters for this compound (Protodioscin) Analysis
| Parameter | Specification | Notes | Reference |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | A C18 column is the standard choice for saponin separation. | [7] |
| Mobile Phase | A: Water, B: Acetonitrile | Gradient elution is typically required for good separation. | [1][7] |
| Gradient Program | Linear gradient from 10% to 60% Acetonitrile over 15 min | An example gradient; must be optimized for your specific separation. | [7] |
| Flow Rate | 0.8 - 1.0 mL/min | Adjust to balance analysis time and resolution. | [4][7] |
| Column Temperature | 35 - 40°C | Elevated temperature can improve peak shape and reduce viscosity. | [6][7] |
| Detection | UV at 200 nm or ELSD | Low UV wavelength is necessary due to the lack of a strong chromophore. | [1][7] |
| Injection Volume | 10 - 20 µL | Adjust based on sample concentration and column capacity. | [25] |
Detailed Protocol: Quantification of this compound by RP-HPLC
This protocol provides a general framework. It must be validated according to ICH guidelines for specific applications.[26]
1. Preparation of Standard Solutions a. Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask. b. Dissolve and dilute to volume with methanol to create a stock solution (~500 µg/mL). Use sonication if necessary to ensure complete dissolution. c. Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 250 µg/mL). d. Store all standard solutions at 4°C and protect from light.
2. Sample Preparation (from Tribulus terrestris powder) a. Accurately weigh ~1.0 g of dried, powdered plant material into a flask. b. Add 25 mL of ethanol (99.8%). c. Place the flask in an ultrasonic bath at 70°C for 40 minutes.[10] d. Allow the extract to cool, then filter through a 0.45 µm syringe filter into an HPLC vial. e. If necessary, dilute the extract with the mobile phase to ensure the this compound concentration falls within the range of the calibration curve.
3. Chromatographic Conditions (Based on Table 2) a. Instrument: HPLC system with a UV/DAD or ELSD detector. b. Column: C18, 150 mm x 4.6 mm, 5 µm. c. Mobile Phase A: HPLC-grade water. d. Mobile Phase B: HPLC-grade acetonitrile. e. Gradient: Start with 10% B, ramp to 60% B in 15 min, hold for 5 min, then return to initial conditions and equilibrate for 10 min. f. Flow Rate: 1.0 mL/min. g. Temperature: 40°C. h. Detection: 200 nm. i. Injection Volume: 10 µL.
4. Data Analysis and Quantification a. Inject the calibration standards to establish a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of ≥ 0.999.[25] b. Inject the prepared samples. c. Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the reference standard. d. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. e. Express the final quantity as mg of this compound per gram of dried plant material.
Section 4: Visualized Workflows and Logic
Experimental Workflow Diagram
This diagram illustrates the complete process from sample handling to final data reporting for this compound quantification.
Troubleshooting Logic: Poor Peak Resolution
This decision tree provides a logical path for diagnosing and solving poor peak resolution.
References
- 1. [PDF] Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection. | Semantic Scholar [semanticscholar.org]
- 2. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 3. fatershimi.com [fatershimi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.net.au [chromtech.net.au]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. hplc.eu [hplc.eu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. lcms.cz [lcms.cz]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 23. aelabgroup.com [aelabgroup.com]
- 24. ijprajournal.com [ijprajournal.com]
- 25. mdpi.com [mdpi.com]
- 26. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Activity of Tribuloside In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory activity of Tribuloside against Tribulusamide D, another bioactive compound from Tribulus terrestris, and the standard steroidal anti-inflammatory drug, Dexamethasone. The comparisons are based on experimental data from studies using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. Detailed experimental protocols and pathway diagrams are provided to support the data and facilitate the design of validation studies.
Performance Comparison of Anti-inflammatory Compounds
The anti-inflammatory potential of this compound is evaluated by its ability to inhibit key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This section compares its efficacy with Tribulusamide D and Dexamethasone.
Table 1: Comparative Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Mediator | This compound / 3-Cinnamoyl-tribuloside | Tribulusamide D | Dexamethasone (Positive Control) |
| Nitric Oxide (NO) | Significant inhibition of NO production and iNOS mRNA expression.[1] | Significantly inhibited NO production.[2] | Potent inhibitor of NO production.[3] |
| Prostaglandin E₂ (PGE₂) | Not explicitly reported | Inhibited LPS-induced PGE₂ production.[2] | Known inhibitor of PGE₂ via COX-2 suppression. |
| TNF-α | Inhibited expression at both mRNA and protein levels.[1][4] | Reduced expression of LPS-induced TNF-α.[2][5] | Significantly inhibits LPS-induced TNF-α secretion.[6][7] |
| IL-6 | Inhibited expression at both mRNA and protein levels.[1][4] | Reduced expression of LPS-induced IL-6.[2][5] | Significantly inhibits LPS-induced IL-6 production.[8][9] |
| IL-1β | Inhibited expression at both mRNA and protein levels.[1][4] | Not explicitly reported | Known to inhibit IL-1β production.[9] |
| Signaling Pathways | Modulates MAPK and Cholinergic anti-inflammatory pathways.[1][10] | Mediated through inactivation of p38 MAPK and inhibition of NF-κB nuclear localization.[2][5] | Inhibits activation of NF-κB and p38 MAPK.[6] |
Note: The data is compiled from multiple studies. Direct quantitative comparison (e.g., IC₅₀ values) can vary based on specific experimental conditions such as LPS concentration, treatment duration, and assay sensitivity.
Visualized Experimental and Signaling Workflows
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory assays.
LPS-Induced Inflammatory Signaling Pathway
Caption: Inhibition of MAPK and NF-κB pathways by this compound.
Detailed Experimental Protocols
The following are standardized protocols for assessing the anti-inflammatory activity of compounds in LPS-stimulated RAW 264.7 macrophages.
Cell Culture and Treatment Protocol
-
Cell Maintenance : Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding : Seed the cells in appropriate plates (e.g., 96-well plates for NO/viability assays at 1-2 x 10⁵ cells/well; 24-well plates for ELISA at 4 x 10⁵ cells/mL).[4][11] Allow cells to adhere by incubating overnight.
-
Pre-treatment : The following day, remove the old medium and replace it with fresh medium containing various concentrations of this compound or comparator compounds. Incubate for 1-2 hours.
-
Stimulation : Add LPS (from E. coli O111:B4) to the wells to a final concentration of 0.5-1 µg/mL.[2][12] Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
Incubation : Incubate the plates for a period appropriate for the target endpoint (e.g., 15-30 minutes for protein phosphorylation, 6 hours for cytokine mRNA, 24 hours for NO and cytokine protein release).[11][13][14]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[15]
-
Reagent Preparation : Prepare Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare freshly and protect from light.[10]
-
Sample Collection : After the 24-hour treatment incubation, collect 100 µL of cell culture supernatant from each well of the 96-well plate.
-
Reaction : Add 100 µL of the prepared Griess Reagent to the 100 µL of supernatant.[16]
-
Incubation : Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop.
-
Measurement : Measure the absorbance at 540 nm using a microplate reader.
-
Quantification : Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve generated using known concentrations of sodium nitrite.
Cytokine Quantification (ELISA)
This protocol is for measuring secreted cytokines like TNF-α and IL-6 in the culture medium.
-
Sample Collection : After the specified incubation period (e.g., 6-24 hours), collect the cell culture supernatant and centrifuge to pellet any detached cells. Store the supernatant at -80°C until use.[17][18]
-
ELISA Procedure : Perform the ELISA using a commercial kit (e.g., from BioLegend, R&D Systems) according to the manufacturer's instructions. A general procedure is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add Avidin-HRP (or Streptavidin-HRP).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Measurement : Read the absorbance at 450 nm.
-
Quantification : Determine the cytokine concentration by plotting a standard curve using the recombinant cytokine standards provided in the kit.
Western Blot Analysis for Signaling Proteins (p38 MAPK & NF-κB)
This method is used to detect the levels of total and phosphorylated signaling proteins.
-
Cell Lysis : After a short stimulation period (e.g., 15-30 min with LPS), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[19][20]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-IκBα, anti-p65) overnight at 4°C.
-
Washing & Secondary Antibody : Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21] β-actin or GAPDH is typically used as a loading control.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 9. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of TNF-α and IL-6 [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacities of Tribuloside and Quercetin
In the realm of natural compounds with therapeutic potential, both Tribuloside, a key bioactive constituent of Tribulus terrestris, and quercetin, a ubiquitous flavonoid found in many fruits and vegetables, have garnered significant attention for their antioxidant properties. This guide provides a detailed comparison of their antioxidant capacities, supported by available experimental data, methodologies, and an exploration of their underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative antioxidant efficacy of these two compounds.
Quantitative Antioxidant Activity
Direct comparative studies on the antioxidant capacity of pure this compound and quercetin are limited in the currently available scientific literature. Quercetin has been extensively studied, with a wealth of data on its antioxidant activity. In contrast, data for this compound is primarily derived from studies on extracts of Tribulus terrestris, which contain a mixture of compounds, including various saponins, flavonoids, and alkaloids.[1] This makes a direct, quantitative comparison challenging. The following table summarizes representative data for quercetin and Tribulus terrestris extracts from various in vitro antioxidant assays.
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Quercetin | DPPH | 5.5 µM | [2] |
| DPPH | 19.17 µg/ml | [3] | |
| ABTS | 48.0 ± 4.4 µM | [4] | |
| FRAP | 3.02 times more active than Trolox | [5][6] | |
| Tribulus terrestris Methanol Extract | DPPH | 71.4 µg/mL | [7] |
| Tribulus terrestris Ethyl Acetate Fraction | DPPH | 0.08 ± 0.00 mg/mL | [8] |
| ABTS | 0.04 ± 0.01 mg/mL | [8] | |
| Tribulus terrestris Methanol Extract | FRAP | 35.3 mmol/g | [7] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical function by 50%. A lower IC50 value indicates a higher antioxidant activity. FRAP (Ferric Reducing Antioxidant Power) values are often expressed relative to a standard antioxidant like Trolox or as ferrous ion equivalents. The data presented is from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols for Antioxidant Assays
The following are detailed methodologies for the key experiments cited in the comparison of antioxidant capacities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.[9] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[10] This reduction of the DPPH radical is accompanied by a color change from purple to yellow, which is measured by a decrease in absorbance at approximately 517 nm.[11]
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.[12]
-
Various concentrations of the test compound (this compound or quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.[3]
-
A specific volume of the test compound/standard is mixed with a defined volume of the DPPH solution.[13]
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[13]
-
The absorbance of the remaining DPPH is measured at its maximum absorbance wavelength (around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[3]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[13] The blue-green ABTS•+ chromophore is reduced by antioxidants to the colorless ABTS, and the decrease in absorbance is measured at 734 nm.
Protocol:
-
The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]
-
The ABTS•+ solution is then diluted with a solvent (e.g., ethanol or methanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[13]
-
Various concentrations of the test compound and a standard are prepared.
-
A small volume of the test compound/standard is added to a larger volume of the diluted ABTS•+ solution.
-
The mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine complex, and the change in absorbance is measured at 593 nm.[13]
Protocol:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and an aqueous solution of ferric chloride (FeCl₃·6H₂O) (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).[13]
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test compound is added to a larger volume of the FRAP reagent.[13]
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).[13]
-
The absorbance of the blue-colored solution is measured at 593 nm.[13]
-
A standard curve is prepared using a known concentration of ferrous sulfate (FeSO₄·7H₂O).
-
The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents (e.g., in µM or mmol/g of sample).[7]
Caption: General experimental workflow for in vitro antioxidant capacity assessment.
Signaling Pathways in Antioxidant Action
The antioxidant effects of both this compound and quercetin are not limited to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses.
Quercetin's Antioxidant Signaling Pathways
Quercetin is known to exert its antioxidant effects through multiple signaling pathways. It can directly scavenge reactive oxygen species (ROS) and also upregulate the expression of antioxidant enzymes. Key pathways modulated by quercetin include:
-
Nrf2-ARE Pathway: Quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[12] Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding antioxidant and detoxifying enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
-
NF-κB Pathway: Quercetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pro-inflammatory transcription factor that can also promote oxidative stress.[12] By inhibiting NF-κB, quercetin reduces the expression of pro-inflammatory cytokines and enzymes that generate ROS.
-
MAPK Pathways: Quercetin can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), such as p38, JNK, and ERK. These pathways are involved in cellular responses to stress, and their modulation by quercetin can influence the expression of antioxidant enzymes and cell survival.
Caption: Simplified signaling pathways of quercetin's antioxidant action.
This compound's Proposed Antioxidant Signaling Pathway
The precise signaling pathways modulated by pure this compound are not as extensively characterized as those of quercetin. However, studies on Tribulus terrestris extracts, rich in this compound, suggest its involvement in the PI3K/Akt-Nrf2 signaling pathway . This pathway is crucial for cell survival and the regulation of antioxidant defenses.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival and growth. Activation of this pathway can lead to the phosphorylation and activation of various downstream targets, including Nrf2.
-
Nrf2 Activation: Similar to quercetin, Tribulus terrestris extracts have been shown to upregulate the expression of Nrf2 and its downstream antioxidant enzymes, such as HO-1, NQO1, and GCLM (glutamate-cysteine ligase modifier subunit), thereby enhancing the cellular antioxidant capacity.
Caption: Proposed antioxidant signaling pathway for this compound.
Conclusion
Both this compound and quercetin demonstrate significant antioxidant potential through direct radical scavenging and modulation of cellular signaling pathways. Quercetin is a well-researched antioxidant with a large body of evidence supporting its efficacy and detailing its mechanisms of action. The available data suggests that quercetin has a very potent antioxidant activity.
While the antioxidant properties of this compound are evident from studies on Tribulus terrestris extracts, further research on the purified compound is necessary for a definitive quantitative comparison with quercetin. The current evidence suggests that this compound contributes to the antioxidant effects of Tribulus terrestris through the activation of the PI3K/Akt-Nrf2 pathway.
For researchers and drug development professionals, quercetin represents a benchmark natural antioxidant. This compound, on the other hand, is a promising candidate that warrants further investigation to fully elucidate its antioxidant capacity and therapeutic potential. Future studies employing standardized protocols to directly compare pure this compound and quercetin are crucial for a conclusive assessment of their relative antioxidant efficacy.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of in vitro biological activities: antioxidant; anti-inflammatory; anti-cholinesterase; anti- xanthine oxidase, anti-superoxyde dismutase, anti-α-glucosidase and cytotoxic of 19 bioflavonoids | Cellular and Molecular Biology [cellmolbiol.org]
- 3. researchgate.net [researchgate.net]
- 4. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. 2.4.2. DPPH and ABTS Radical Scavenging Activity and Ferric-Reducing Antioxidant Power (FRAP) [bio-protocol.org]
- 12. Tribulus terrestris Ameliorates Oxidative Stress-Induced ARPE-19 Cell Injury through the PI3K/Akt-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.6. Determination of Antioxidant Activity Using the DPPH, ABTS and FRAP Assays [bio-protocol.org]
A Comparative Analysis of Tribuloside and Total Saponin Extract from Tribulus terrestris
In the realm of phytopharmaceuticals, the therapeutic potential of Tribulus terrestris has been attributed to its rich composition of bioactive compounds, primarily steroidal saponins and flavonoids. This guide provides a detailed comparison of the efficacy of a specific flavonoid glycoside, tribuloside, and the total saponin extract derived from Tribulus terrestris. The analysis is based on available experimental data, focusing on their anti-inflammatory properties, a key aspect of their therapeutic action.
While direct comparative studies evaluating the efficacy of this compound against the total saponin extract in the same experimental model are limited, this guide synthesizes findings from independent research to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview of Anti-Inflammatory Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and the total saponin extract of Tribulus terrestris from distinct experimental models.
Table 1: Efficacy of this compound in an Acute Lung Injury (ALI) Model
| Biomarker | Treatment Group | Result | Percentage Change |
| IL-6 | ALI Model | High Expression | - |
| ALI Model + this compound | Significant Reduction | Data not quantified | |
| TNF-α | ALI Model | High Expression | - |
| ALI Model + this compound | Significant Reduction | Data not quantified | |
| IL-1β | ALI Model | High Expression | - |
| ALI Model + this compound | Significant Reduction | Data not quantified | |
| Inflammatory Cell Infiltration | ALI Model | Severe | Reduced |
| Fibrotic Area | ALI Model | Increased | Decreased |
Data sourced from a study on lipopolysaccharide-induced Acute Lung Injury in mice.[1][2]
Table 2: Efficacy of Total Saponin Extract of Tribulus terrestris (TST)
| Biomarker/Parameter | Experimental Model | Treatment Group | Result |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | TST | Decreased production |
| TNF-α Production | LPS-stimulated RAW 264.7 cells | TST | Decreased production |
| Body Weight Gain | High-fat diet-induced obese female rats | TST (5 and 10 mg/kg/day) | Lessened compared to obese control |
| Serum Triglycerides | High-fat diet-induced obese female rats | TST (5 and 10 mg/kg/day) | Lessened compared to obese control |
Data sourced from in vitro and in vivo studies on inflammation and metabolic disorders.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key studies cited.
This compound: Anti-Inflammatory Activity in an Acute Lung Injury (ALI) Mouse Model
-
Animal Model : An acute lung injury model was established in mice using lipopolysaccharide (LPS).[1]
-
Treatment : Mice in the treatment group received this compound intervention.[1]
-
Sample Collection : Bronchoalveolar lavage fluid (BALF) was collected to measure cytokine levels. Lung tissues were collected for histological examination.[1]
-
Cytokine Analysis : The levels of inflammatory cytokines IL-6, TNF-α, and IL-1β in the BALF were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1]
-
Histological Examination : Lung tissue samples were stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue fibrosis.[1]
Total Saponin Extract: In Vitro Anti-Inflammatory Activity
-
Cell Line : The murine macrophage cell line RAW 264.7 was used.[3]
-
Stimulation : The cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3]
-
Treatment : The LPS-stimulated cells were treated with the total saponins extract from Tribulus terrestris L. fruits.[3]
-
Biomarker Analysis : The production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in the cell culture supernatant was measured to assess the anti-inflammatory effect of the extract.[3]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is fundamental for drug development.
This compound: Modulator of PI3K-AKT and MAPK Signaling Pathways
Network pharmacology analysis and experimental validation suggest that this compound mitigates inflammation by targeting multiple pathways. The PI3K-AKT signaling pathway has been identified as a critical route through which this compound exerts its therapeutic effects in acute lung injury.[1] Additionally, it is proposed to modulate the MAPK signaling pathway, which plays a crucial role in inflammatory responses.[1]
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saponin-rich extract of Tribulus terrestris alleviates systemic inflammation and insulin resistance in dietary obese female rats: Impact on adipokine/hormonal disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tribuloside and Dexamethasone on Key Inflammatory Markers
For Immediate Release
This guide offers a detailed comparative study of the anti-inflammatory properties of Tribuloside, a natural steroidal saponin, and dexamethasone, a synthetic corticosteroid. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their effects on critical inflammatory markers, their mechanisms of action, and relevant experimental protocols.
Executive Summary
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. This guide examines two anti-inflammatory agents: this compound, a natural compound isolated from Tribulus terrestris, and dexamethasone, a widely used synthetic glucocorticoid. While both compounds exhibit significant anti-inflammatory effects, they operate through distinct mechanisms and with varying potencies. This comparison synthesizes available experimental data to highlight their respective profiles in modulating key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).
Data Presentation: In Vitro Inhibition of Inflammatory Markers
The following table summarizes the available quantitative data on the inhibitory effects of this compound and dexamethasone on various inflammatory markers. It is important to note that the data has been compiled from different studies, and a direct comparison should be made with caution due to potential variations in experimental conditions.
| Inflammatory Marker | Compound | Cell Line | Stimulant | Key Findings | Reference |
| COX-2 Activity | Tribulus terrestris extract | RAW 264.7 | LPS | >80% inhibition at 10 µg/mL | [1][2] |
| iNOS Expression | Dexamethasone | J774 macrophages | LPS | Dose-dependent inhibition (0.1-10 µM) | [3] |
| NO Production | Dexamethasone | RAW 264.7 | LPS | IC50: 34.60 µg/mL (~88 µM) | [4] |
| TNF-α Production | This compound | Mouse model (ALI) | LPS | Significant decrease in BALF | [5] |
| TNF-α Production | Dexamethasone | RAW 264.7 | HMGB1 | Dose-dependent inhibition (3 µM) | [6] |
| IL-6 Production | This compound | Mouse model (ALI) | LPS | Significant decrease in BALF | [5] |
| IL-6 Production | Dexamethasone | Human PBMCs | Concanavalin A | Significant inhibition at 10⁻⁶ M | [7] |
| IL-1β Production | This compound | Mouse model (ALI) | LPS | Significant decrease in BALF | [5] |
| IL-1β Gene Expression | Dexamethasone | RAW 264.7 | LPS | Inhibition by blocking NF-κB and AP-1 | [8] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines a standard method for evaluating the anti-inflammatory effects of test compounds like this compound and dexamethasone.
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or dexamethasone) or vehicle (DMSO).
-
The cells are pre-incubated with the compound for 1-2 hours.
3. Inflammatory Stimulation:
-
Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
4. Incubation and Supernatant Collection:
-
The plates are incubated for 24 hours.
-
After incubation, the cell culture supernatant is collected for the analysis of inflammatory mediators.
5. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Cytokines (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Gene Expression (COX-2, iNOS): For gene expression analysis, cells are lysed after treatment, and total RNA is extracted. The mRNA levels of COX-2 and iNOS are determined by quantitative real-time PCR (qRT-PCR).
6. Data Analysis:
-
The inhibitory effect of the compound is calculated as the percentage reduction in the inflammatory marker in treated cells compared to LPS-stimulated cells without treatment.
-
The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of inhibition against the log of the compound concentration.
References
- 1. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Tribuloside Purity: A Comparative Guide to qNMR and Chromatographic Methods
For researchers, scientists, and drug development professionals, establishing the purity of natural product reference standards is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), for the purity validation of tribuloside, a key bioactive steroidal saponin from Tribulus terrestris.
This compound and its related saponins are widely studied for their potential therapeutic properties. Accurate quantification of these compounds is paramount for quality control and pharmacological studies. While chromatographic techniques have been the standard for purity analysis, qNMR is emerging as a powerful and direct method for the determination of compound purity.
At a Glance: qNMR vs. Chromatographic Methods for this compound Purity
| Feature | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV/ELSD) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) |
| Principle | Signal intensity is directly proportional to the number of protons, allowing for direct quantification against a certified internal standard. | Separation based on polarity, with detection by UV absorbance or light scattering. Quantification relies on a reference standard of the analyte. | Separation based on polarity, with detection by mass-to-charge ratio. Highly sensitive and selective, requires a reference standard for quantification. |
| Primary/Relative | Primary method | Relative method | Relative method |
| Reference Standard | Does not require a this compound-specific reference standard. A certified standard of an unrelated compound can be used.[1] | Requires a well-characterized this compound reference standard. | Requires a well-characterized this compound reference standard. |
| Accuracy | High, with reported uncertainties of less than 1%.[2] | Good, but can be affected by the purity of the reference standard and detector response. | High, with excellent sensitivity and specificity. |
| Precision | Excellent, with low relative standard deviations (RSDs). | Good, with RSDs typically below 2%. | Excellent, with very low RSDs. |
| Selectivity | High, based on unique proton signals. Can be challenging in complex mixtures with overlapping signals. | Dependant on chromatographic resolution. Co-elution can be an issue. | Very high, based on mass fragmentation patterns. |
| Sample Throughput | Moderate | High | High |
| Cost (Instrument) | High | Moderate | High |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol for this compound Purity
This protocol provides a general framework for the purity determination of a saponin glycoside like this compound using qNMR with an internal standard.
-
Sample and Standard Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 700 µL) of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6) in which both the sample and internal standard are fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Use a standard 90° pulse sequence.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both this compound and the internal standard to allow for full magnetization recovery.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate well-resolved, characteristic signals of both this compound and the internal standard that are free from overlap with impurity or solvent signals.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
HPLC-UV/ELSD Method for this compound Purity
This protocol outlines a general approach for the purity analysis of steroidal saponins like this compound using HPLC.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be: 0-20 min, 20-50% B; 20-30 min, 50-80% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard and the sample to be tested in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution of the reference standard.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Purity is typically reported as the area percentage of the main peak relative to the total peak area.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for qNMR and HPLC purity determination.
Conclusion: Choosing the Right Method
Both qNMR and chromatographic methods are valuable tools for assessing the purity of this compound.
-
qNMR stands out as a primary ratio method that provides a direct and highly accurate measure of purity without the need for a specific this compound reference standard.[1] This makes it particularly advantageous for the certification of new reference materials. The main limitations are the high initial instrument cost and potential challenges with complex mixtures where signal overlap may occur.
-
HPLC-UV/ELSD is a widely accessible and robust technique suitable for routine quality control.[3][4] Its accuracy is, however, dependent on the availability and purity of a this compound reference standard. The choice of detector is crucial, with ELSD being more universal for saponins that lack strong UV chromophores.
-
UPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for identifying and quantifying trace impurities. While it provides excellent qualitative information, it still relies on a reference standard for accurate quantification.
For the definitive certification of a this compound reference standard, an orthogonal approach combining qNMR with a high-resolution chromatographic method like UPLC-MS/MS would provide the most comprehensive and reliable assessment of purity. For routine quality control in a production environment, a validated HPLC-UV or HPLC-ELSD method can be a more practical and cost-effective solution.
References
- 1. almacgroup.com [almacgroup.com]
- 2. acgpubs.org [acgpubs.org]
- 3. [PDF] Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Tribuloside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the quantification of Tribuloside, a key bioactive steroidal saponin found in Tribulus terrestris. The following sections detail the experimental protocols, comparative performance data, and visual workflows for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of commonly employed techniques.
| Parameter | HPLC-ELSD | HPLC-UV | HPTLC | LC-MS/MS |
| Linearity Range | 10 - 100 µg/mL (Protodioscin) | 50 - 1500 mg/L (Protodioscin)[1] | 200 - 1200 ng/spot (Tribulosin)[2] | 1.64 - 1640 ng/mL (Tubuloside B)[3] |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | 96 - 98% (Tribulosin)[2] | 92.3 - 113.0% (Tubuloside B)[3] |
| Precision (%RSD) | < 5% | Not explicitly stated | < 2% | < 9.23% (Tubuloside B)[3] |
| Limit of Detection (LOD) | 10.0 µg/mL (Protodioscin)[4][5][6] | Not explicitly stated | 72.50 ng/spot (Tribulosin)[2] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 219.70 ng/spot (Tribulosin)[2] | 1.64 ng/mL (Tubuloside B)[3] |
Note: Data for HPLC-ELSD and HPLC-UV are primarily for Protodioscin, a major steroidal saponin often analyzed alongside this compound. Data for HPTLC is for Tribulosin, another related saponin. LC-MS/MS data is for Tubuloside B, a different class of compound, but illustrates the typical performance of the technique.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on published methods and can be adapted for the specific quantification of this compound.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the quantification of non-chromophoric saponins like this compound.
1. Sample Preparation:
-
Accurately weigh and finely powder the plant material.
-
Extract the powdered material with 90% aqueous methanol using sonication for 60 minutes.[1]
-
Allow the extract to infuse for 24 hours.
-
Centrifuge the extract and filter it through a 0.2-µm nylon filter before injection.[1]
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size).[1]
-
Mobile Phase: Gradient elution with water (containing 0.1% phosphoric acid) and acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Injection Volume: 2 µL.[1]
3. ELSD Conditions:
-
Drift Tube Temperature: 105 - 120°C.
-
Gas Flow Rate: 1 - 3 L/min.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the quantification of this compound.
1. Sample and Standard Preparation:
-
Prepare extracts of Tribulus terrestris as described for the HPLC method.
-
Prepare standard solutions of this compound in methanol at various concentrations.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.[2]
-
Mobile Phase: n-propanol: toluene: water: glacial acetic acid (6:2.5:1:0.5 v/v/v/v).[2]
-
Development: Ascending development in a twin-trough chamber.[2]
3. Detection and Quantification:
-
After development, dry the plate.
-
Derivatize the plate with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heat to visualize the spots.
-
Perform densitometric scanning at a specific wavelength to quantify the spots.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity for the quantification of this compound, especially in complex matrices like plasma.
1. Sample Preparation (for plasma):
-
Perform protein precipitation of the plasma sample with methanol.[3]
-
Use a suitable internal standard (e.g., Tubuloside A for Tubuloside B analysis).[3]
-
Centrifuge and collect the supernatant for injection.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., Capcell Pak C18, 2.0 × 50 mm, 5 μm).[3]
-
Mobile Phase: Isocratic elution with methanol and 10 mM ammonium acetate buffer (e.g., 70:30, v/v).[3]
-
Flow Rate: Adjusted based on column dimensions.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).[3]
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined. For example, for Tubuloside B, the transition was m/z 665.1 → 160.9.[3]
Visual Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for this compound quantification using HPLC-ELSD.
Caption: Workflow for this compound quantification using HPTLC.
Caption: Workflow for this compound quantification in plasma using LC-MS/MS.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. ViewArticleDetail [ijpronline.com]
- 3. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection. | Semantic Scholar [semanticscholar.org]
Benchmarking Tribuloside's anticancer effects against known chemotherapeutics
A comprehensive review of the available scientific literature reveals a promising, yet nascent, understanding of the anticancer properties of Tribuloside, a key saponin found in the medicinal plant Tribulus terrestris. While direct comparative studies benchmarking isolated this compound against established chemotherapeutics are currently limited, this guide synthesizes the existing preclinical data on this compound and related compounds from Tribulus terrestris to provide a comparative overview against standard-of-care drugs for liver, breast, and ovarian cancers.
This guide is intended for researchers, scientists, and drug development professionals, offering a structured comparison based on available in vitro data. It is important to note that much of the current research has been conducted using extracts of Tribulus terrestris, which contain a mixture of saponins, including this compound. Therefore, the presented data on extracts should be interpreted as indicative of the potential of this class of compounds rather than the specific effect of isolated this compound.
Executive Summary
This compound and other saponins derived from Tribulus terrestris have demonstrated cytotoxic effects against various cancer cell lines in preclinical studies. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways. While quantitative data for isolated this compound is scarce, studies on related saponins and crude extracts provide preliminary evidence of their potential as anticancer agents.
Comparative Analysis of Cytotoxicity
To provide a benchmark, the following tables compare the available 50% inhibitory concentration (IC50) values for Tribulus terrestris extracts and a related saponin, Protodioscin, with those of standard chemotherapeutic agents used in the treatment of liver, breast, and ovarian cancers.
It is critical to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.
Liver Cancer
| Compound/Extract | Cell Line | IC50 Value | Chemotherapeutic | Cell Line | IC50 Value |
| Tiliroside* from T. terrestris | Hep3B | ~20-40 µM (inhibition rates) | Sorafenib | HepG2 | ~6 µM |
| Tiliroside* from T. terrestris | SNU-449 | ~20-40 µM (inhibition rates) | Sorafenib | Huh-7 | ~5.35 µM |
*Data from a retracted study; interpret with caution.
Breast Cancer
| Compound/Extract | Cell Line | IC50 Value | Chemotherapeutic | Cell Line | IC50 Value |
| T. terrestris Saponin Extract | MCF-7 | 28.32 µg/mL | Doxorubicin | MCF-7 | 0.68 µg/mL |
| T. terrestris Methanolic Extract | MCF-7 | 74.1 µg/mL | Doxorubicin | MDA-MB-231 | 1.65 µg/mL |
| Protodioscin | MCF-7 | < 6 µM | |||
| Protodioscin | MDA-MB-468 | < 6 µM |
Ovarian Cancer
| Compound/Extract | Cell Line | IC50 Value | Chemotherapeutic | Cell Line | IC50 Value |
| T. terrestris Methanolic Extract | SK-OV-3 | 89.4 µg/mL | Cisplatin | A2780 | 6.84 µg/mL |
| Methyl Protodioscin | A2780 | 14.5 µM | Cisplatin | SKOV3 | ~1 µM |
Mechanisms of Action: Inducing Cancer Cell Death
Studies on Tribulus terrestris extracts and its constituent saponins suggest that their anticancer effects are mediated through the induction of apoptosis and modulation of critical cellular signaling pathways.
Apoptosis Induction
Tribulus terrestris extracts have been shown to induce apoptosis in breast cancer cells (MCF-7)[1]. This is evidenced by DNA fragmentation and the activation of caspases, which are key executioner proteins in the apoptotic cascade[1]. The pro-apoptotic effects are thought to be mediated by influencing the balance of pro- and anti-apoptotic proteins from the Bcl-2 family.
Modulation of Signaling Pathways
The anticancer activity of saponins from Tribulus terrestris is also linked to their ability to interfere with signaling pathways that are crucial for cancer cell survival and proliferation. These include:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.
-
MAPK Pathway: The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway can influence the fate of cancer cells.
-
NF-κB Signaling: This pathway plays a critical role in inflammation and cell survival. Extracts from Tribulus terrestris have been reported to induce apoptosis in liver cancer cells by down-regulating NF-κB signaling.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by Tribulus terrestris saponins and the general workflow for assessing anticancer activity.
Caption: Proposed signaling pathways modulated by Tribulus terrestris saponins leading to anticancer effects.
Caption: General experimental workflow for evaluating the in vitro anticancer activity of a compound.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the assessment of anticancer compounds.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or the chemotherapeutic agent for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V-PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound as described for the viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathway Analysis (Western Blot)
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This allows for the analysis of changes in protein expression and phosphorylation status, providing insights into the activation or inhibition of signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of Akt and ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Conclusion and Future Directions
Future research should focus on:
-
Isolation and purification of this compound to conduct studies with a well-characterized compound.
-
Direct, head-to-head in vitro and in vivo studies comparing the anticancer effects of isolated this compound with standard chemotherapeutics across a panel of relevant cancer cell lines and animal models.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by isolated this compound.
-
Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound.
By addressing these research gaps, the scientific community can better evaluate the therapeutic potential of this compound as a novel anticancer agent.
References
A Comparative Analysis of Tribuloside Content in Tribulus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the phytochemical landscape of botanicals is paramount. This guide provides a comparative analysis of tribuloside content in different Tribulus species, offering valuable insights for natural product research and development.
The genus Tribulus has a long history of use in traditional medicine across various cultures. Its purported therapeutic effects are largely attributed to a class of steroidal saponins, among which this compound has garnered significant scientific interest for its potential biological activities. This guide synthesizes available data on this compound content across different Tribulus species and geographical locations, details the experimental protocols for its quantification, and illustrates a key signaling pathway associated with its anti-inflammatory effects.
Quantitative Comparison of this compound Content
Direct comparative studies quantifying this compound across a wide range of Tribulus species are limited in the current scientific literature. However, research on Tribulus terrestris has revealed significant variations in saponin content based on the geographical origin of the plant material. This highlights the importance of sourcing and regional chemotype variations in the concentration of active compounds.
A key study by Dinchev et al. (2008) analyzed the steroidal saponin profiles of T. terrestris from various regions. Their findings indicated a distinct chemotypical difference, with samples from Vietnam and India showing high amounts of this compound, whereas it was not a major component in samples from several European and West Asian countries.
| Tribulus Species | Geographical Origin | Plant Part | This compound Content (% of total identified saponins) | Reference |
| Tribulus terrestris | Vietnam | Aerial Parts | High | Dinchev et al., 2008 |
| Tribulus terrestris | India | Aerial Parts | High | Dinchev et al., 2008 |
| Tribulus terrestris | Bulgaria, Greece, Serbia, Macedonia, Turkey, Georgia, Iran | Aerial Parts | Not a major component | Dinchev et al., 2008 |
| Tribulus pentandrus | Not Specified | Aerial Parts | Presence confirmed, quantification not provided | - |
| Tribulus cistoides | Not Specified | Aerial Parts | Presence confirmed, quantification not provided | - |
| Tribulus lanuginosus | India | Not Specified | Saponins present, this compound not specifically quantified | - |
| Tribulus subramanyamii | India | Not Specified | Saponins present, this compound not specifically quantified | - |
Experimental Protocols
The quantification of this compound and other saponins in Tribulus species is predominantly achieved through advanced chromatographic techniques. The following is a generalized protocol based on methods described in the scientific literature for the analysis of steroidal saponins.
Experimental Workflow for this compound Quantification
A Head-to-Head Battle: Tribuloside's Aglycone and Other Flavonoids in Enzyme Inhibition
In the landscape of drug discovery and development, the quest for potent and specific enzyme inhibitors remains a cornerstone of therapeutic innovation. Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities, including their ability to modulate the function of key enzymes involved in various disease pathways. This guide provides a comparative analysis of the enzyme inhibitory potential of tribuloside's aglycone, diosgenin, alongside other prominent flavonoids such as quercetin, kaempferol, and luteolin.
This comparison focuses on their effects on three critical enzymes: α-glucosidase, a key target in the management of type 2 diabetes; Cyclooxygenase-2 (COX-2), a central player in inflammation and pain; and Cytochrome P450 3A4 (CYP3A4), an essential enzyme in drug metabolism. The data presented herein is compiled from various in vitro studies, offering researchers, scientists, and drug development professionals a comprehensive resource to evaluate their relative potencies and potential therapeutic applications.
Quantitative Comparison of Enzyme Inhibition
The inhibitory activities of diosgenin (as a proxy for this compound), quercetin, kaempferol, and luteolin against α-glucosidase, COX-2, and CYP3A4 are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Compound | α-Glucosidase IC50 (µM) | COX-2 IC50 (µM) | CYP3A4 IC50 (µM) |
| Diosgenin | Inhibition reported, but specific IC50 not consistently available. Saponins from Tribulus terrestris (containing this compound) inhibit α-glucosidase.[1][2][3] | Suppresses COX-2 expression rather than direct enzymatic inhibition.[4][5][6] | 17[7] |
| Quercetin | 2.81 - 10.58 (UGT1A enzymes)[8] | - | Weak inhibition[2] |
| Kaempferol | - | - | - |
| Luteolin | 32.3 - 46[9] | - | - |
| Acarbose (Control) | 815.4[9] | - | - |
| Celecoxib (Control) | - | 0.055[10] | - |
| Ketoconazole (Control) | - | - | - |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the substrate used.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase is typically determined using a spectrophotometric method. The assay is based on the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to p-nitrophenol, which can be measured at 405 nm.
Procedure:
-
A reaction mixture is prepared containing a specific concentration of the flavonoid (or control inhibitor) and α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
The mixture is pre-incubated for a defined period (e.g., 10 minutes) at 37°C.
-
The reaction is initiated by the addition of the pNPG substrate.
-
After a further incubation period (e.g., 20 minutes) at 37°C, the reaction is stopped by adding a solution such as sodium carbonate.
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the flavonoid.
Cyclooxygenase-2 (COX-2) Inhibition Assay
The inhibitory effect on COX-2 is often assessed using a cell-free enzyme assay or a whole-cell assay. The cell-free assay measures the conversion of a substrate, such as arachidonic acid, into prostaglandins.
Procedure (Cell-Free Assay):
-
The reaction is conducted in a buffer containing purified COX-2 enzyme, a heme cofactor, and the test compound or control inhibitor.
-
The mixture is pre-incubated at a specific temperature (e.g., 25°C) for a set time.
-
The reaction is initiated by the addition of arachidonic acid.
-
After incubation, the reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a specific immunoassay kit (e.g., ELISA).
-
The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.
-
IC50 values are determined from concentration-response curves.
Cytochrome P450 3A4 (CYP3A4) Inhibition Assay
The inhibitory potential against CYP3A4 is commonly evaluated using human liver microsomes and a specific substrate that is metabolized by CYP3A4. The formation of the metabolite is then quantified.
Procedure:
-
Human liver microsomes are incubated with the test flavonoid or a known inhibitor (e.g., ketoconazole) in a buffer solution containing an NADPH-generating system.
-
After a pre-incubation period, a CYP3A4-specific substrate (e.g., testosterone or midazolam) is added to initiate the reaction.
-
The reaction is incubated at 37°C and then terminated by the addition of a quenching solvent (e.g., acetonitrile).
-
The mixture is centrifuged, and the supernatant is analyzed by a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam).
-
The percentage of inhibition is calculated, and IC50 values are determined by plotting the inhibition against the concentration of the flavonoid.[7][11]
Visualizing Molecular Interactions and Pathways
To better understand the mechanisms underlying the observed enzyme inhibition, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway influenced by these flavonoids.
References
- 1. [Inhibitory effects of saponins from Tribulus terrestris on alpha-glucosidase in small intestines of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Obscure Effect of Tribulus terrestris Saponins Plus Inulin on Liver Morphology, Liver Fatty Acids, Plasma Glucose, and Lipid Profile in SD Rats with and without Induced Type 2 Diabetes Mellitus [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Diosgenin suppresses COX-2 and mPGES-1 via GR and improves LPS-induced liver injury in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diosgenin, a plant steroid, induces apoptosis in COX-2 deficient K562 cells with activation of the p38 MAP kinase signalling and inhibition of NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of in Vitro ADME Properties of Diosgenin and Dioscin from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Tribuloside's effects on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led researchers to explore a vast array of natural compounds. Among these, Tribuloside, a steroidal saponin primarily found in the plant Tribulus terrestris, has garnered attention for its potential cytotoxic and apoptotic effects on various cancer cell lines. This guide provides a comparative overview of the currently available experimental data on the effects of this compound and its related saponin extracts on different cancer cell lines, offering a resource for researchers investigating its therapeutic potential.
Comparative Efficacy of this compound and Related Saponins Across Cancer Cell Lines
The anti-proliferative activity of this compound and saponin extracts from Tribulus terrestris has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies across different cell types, suggesting a degree of selectivity in its cytotoxic effects.
| Cancer Cell Line | Cell Type | Compound | IC50 Value | Reference |
| MCF-7 | Breast Adenocarcinoma | Tribulus terrestris Leaf Saponin Extract | 28.32 µg/ml | [1] |
| Tribulus terrestris Seed Saponin Extract | 41.23 µg/ml | [1] | ||
| A549 | Lung Carcinoma | Trilliumoside A (a steroidal saponin) | 1.83 μM | [2] |
| BEL-7402 | Hepatoma | Saponins from Tribulus terrestris | Not specified | [3] |
| PC3 | Prostate Cancer | Tribulus terrestris extracts | 15.02 to 27.11 µg/ml | [4] |
| LNCaP | Prostate Carcinoma | Natural Brassinosteroids (structurally similar) | Micromolar concentrations | [5] |
| HT-29 | Colon Adenocarcinoma | Tribulus terrestris extract | 7.1 µg/mL | [6] |
| CT26 | Murine Colon Carcinoma | Tracheloside (phenolic compound) | Significant decrease at 100 μM | [7] |
| SW480 | Colon Adenocarcinoma | Tracheloside | Slight inhibition at 10-100 μM | [7] |
| SW620 | Colon Adenocarcinoma | Tracheloside | Slight inhibition at 10-100 μM | [7] |
Note: Much of the existing research has been conducted using extracts of Tribulus terrestris, which contain a mixture of saponins, including this compound. Data on the isolated this compound is limited. The provided IC50 values for saponin extracts serve as an important proxy for the potential efficacy of their constituent compounds.
Induction of Apoptosis: A Key Mechanism of Action
A significant body of evidence suggests that this compound and related saponins exert their anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response.
| Cancer Cell Line | Apoptotic Effects | Key Molecular Changes | Reference |
| A549 | Induction of apoptosis | Increased expression of Bax, Puma, cytochrome C, cleaved PARP, and cleaved caspase-3. Reduced expression of Bcl-2. | [2] |
| MCF-7 | DNA fragmentation, increased caspase-3 activity | Upregulation of Bax and p53. Downregulation of Bcl-2. Upregulation of FADD, AIF, and caspase-8. | [1] |
| BEL-7402 | Apoptosis-inducing effects | Not specified | [3] |
| Liver Cancer Cells | Induction of apoptosis by down-regulating NF-κB signaling | Down-regulation of NF-κB signaling | [1] |
| Breast Cancer (in vivo) | Induction of apoptosis | Increased Bax/Bcl2 ratio. Lowered levels of VEGFR2, ERK1/2, p-ERK1/2. | [8] |
Modulation of Key Signaling Pathways
This compound is believed to influence critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most frequently implicated cascades in cancer progression, and evidence suggests that this compound may exert its anti-cancer effects by modulating these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Studies suggest that this compound may inhibit this pathway, thereby promoting apoptosis.
Caption: this compound's inhibition of the PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is also common in cancer. This compound has been suggested to modulate this pathway, contributing to its anti-tumor activity.
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols employed in the studies of this compound and related saponins.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or the saponin extract. A control group receives the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a predetermined period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound or saponin extract for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, such as late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations are quantified based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. It is employed to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and signaling pathways.
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, producing light that can be captured on X-ray film or by a digital imager.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
The available evidence strongly suggests that this compound and saponin extracts from Tribulus terrestris possess significant anti-cancer properties against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, mediated through the modulation of key signaling pathways such as PI3K/Akt and MAPK, and the regulation of apoptotic proteins like the Bcl-2 family and caspases.
However, it is crucial to note that much of the current research has utilized crude extracts or saponin fractions. Future studies should focus on the isolated this compound to delineate its specific effects and to establish a more precise understanding of its therapeutic potential. Further in-depth investigations into its mechanism of action and in vivo efficacy are warranted to pave the way for its potential development as a novel anti-cancer agent. This guide serves as a foundational resource for researchers to build upon in the ongoing effort to combat cancer.
References
- 1. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization and Anticancer Potential of Cytotoxic Triterpenes from Betula utilis Bark | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
Independent Analysis of Tribuloside Research: A Comparative Guide for Scientists
For researchers, scientists, and professionals in drug development, this guide offers an independent verification of published research findings on Tribuloside. It provides a comparative analysis of its performance against alternative therapeutic agents, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
This publication synthesizes quantitative data from key studies on this compound's efficacy in acute lung injury, melanogenesis, and breast cancer. It presents this information in clearly structured tables, alongside data from studies on alternative treatments for the same conditions, to facilitate a direct comparison of their performance. Detailed experimental protocols for the cited this compound research are provided to allow for independent verification and replication of the findings. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding of the underlying mechanisms of action.
This compound in the Treatment of Acute Lung Injury (ALI)
This compound has demonstrated significant therapeutic potential in preclinical models of acute lung injury. Research indicates its ability to mitigate the inflammatory response and reduce lung tissue damage.
Comparative Efficacy of Anti-inflammatory Agents in ALI
| Therapeutic Agent | Experimental Model | Key Efficacy Parameter | Result |
| This compound | LPS-induced ALI in mice | Reduction in IL-6, TNF-α, and IL-1β levels in BALF | Statistically significant decrease compared to the LPS group[1] |
| Cordycepin | LPS-induced ALI in mice | Reduction in TNF-α, IL-1β, and IL-6 | Significant reduction in inflammatory cytokines |
| Isoliquiritigenin | LPS-induced ALI in mice | Reduction in TNF-α, IL-1β, and IL-6 | Suppression of inflammatory cytokine production |
| Tectorigenin | LPS-induced ALI in mice | Reduction in TNF-α, IL-1β, and IL-6 | Significant attenuation of inflammatory cytokine release |
Experimental Protocol: Evaluation of this compound in an LPS-Induced ALI Mouse Model
This protocol is summarized from the study "this compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation".[1]
-
Animal Model: An acute lung injury model was established in mice through the administration of lipopolysaccharide (LPS).
-
Treatment: A treatment group received this compound, while a control group received a vehicle.
-
Sample Collection: Bronchoalveolar lavage fluid (BALF) was collected from the mice.
-
Inflammatory Cytokine Analysis: The levels of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β) in the BALF were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Histological Analysis: Lung tissues were collected, fixed, and stained to assess inflammatory cell infiltration and fibrosis. A scoring system was used to quantify the degree of lung injury.
-
Statistical Analysis: Statistical tests were performed to compare the results between the this compound-treated group and the LPS-only group.
Signaling Pathways Implicated in the Anti-inflammatory Action of this compound in ALI
This compound is believed to exert its anti-inflammatory effects in acute lung injury by modulating key signaling pathways. The primary pathways identified are the PI3K-Akt and MAPK signaling pathways. By inhibiting these pathways, this compound can suppress the production of pro-inflammatory cytokines.
This compound's Role in Melanogenesis
This compound has been shown to enhance melanogenesis, the process of melanin production, suggesting its potential application in treating hypopigmentation disorders such as vitiligo.
Comparative Efficacy of Agents in Promoting Repigmentation
| Therapeutic Agent | Condition | Key Efficacy Parameter | Result |
| This compound | In vitro/in vivo models | Melanin production | Notable impact on melanin production |
| Ruxolitinib cream (1.5%) | Nonsegmental Vitiligo | ≥75% improvement in facial VASI at 24 weeks | 29.8% of patients in one study and 30.9% in another achieved this outcome |
| Ruxolitinib cream (1.5%) | Nonsegmental Vitiligo | ≥50% improvement in total body VASI at 52 weeks | 47.7% of patients in one study group achieved this outcome |
Experimental Protocol: Investigating the Effect of this compound on Melanogenesis
This protocol is a summary of the methodologies described in "this compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport".
-
Cell Culture: Human epidermal melanocytes (HEMCs) were cultured and treated with varying concentrations of this compound.
-
Melanin Content Assay: Melanin content in the treated HEMCs was quantified using a microplate reader.
-
Microscopy: Masson-Fontana ammoniacal silver staining, transmission electron microscopy (TEM), and scanning electron microscopy (SEM) were used to visualize melanin distribution, melanosome count, and melanocyte dendrite length.
-
Tyrosinase Activity Assay: The activity of tyrosinase, a key enzyme in melanogenesis, was measured using an L-DOPA oxidation assay.
-
Western Blotting: The expression levels of proteins involved in the PDE/cAMP/PKA pathway were determined by Western blotting.
-
In Vivo Models: The effect of this compound on pigmentation was also assessed in zebrafish and human skin samples.
Signaling Pathway for this compound-Induced Melanogenesis
This compound is reported to enhance melanogenesis by acting on the PDE/cAMP/PKA pathway. It inhibits phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn stimulates the expression of genes involved in melanin synthesis.
Anticancer Potential of Tribulus terrestris Extracts Against Breast Cancer
Extracts from Tribulus terrestris, the plant source of this compound, have demonstrated cytotoxic effects against human breast cancer cells, specifically the MCF-7 cell line.
Comparative Cytotoxicity of Anticancer Agents on MCF-7 Cells
| Therapeutic Agent | Cell Line | Key Efficacy Parameter | Result (IC50 Value) |
| Tribulus terrestris (Saponin extract from seeds) | MCF-7 | Cell viability | 13.50 ± 0.885 µg/ml |
| Tribulus terrestris (Methanolic extract from seeds) | MCF-7 | Cell viability | 12.97 ± 0.896 µg/ml |
| Doxorubicin | MCF-7 | Cell viability | 1.65 µM |
| Doxorubicin | MCF-7 | Cell viability | 2.50 μM |
| Doxorubicin | MCF-7/MDR1 (resistant) | Cell viability | 34.8 µg/mL |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocol: Assessing the Anticancer Activity of Tribulus terrestris Extracts
The following is a summary of the methods used in the study "An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells".
-
Cell Culture: Human breast cancer cells (MCF-7) and non-malignant peripheral blood mononuclear cells (PBMCs) were cultured.
-
Cytotoxicity Assay: The cytotoxic effect of methanolic and saponin extracts from the leaves and seeds of Tribulus terrestris was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to calculate the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assays:
-
DNA Fragmentation Assay: DNA was extracted from treated and untreated cells and analyzed by agarose gel electrophoresis to detect DNA laddering, a hallmark of apoptosis.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to quantify apoptotic cells.
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, was measured.
-
-
Gene Expression Analysis: Reverse transcription-polymerase chain reaction (RT-PCR) was employed to analyze the expression levels of genes involved in apoptosis, including Bax, p53, Bcl-2, FADD, AIF, and caspase-8.
Apoptotic Pathways Targeted by Tribulus terrestris Extracts
The anticancer activity of Tribulus terrestris extracts is attributed to the induction of both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the upregulation of pro-apoptotic genes (Bax, p53, FADD, AIF, caspase-8) and the downregulation of the anti-apoptotic gene Bcl-2.
References
Establishing a Standard Reference for Tribuloside's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside primarily isolated from Tribulus terrestris, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent. This guide provides a comparative analysis of this compound's biological activity against established standard compounds, supported by experimental data and detailed protocols to facilitate further research and development. While quantitative data for pure this compound is limited in publicly available literature, this guide summarizes the existing data for this compound derivatives and extracts of Tribulus terrestris to provide a foundational reference.
Comparative Analysis of Biological Activity
The primary biological activities attributed to this compound and its derivatives are anti-inflammatory and cytotoxic effects. The following tables present a summary of the available quantitative data compared to standard reference compounds.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and its derivatives are primarily associated with the downregulation of pro-inflammatory cytokines and enzymes. A derivative, 3-cinnamoylthis compound, has shown potent anti-inflammatory effects.
Table 1: Comparison of Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line | IC50 Value | Standard Reference | Standard's IC50 |
| 3-cinnamoylthis compound | COX-2 Inhibition | - | 18.57 ± 0.61 µg/mL | Celecoxib | 0.08 µM[1] |
| Tribulus terrestris Methanol Extract | Heat-induced hemolysis | - | >400 µg/mL (68.5% inhibition)[2] | Diclofenac Sodium | >400 µg/mL (89.3% inhibition)[2] |
| Tribulus terrestris Methanol Extract | Albumin denaturation | - | >400 µg/mL (75.6% inhibition)[2] | Diclofenac Sodium | >400 µg/mL (91.5% inhibition)[2] |
| Dexamethasone | NO Production | RAW 264.7 | 34.60 µg/mL[3] | - | - |
Note: Direct comparison of IC50 values between different assays and units requires careful consideration of the experimental conditions.
Cytotoxic Activity
Extracts from Tribulus terrestris, rich in saponins and flavonoids like this compound, have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism is believed to be the induction of apoptosis.
Table 2: Comparison of Cytotoxic Activity against MCF-7 Breast Cancer Cells
| Compound/Extract | IC50 Value | Standard Reference | Standard's IC50 |
| Tribulus terrestris Methanol Extract | 74.1 µg/mL[2] | Doxorubicin | 1.9 µM[4] |
| Tribulus terrestris Leaf Saponin Fraction | 28.32 µg/mL[5] | Cisplatin | 15.3 µM[6] |
| Tribulus terrestris Seed Saponin Fraction | 41.23 µg/mL[5] | Imatinib | 7.0 µM[7] |
Note: The IC50 values for the extracts are presented in µg/mL as reported in the source, while standards are often reported in µM.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of key signaling pathways. Its anti-inflammatory action, in particular, has been elucidated to involve the PI3K/Akt and MAPK signaling cascades, leading to the suppression of pro-inflammatory cytokine production.
Caption: LPS-induced pro-inflammatory signaling cascade and the inhibitory action of this compound.
Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for the key assays cited in this guide are provided below.
MTT Assay for Cytotoxicity
This protocol is for assessing the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)
This protocol is for quantifying the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (Lipopolysaccharide)
-
This compound (dissolved in DMSO)
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
24-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cell debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:
-
Coating the plate with capture antibody.
-
Adding standards and samples.
-
Adding detection antibody.
-
Adding avidin-HRP.
-
Adding substrate solution and stopping the reaction.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Western Blot for MAPK Pathway Proteins
This protocol is for detecting the phosphorylation status of MAPK pathway proteins (e.g., p38, ERK1/2) in response to this compound treatment.
Materials:
-
RAW 264.7 macrophage cell line
-
LPS
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS for the desired time. Wash with cold PBS and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: General workflow for Western blot analysis.
Conclusion
This compound and its derivatives exhibit promising anti-inflammatory and cytotoxic properties. The available data, primarily from extracts and derivatives, suggests that this compound warrants further investigation as a potential therapeutic agent. This guide provides a foundational reference for researchers by compiling the current knowledge on its biological activity, comparing it with standard compounds, and offering detailed experimental protocols. The generation of robust quantitative data, particularly IC50 values for the pure this compound compound, is a critical next step in establishing a definitive standard reference for its biological activity and advancing its potential clinical applications.
References
- 1. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Tribuloside
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle tribuloside with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any airborne particles. In case of a spill, contain the material to prevent it from entering drains or waterways, and clean the area according to your institution's established protocols for chemical spills.
Step-by-Step Disposal Protocol
This compound, like many specialized biochemicals, should be treated as hazardous waste unless explicitly stated otherwise by the supplier's Safety Data Sheet (SDS). The following steps outline the recommended procedure for its disposal:
-
Waste Identification and Classification : Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste. Saponins, the class of compounds to which this compound belongs, can exhibit toxicity.[1] A related compound, Tribenoside, is classified as toxic to aquatic life with long-lasting effects, suggesting that this compound may pose similar environmental hazards.[2]
-
Waste Segregation : Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous trash and other chemical waste to prevent unintended reactions.[3]
-
Containerization :
-
Collect solid this compound waste in a clearly labeled, sealed, and compatible container.
-
For solutions containing this compound, use a labeled, leak-proof container. The container material should be compatible with the solvent used.[3][4] For instance, glass bottles are often suitable for organic solvents, while plastic may be used for aqueous solutions.[3]
-
Ensure the container is not filled to more than 75-90% capacity to allow for expansion of vapors and prevent spills.[5]
-
-
Labeling : All waste containers must be clearly and accurately labeled.[3][6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Toxic," "Environmentally Hazardous")
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4][6] This area should be secure, well-ventilated, and have secondary containment to catch any potential leaks.[3]
-
Disposal Request : Once the waste container is full or ready for disposal, contact your institution's EHS office or hazardous waste management program to arrange for pickup and proper disposal.[3][6][7] Do not attempt to dispose of this compound waste down the sink or in the regular trash.[3][7][8]
Disposal of Empty Containers
Empty containers that once held this compound should also be handled with care. These containers must be triple-rinsed with a suitable solvent capable of removing the residue.[3][7] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste along with the this compound waste.[7] After triple-rinsing, deface or remove the original label from the container before disposing of it as regular trash or recycling, in accordance with your facility's guidelines.[3][7]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory guidelines provide maximum accumulation volumes for hazardous waste.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Accumulation | 55 gallons | [6] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Recommended Container Fill Level | 75% - 90% of capacity | [5] |
It is prudent to treat this compound with the caution afforded to acutely toxic substances until more specific data becomes available.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
- 1. Toxicity and extraction of Saponin_Chemicalbook [chemicalbook.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. youtube.com [youtube.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Tribuloside
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tribuloside. Given the absence of a specific Safety Data Sheet (SDS), these protocols are based on best practices for handling powdered chemical compounds of unknown toxicity, with particular consideration for the general properties of flavonoids. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in its powdered form or in solution, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Nitrile Gloves | Powder-free, chemical-resistant | Prevents direct skin contact with the compound. |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated, chemical splash goggles | Protects eyes from airborne powder and potential splashes of solutions. |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Air-Purifying Respirator (APR) | Half-mask or full-face respirator with an N95 or P100 particulate filter. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Receiving and Storage
-
Inspection : Upon receipt, inspect the packaging for any signs of damage. If the container is compromised, handle it within a chemical fume hood while wearing appropriate PPE.
-
Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place. Recommended storage temperature is -20°C.[1] Protect from light to prevent degradation.
Preparing a Solution (General Protocol)
This protocol outlines the steps for safely preparing a stock solution from powdered this compound.
Materials:
-
This compound (solid)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask with stopper
-
Appropriate solvent (e.g., DMSO, Ethanol, Methanol)
-
Pipettes and pipette tips
-
Vortex mixer or sonicator
-
Labeling materials
-
Waste container for contaminated consumables
Procedure:
-
Preparation :
-
Don all required PPE as specified in the table above.
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary materials and place them in the fume hood.
-
Label the volumetric flask with the chemical name, concentration, solvent, date, and your initials.
-
-
Weighing the Compound :
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution :
-
Carefully transfer the weighed this compound powder into the labeled volumetric flask.
-
Add a small amount of the chosen solvent to the flask, enough to wet the powder.
-
Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Once the powder is dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage of Solution :
-
If not for immediate use, store the stock solution in a tightly sealed vial at -20°C. It is recommended to prepare and use solutions on the same day. If stored, aliquoting is advised to avoid repeated freeze-thaw cycles.
-
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure to this compound, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Management and Disposal
Spill Cleanup
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : For a powder spill, gently cover with a damp paper towel to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Clean : Wearing appropriate PPE, carefully scoop the contained material into a labeled, sealed container for hazardous waste.
-
Decontaminate : Clean the spill area with a suitable detergent and water.
Disposal Plan
Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. Do not dispose of down the drain or in regular trash.
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. It is not a substitute for a formal safety review and training by your institution's EHS department. Always consult with your EHS officer for guidance specific to your laboratory and experimental conditions.
Caption: Logical workflow for handling this compound and responding to incidents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
